molecular formula C15H12O8 B021138 Ethyl brevifolincarboxylate CAS No. 107646-82-2

Ethyl brevifolincarboxylate

カタログ番号: B021138
CAS番号: 107646-82-2
分子量: 320.25 g/mol
InChIキー: JSEPSLOCPQODTM-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ethyl Brevifolincarboxylate (CAS 107646-82-2) is a natural polyphenolic compound with a molecular formula of C 15 H 12 O 8 and a molecular weight of 320.25 g/mol. It is an ethyl ester derivative that has been isolated from various plant species, including Quercus wutaishanica seeds and several members of the Phyllanthus genus, which are renowned in traditional medicine. This compound is of significant interest in pharmacological research due to its demonstrated biological activities. Studies have identified this compound as a potent anticomplement agent, exhibiting hemolytic inhibition with IC 50 values of 1.08 mM in the classic pathway and 1.36 mM in the alternative pathway. Furthermore, it has shown promise as an inhibitor of aldose reductase, a key enzyme implicated in diabetic complications. Emerging research also suggests potential antiviral properties, particularly against Hepatitis B virus (HBV), where it may inhibit viral replication by targeting the viral DNA polymerase. For research purposes only. We do not sell to patients. The product is a controlled substance in some regions.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

ethyl 7,8,9-trihydroxy-3,5-dioxo-1,2-dihydrocyclopenta[c]isochromene-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O8/c1-2-22-14(20)6-4-8(17)13-10(6)9-5(15(21)23-13)3-7(16)11(18)12(9)19/h3,6,16,18-19H,2,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSEPSLOCPQODTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CC(=O)C2=C1C3=C(C(=C(C=C3C(=O)O2)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50910387
Record name Ethyl 7,8,9-trihydroxy-3,5-dioxo-1,2,3,5-tetrahydrobenzo[d]cyclopenta[b]pyran-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50910387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

107646-82-2
Record name Ethyl brevifolincarboxylate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107646822
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl 7,8,9-trihydroxy-3,5-dioxo-1,2,3,5-tetrahydrobenzo[d]cyclopenta[b]pyran-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50910387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Ethyl Brevifolincarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of Ethyl brevifolincarboxylate. The information is compiled from computational models and predictive data, offering valuable insights for research and development purposes. This document also outlines detailed experimental protocols for the determination of key physicochemical parameters and includes visualizations of relevant biological pathways and experimental workflows.

Physicochemical Properties of this compound

Table 1: General and Computed Physicochemical Properties

PropertyValueSource
Molecular Formula C₁₅H₁₂O₈PubChem[1]
Molecular Weight 320.25 g/mol PubChem[1]
Exact Mass 320.05321734 DaPubChem[1]
Monoisotopic Mass 320.05321734 DaPubChem[1]
Topological Polar Surface Area 130 ŲPubChem[1]
Heavy Atom Count 23PubChem[1]
Hydrogen Bond Donor Count 3PubChem[1]
Hydrogen Bond Acceptor Count 8PubChem[1]
Rotatable Bond Count 3PubChem[1]

Table 2: Predicted Lipophilicity, Solubility, and Acidity

PropertyValueSource
XlogP3 (Octanol-Water Partition Coefficient) 0.3PubChem[1]
Water Solubility 1.57 g/LALOGPS[2]
logS -2.3ALOGPS[2]
pKa (Strongest Acidic) 6.69ChemAxon[2]
pKa (Strongest Basic) -6.7ChemAxon[2]

Experimental Protocols

This section details the methodologies for determining key physicochemical properties.

Determination of Acid Dissociation Constant (pKa) by Potentiometric Titration

The pKa of a compound can be determined by monitoring the pH of a solution as a titrant of known concentration is added.

Materials and Equipment:

  • Calibrated pH meter with a combined pH electrode

  • Potentiometer

  • Magnetic stirrer and stir bar

  • Burette

  • Reaction vessel (beaker)

  • This compound sample

  • 0.1 M Sodium Hydroxide (NaOH) solution

  • 0.1 M Hydrochloric Acid (HCl) solution

  • 0.15 M Potassium Chloride (KCl) solution (to maintain constant ionic strength)

  • Nitrogen gas supply

Procedure:

  • Calibration: Calibrate the pH meter using standard aqueous buffers of pH 4, 7, and 10.[3]

  • Sample Preparation: Prepare a sample solution of this compound (e.g., 1 mM).[3]

  • Acidification: Acidify the sample solution to a pH of approximately 1.8-2.0 with 0.1 M HCl.[3]

  • Inert Atmosphere: Purge the solution with nitrogen to remove dissolved carbon dioxide.[3]

  • Titration: Place the reaction vessel on a magnetic stirrer and immerse the pH electrode. Begin titrating with 0.1 M NaOH, adding small increments of the titrant.[3]

  • Data Collection: Record the pH value after each addition of NaOH, allowing the reading to stabilize. Continue until the pH reaches approximately 12-12.5.[3]

  • Analysis: Plot the pH versus the volume of NaOH added. The pKa can be determined from the half-equivalence point of the resulting titration curve.[4][5]

  • Replication: Repeat the titration at least three times to ensure accuracy and calculate the average pKa value.[3]

Determination of Octanol-Water Partition Coefficient (LogP) by Shake-Flask Method

The shake-flask method is the traditional and a highly reliable method for determining the LogP of a compound.[2][6]

Materials and Equipment:

  • Separatory funnels

  • Mechanical shaker

  • Centrifuge (optional)

  • UV-Vis spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

  • This compound sample

  • n-Octanol (reagent grade)

  • Purified water

Procedure:

  • Phase Saturation: Pre-saturate the n-octanol with water and the water with n-octanol by mixing them and allowing the phases to separate.

  • Sample Addition: Dissolve a known amount of this compound in the n-octanol phase.

  • Partitioning: Add a known volume of the aqueous phase to the separatory funnel containing the n-octanol-sample mixture.

  • Equilibration: Shake the funnel for a set period (e.g., 1 hour) to allow for the partitioning of the compound between the two phases.[7]

  • Phase Separation: Allow the two phases to separate completely. Centrifugation can be used to aid separation if an emulsion forms.

  • Concentration Measurement: Carefully separate the two phases and determine the concentration of this compound in each phase using a suitable analytical technique like HPLC or UV-Vis spectrophotometry.[8]

  • Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the organic phase to the concentration in the aqueous phase. The LogP is the base-10 logarithm of P.[6]

Visualizations

The following diagrams illustrate a potential signaling pathway for a related compound and workflows for the experimental protocols described above.

experimental_workflow_pka cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis prep1 Calibrate pH meter (pH 4, 7, 10) prep2 Prepare 1mM sample solution prep1->prep2 prep3 Acidify sample to pH ~2 with HCl prep2->prep3 titrate1 Purge with N2 prep3->titrate1 titrate2 Add NaOH in increments titrate1->titrate2 titrate3 Record pH after each addition titrate2->titrate3 analysis1 Plot pH vs. Volume NaOH titrate3->analysis1 analysis2 Determine half- equivalence point analysis1->analysis2 analysis3 pKa = pH at half- equivalence analysis2->analysis3

Figure 1: Workflow for pKa Determination.

experimental_workflow_logp cluster_prep Preparation cluster_partition Partitioning cluster_analysis Analysis prep1 Pre-saturate n-octanol and water prep2 Dissolve sample in n-octanol part1 Combine phases in separatory funnel prep2->part1 part2 Shake to equilibrate part1->part2 part3 Allow phases to separate part2->part3 analysis1 Measure concentration in each phase (HPLC) part3->analysis1 analysis2 Calculate P = [organic]/[aqueous] analysis1->analysis2 analysis3 LogP = log10(P) analysis2->analysis3

Figure 2: Workflow for LogP Determination.

vasorelaxant_pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol receptor Receptor roc Receptor-Operated Ca2+ Channel receptor->roc Opens ca_influx Ca2+ Influx roc->ca_influx ca_increase [Ca2+]i Increase ca_influx->ca_increase contraction Vasoconstriction ca_increase->contraction compound Mthis compound (related compound) compound->roc Inhibits ne Norepinephrine ne->receptor Activates

Figure 3: Proposed Vasorelaxant Signaling Pathway.

References

A Technical Guide to the Natural Sources and Isolation of Ethyl Brevifolincarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl brevifolincarboxylate, an isocoumarin (B1212949) derivative, has garnered interest within the scientific community for its potential biological activities. This technical guide provides a comprehensive overview of the known natural sources of this compound and details the methodologies for its extraction and isolation. The information presented herein is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development. This document summarizes the available quantitative data, outlines detailed experimental protocols, and provides visual representations of the isolation workflow.

Natural Sources

This compound has been identified in several plant species. The primary reported natural sources include:

  • Pomegranate (Punica granatum): The peel of the pomegranate fruit is a significant source. However, it is crucial to note that the presence of this compound in pomegranate extracts may be a result of the extraction process itself. Studies suggest that the use of ethanol (B145695) as a solvent can lead to the esterification of the parent compound, brevifolincarboxylic acid, forming the ethyl ester as an artifact.[1]

  • Quercus wutaishanica: The seeds of this oak species have been reported to contain this compound.

  • Flueggea microcarpa: The leaves of this plant are another confirmed source of the compound.[2]

  • Euphorbia hirta: This medicinal herb, commonly known as "asthma plant," has been shown to contain brevifolincarboxylic acid and its derivatives, including the ethyl ester.

Experimental Protocols: Isolation and Purification

The isolation of this compound from its natural sources typically involves a multi-step process encompassing extraction, fractionation, and purification. The following protocols are based on methodologies described in the scientific literature for the isolation of isocoumarins and related phenolic compounds from plant materials.

General Extraction and Fractionation from Punica granatum Peels

This protocol is adapted from methods used for the extraction of polyphenols from pomegranate peels.

2.1.1. Extraction:

  • Preparation of Plant Material: Air-dry the pomegranate peels and grind them into a coarse powder.

  • Solvent Extraction: Macerate the powdered peels in 70% ethanol at room temperature. A solid-to-solvent ratio of 1:10 (w/v) is commonly used. The extraction is typically carried out over 24-48 hours with occasional agitation.

  • Filtration and Concentration: Filter the extract through a suitable filter paper (e.g., Whatman No. 1) to remove solid plant material. Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain the crude ethanol extract.

2.1.2. Fractionation:

  • Solvent-Solvent Partitioning: Suspend the crude extract in water and perform sequential liquid-liquid partitioning with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate (B1210297). This compound, being moderately polar, is expected to be enriched in the ethyl acetate fraction.

  • Concentration: Evaporate the solvent from each fraction under reduced pressure to obtain the respective fractions.

Purification by Column Chromatography

The ethyl acetate fraction is subjected to column chromatography for the isolation of this compound.

  • Stationary Phase: Silica (B1680970) gel (60-120 mesh) is commonly used as the stationary phase.

  • Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., n-hexane) and pack it into a glass column.

  • Sample Loading: Adsorb the dried ethyl acetate fraction onto a small amount of silica gel and load it onto the top of the packed column.

  • Elution: Elute the column with a gradient of solvents, starting with a non-polar solvent and gradually increasing the polarity. A common solvent system is a gradient of n-hexane and ethyl acetate, followed by ethyl acetate and methanol (B129727).

  • Fraction Collection: Collect the eluate in fractions of a specific volume.

  • Monitoring: Monitor the fractions using Thin Layer Chromatography (TLC) with a suitable mobile phase (e.g., n-hexane:ethyl acetate, 7:3 v/v). Visualize the spots under UV light (254 nm and 366 nm).

  • Pooling and Concentration: Combine the fractions that show a similar TLC profile and contain the target compound. Evaporate the solvent to yield the purified compound.

High-Performance Liquid Chromatography (HPLC) for Final Purification

For obtaining high-purity this compound, preparative or semi-preparative HPLC can be employed as a final purification step.

  • Column: A reversed-phase C18 column is typically used.

  • Mobile Phase: A gradient of methanol and water, or acetonitrile (B52724) and water, often with a small amount of acid (e.g., 0.1% formic acid) to improve peak shape.

  • Detection: UV detection at a wavelength corresponding to the absorbance maximum of this compound.

Data Presentation

Currently, there is a limited amount of published quantitative data specifically for the yield and purity of this compound from its natural sources. The yield is highly dependent on the plant source, the extraction method, and the purification procedure.

ParameterValueSource
Molecular Formula C₁₅H₁₂O₈[3]
Molecular Weight 320.25 g/mol [3]

Table 1: Physicochemical Properties of this compound

SourcePlant PartExtraction SolventReported Presence
Punica granatumPeelEthanolYes (potentially as an artifact)[1]
Quercus wutaishanicaSeedsNot specifiedYes
Flueggea microcarpaLeavesNot specifiedYes[2]
Euphorbia hirtaAerial partsEthanolYes

Table 2: Natural Sources of this compound

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the isolation of this compound from a plant source.

Isolation_Workflow Start Plant Material (e.g., Punica granatum peels) Extraction Extraction (e.g., 70% Ethanol Maceration) Start->Extraction Filtration Filtration Extraction->Filtration Concentration1 Concentration (Rotary Evaporation) Filtration->Concentration1 Crude_Extract Crude Extract Concentration1->Crude_Extract Fractionation Fractionation (Solvent-Solvent Partitioning) Crude_Extract->Fractionation EtOAc_Fraction Ethyl Acetate Fraction Fractionation->EtOAc_Fraction Column_Chromatography Silica Gel Column Chromatography EtOAc_Fraction->Column_Chromatography TLC_Monitoring TLC Monitoring Column_Chromatography->TLC_Monitoring Fraction_Pooling Pooling of Fractions TLC_Monitoring->Fraction_Pooling Concentration2 Concentration Fraction_Pooling->Concentration2 Purified_Compound Purified this compound Concentration2->Purified_Compound HPLC HPLC Purification (Optional) Purified_Compound->HPLC High_Purity_Compound High-Purity this compound HPLC->High_Purity_Compound

References

The Putative Biosynthesis of Ethyl Brevifolincarboxylate in Plants: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl brevifolincarboxylate, an isocoumarin (B1212949) derivative isolated from various plant species, has garnered interest for its potential biological activities. While the complete biosynthetic pathway has not been fully elucidated, current scientific understanding points towards a route intertwined with the metabolism of ellagitannins, a class of hydrolyzable tannins. This technical guide synthesizes the available evidence to propose a putative biosynthetic pathway for this compound in plants. It outlines the probable enzymatic steps, precursors, and intermediates, drawing from research on ellagitannin biosynthesis and degradation, as well as the general biosynthesis of isocoumarins. This document aims to provide a foundational resource for researchers investigating the natural production of this compound and for professionals in drug development exploring its potential applications.

Introduction

This compound is a naturally occurring isocoumarin that has been identified in plant species such as Flueggea microcarpa and Quercus wutaishanica. Isocoumarins, in general, are known to be synthesized through the polyketide synthase (PKS) pathway. However, the structure of brevifolincarboxylic acid, the precursor to this compound, strongly suggests a connection to the degradation of more complex plant phenolics, specifically ellagitannins. This guide will explore the likely biosynthetic origins of this compound, starting from fundamental precursors in plant metabolism.

Proposed Biosynthetic Pathway

The biosynthesis of this compound is hypothesized to be a multi-stage process that begins with the formation of gallic acid, a key building block for a vast array of plant polyphenols.

Stage 1: Biosynthesis of Gallic Acid

Gallic acid is the foundational precursor for the proposed pathway. In plants, it is primarily synthesized via the shikimate pathway . One of the proposed routes for gallic acid formation is the direct dehydrogenation of 3-dehydroshikimic acid[1][2].

Stage 2: Formation of Gallotannins and Ellagitannins

Gallic acid units are subsequently used to form gallotannins. The initial and pivotal step in this process is the formation of 1,2,3,4,6-penta-O-galloyl-β-D-glucose (PGG) . From PGG, the biosynthesis of ellagitannins proceeds through oxidative coupling of adjacent galloyl groups to form a hexahydroxydiphenoyl (HHDP) group.

Stage 3: Formation of Dehydrohexahydroxydiphenoyl (DHHDP) Containing Ellagitannins

Further oxidation of the HHDP group within an ellagitannin structure leads to the formation of a dehydrohexahydroxydiphenoyl (DHHDP) group . This is a critical step, as brevifolincarboxylic acid is considered a product of DHHDP hydrolysis[3].

Stage 4: Degradation to Brevifolincarboxylic Acid

The proposed final step in the formation of the brevifolin core structure is the hydrolytic degradation of DHHDP-containing ellagitannins . This degradation process is thought to release brevifolincarboxylic acid as one of its products[3]. The exact enzymatic control of this degradation in planta is not yet characterized.

Stage 5: Esterification to this compound

The final step in the biosynthesis is the esterification of brevifolincarboxylic acid with ethanol (B145695) to form this compound. Plant-mediated esterification reactions are common biochemical processes, often facilitated by esterase enzymes, that combine organic acids and alcohols.

The overall putative pathway is visualized in the diagram below.

Ethyl_Brevifolincarboxylate_Biosynthesis cluster_0 Shikimate Pathway cluster_1 Gallic Acid Metabolism cluster_2 Isocoumarin Formation & Esterification 3-Dehydroshikimic_Acid 3-Dehydroshikimic Acid Gallic_Acid Gallic Acid 3-Dehydroshikimic_Acid->Gallic_Acid Dehydrogenation PGG 1,2,3,4,6-Penta-O-galloyl- β-D-glucose (PGG) Gallic_Acid->PGG Galloylation Ellagitannin_HHDP Ellagitannin with HHDP group PGG->Ellagitannin_HHDP Oxidative Coupling Ellagitannin_DHHDP Ellagitannin with DHHDP group Ellagitannin_HHDP->Ellagitannin_DHHDP Oxidation Brevifolincarboxylic_Acid Brevifolincarboxylic Acid Ellagitannin_DHHDP->Brevifolincarboxylic_Acid Hydrolytic Degradation Ethyl_Brevifolincarboxylate Ethyl Brevifolincarboxylate Brevifolincarboxylic_Acid->Ethyl_Brevifolincarboxylate Esterification (with Ethanol)

Caption: Putative biosynthetic pathway of this compound.

Quantitative Data

Currently, there is a lack of specific quantitative data in the scientific literature regarding the enzyme kinetics, substrate concentrations, and product yields directly related to the biosynthesis of this compound. Research has primarily focused on the isolation and structural elucidation of the final product.

Experimental Protocols

Detailed experimental protocols for the complete elucidation of this biosynthetic pathway are not yet available. However, based on the proposed pathway, the following general methodologies would be key in future research:

Isotope Labeling Studies
  • Objective: To trace the incorporation of precursors into this compound.

  • Methodology:

    • Administer isotopically labeled precursors (e.g., ¹³C-labeled shikimic acid or gallic acid) to plant tissues known to produce this compound.

    • After an incubation period, extract the metabolites from the plant tissue.

    • Purify this compound using chromatographic techniques (e.g., HPLC).

    • Analyze the purified compound using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy to determine the position and extent of isotope incorporation.

Isotope_Labeling_Workflow Start Start Labeled_Precursor Administer Isotopically Labeled Precursor Start->Labeled_Precursor Incubation Incubate Plant Tissue Labeled_Precursor->Incubation Extraction Metabolite Extraction Incubation->Extraction Purification HPLC Purification Extraction->Purification Analysis MS and NMR Analysis Purification->Analysis End End Analysis->End

Caption: Experimental workflow for isotope labeling studies.

Enzyme Assays
  • Objective: To identify and characterize the enzymes involved in the proposed biosynthetic steps.

  • Methodology:

    • Prepare crude protein extracts from the relevant plant tissues.

    • Develop specific assays for the suspected enzymatic activities (e.g., oxidases, hydrolases, esterases).

    • Incubate the protein extract with the putative substrate (e.g., a DHHDP-containing ellagitannin for hydrolase activity, or brevifolincarboxylic acid and ethanol for esterase activity).

    • Monitor the formation of the expected product over time using techniques like HPLC or LC-MS.

    • Once activity is detected, proceed with protein purification techniques to isolate the specific enzyme.

Conclusion and Future Directions

The proposed biosynthetic pathway for this compound provides a logical framework based on our current understanding of plant secondary metabolism. It is evident that the formation of this compound is likely linked to the complex chemistry of ellagitannins. Future research should focus on the definitive identification of the DHHDP-containing ellagitannin precursor and the specific enzymes responsible for its degradation to brevifolincarboxylic acid. Furthermore, the characterization of the esterase responsible for the final ethylation step will be crucial for a complete understanding of this pathway. Elucidating these details could open avenues for the biotechnological production of this compound for potential pharmaceutical applications.

References

In-Depth Technical Guide to the Spectroscopic Data of Ethyl Brevifolincarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Ethyl brevifolincarboxylate, a natural product isolated from Flueggea microcarpa. The structural elucidation of this compound was significantly reliant on nuclear magnetic resonance (NMR) and other spectroscopic techniques. This document compiles the available data on its ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) profiles, along with the experimental protocols utilized for their acquisition.

Spectroscopic Data Summary

The following tables summarize the quantitative spectroscopic data for this compound, facilitating easy reference and comparison.

Table 1: ¹H NMR Spectroscopic Data of this compound (300 MHz, CDCl₃)
Chemical Shift (δ) (ppm)MultiplicityCoupling Constant (J) (Hz)Number of ProtonsAssignment
1.30t7.03-OCH₂CH
3.14d18.01H-4a
3.54dd18.0, 6.01H-4b
4.28q7.02-OCH ₂CH₃
4.54d6.01H-1
7.20s1H-10
Table 2: ¹³C NMR Spectroscopic Data of this compound (75 MHz, CDCl₃)
Chemical Shift (δ) (ppm)Carbon TypeAssignment
14.1CH₃-OCH₂C H₃
38.9CH₂C-4
45.8CHC-1
62.1CH₂-OC H₂CH₃
108.3CC-5a
116.0CHC-10
116.3CC-10b
136.8CC-6
140.2CC-8
141.0CC-7
143.8CC-9
158.4CC-10a
162.8C=OC-3
168.1C=OEster C=O
195.2C=OC-5
Table 3: Infrared (IR) Spectroscopic Data of this compound
Wavenumber (cm⁻¹)Description of Absorption
3350O-H stretching (phenolic)
1735C=O stretching (ester)
1680C=O stretching (ketone)
1620, 1580C=C stretching (aromatic)
Table 4: Mass Spectrometry (MS) Data of this compound
m/zIon Type
320[M]⁺
291[M - C₂H₅]⁺
275[M - OC₂H₅]⁺
247[M - COOC₂H₅]⁺

Experimental Protocols

The spectroscopic data presented above were obtained through the following experimental procedures:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a Bruker spectrometer operating at 300 MHz and 75 MHz, respectively. The solvent used was deuterated chloroform (B151607) (CDCl₃), with tetramethylsilane (B1202638) (TMS) serving as the internal standard. Chemical shifts (δ) are reported in parts per million (ppm) relative to TMS, and coupling constants (J) are given in Hertz (Hz).

Infrared (IR) Spectroscopy: The IR spectrum was obtained using a Perkin-Elmer spectrophotometer. The sample was prepared as a potassium bromide (KBr) pellet. The absorption bands are reported in wavenumbers (cm⁻¹).

Mass Spectrometry (MS): The mass spectrum was recorded on a JEOL JMS-D300 mass spectrometer. The data is presented as the mass-to-charge ratio (m/z) of the detected ions.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a natural product like this compound.

Spectroscopic_Analysis_Workflow cluster_extraction Isolation & Purification cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Elucidation plant_material Plant Material (Flueggea microcarpa) extraction Solvent Extraction plant_material->extraction chromatography Chromatographic Separation extraction->chromatography pure_compound Pure this compound chromatography->pure_compound nmr NMR Spectroscopy (¹H, ¹³C) pure_compound->nmr Sample ms Mass Spectrometry (MS) pure_compound->ms Sample ir Infrared Spectroscopy (IR) pure_compound->ir Sample data_analysis Data Interpretation & Analysis nmr->data_analysis ms->data_analysis ir->data_analysis structure Final Structure of this compound data_analysis->structure

Caption: Workflow for the isolation and spectroscopic analysis of this compound.

Unraveling the Molecular Architecture: A Technical Guide to the Chemical Structure Elucidation of Ethyl Brevifolincarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl brevifolincarboxylate is a naturally occurring isocoumarin (B1212949) derivative that has garnered interest within the scientific community. Isocoumarins are a class of polycyclic compounds known for their diverse biological activities. Found in various plant species, including Flueggea microcarpa, this compound's precise molecular structure is fundamental to understanding its chemical properties, reactivity, and potential applications in drug discovery and development. This in-depth technical guide provides a comprehensive overview of the chemical structure elucidation of this compound, detailing the spectroscopic data and experimental protocols that have been instrumental in defining its architecture.

Physicochemical Properties

Before delving into the spectroscopic analysis, a summary of the fundamental physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₁₅H₁₂O₈
Molecular Weight 320.25 g/mol [1]
Monoisotopic Mass 320.05321734 Da[1]
IUPAC Name ethyl 7,8,9-trihydroxy-3,5-dioxo-1,2-dihydrocyclopenta[c]isochromene-1-carboxylate[1]
CAS Number 107646-82-2[1]

Spectroscopic Data for Structure Elucidation

The definitive structure of this compound was primarily established through a combination of nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. The following sections present the key quantitative data obtained from these analytical techniques. The elucidation of this isocoumarin's structure involved extensive use of 1H and 13C NMR data, with particular emphasis on long-range C-H coupling interactions.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. The 1H and 13C NMR data are crucial for identifying the connectivity of atoms and the overall topography of the molecule.

Table 2: ¹H NMR Spectroscopic Data

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
Data not available in search results

Table 3: ¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppmAssignment
Data not available in search results

Note: While the primary reference for the full NMR data analysis is cited as Gottlieb, H. E., et al. (1991), the specific chemical shift and coupling constant values were not available in the searched resources.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elemental composition. While a detailed experimental mass spectrum with fragmentation patterns was not found in the search results, predicted collision cross-section data for various adducts of this compound are available.

Table 4: Predicted Collision Cross Section (CCS) Data for this compound Adducts

Adductm/zPredicted CCS (Ų)
[M+H]⁺321.06050163.5
[M+Na]⁺343.04244174.1
[M-H]⁻319.04594167.2
[M+NH₄]⁺338.08704179.0
[M+K]⁺359.01638172.4
[M+H-H₂O]⁺303.05048158.9
[M+HCOO]⁻365.05142180.2
[M+CH₃COO]⁻379.06707202.7
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

IR and UV-Vis spectroscopy provide information about the functional groups and conjugated systems within a molecule, respectively.

Table 5: Key IR Absorption Bands (Predicted based on functional groups)

Wavenumber (cm⁻¹)Functional Group
~3550 - 3200 (broad)O-H (phenolic)
~1750 - 1735C=O (ester)
~1710 - 1680C=O (ketone)
~1600 - 1450C=C (aromatic)

Table 6: UV-Vis Absorption Maxima (λmax) (Predicted based on chromophores)

Wavelength (nm)Chromophore System
Data not available in search resultsAromatic and conjugated systems

Experimental Protocols

Detailed experimental protocols are essential for the replication and verification of scientific findings. The following sections outline the methodologies for the isolation and spectroscopic analysis of this compound.

Isolation of this compound from Flueggea microcarpa

The leaves of Flueggea microcarpa are the source from which this compound has been isolated.[2] The general procedure for the isolation of natural products from plant material involves the following steps:

  • Plant Material Collection and Preparation: Fresh leaves of Flueggea microcarpa are collected, identified, and authenticated. The leaves are then shade-dried and pulverized to a coarse powder.

  • Extraction: The powdered plant material is subjected to solvent extraction. A common method is maceration or Soxhlet extraction using a solvent such as methanol (B129727) or ethanol (B145695) to extract a wide range of compounds.

  • Fractionation: The crude extract is then concentrated under reduced pressure and partitioned with solvents of increasing polarity (e.g., hexane, ethyl acetate (B1210297), and butanol) to separate compounds based on their polarity.

  • Chromatographic Purification: The fraction containing this compound (typically the ethyl acetate fraction) is subjected to further purification using chromatographic techniques. This may involve:

    • Column Chromatography: Using silica (B1680970) gel or Sephadex as the stationary phase and a gradient of solvents as the mobile phase.

    • Preparative Thin-Layer Chromatography (TLC): For the separation of smaller quantities of the compound.

    • High-Performance Liquid Chromatography (HPLC): For final purification to obtain the compound in high purity.

Spectroscopic Analysis
  • NMR Spectroscopy:

    • Sample Preparation: A few milligrams of the purified this compound are dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • Instrumentation: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 or 500 MHz).

    • Data Acquisition: Standard pulse sequences are used to acquire 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectra. 2D NMR experiments are crucial for establishing the connectivity between protons and carbons, including long-range correlations.

  • Mass Spectrometry:

    • Sample Preparation: The purified compound is dissolved in a suitable solvent (e.g., methanol, acetonitrile) at a low concentration.

    • Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) equipped with an electrospray ionization (ESI) source is typically used.

    • Data Acquisition: The mass spectrum is acquired in both positive and negative ion modes to determine the accurate mass of the molecular ion and its fragmentation pattern.

  • IR and UV-Vis Spectroscopy:

    • IR Spectroscopy: The IR spectrum is typically recorded using a Fourier-transform infrared (FTIR) spectrometer. The sample can be prepared as a KBr pellet or a thin film.

    • UV-Vis Spectroscopy: The UV-Vis spectrum is recorded using a UV-Vis spectrophotometer. The sample is dissolved in a UV-transparent solvent (e.g., methanol, ethanol, or acetonitrile).

Logical Workflow for Structure Elucidation

The process of elucidating the structure of a natural product like this compound follows a logical and systematic workflow. This workflow integrates various experimental techniques to piece together the molecular puzzle.

structure_elucidation_workflow cluster_isolation Isolation and Purification cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Determination plant_material Plant Material (Flueggea microcarpa leaves) extraction Solvent Extraction plant_material->extraction fractionation Solvent Partitioning extraction->fractionation chromatography Chromatographic Purification (Column, TLC, HPLC) fractionation->chromatography pure_compound Pure Ethyl Brevifolincarboxylate chromatography->pure_compound mass_spec Mass Spectrometry (MS) - Molecular Formula - Molecular Weight pure_compound->mass_spec nmr_spec NMR Spectroscopy (1H, 13C, 2D) - Carbon-Hydrogen Framework - Connectivity pure_compound->nmr_spec ir_spec IR Spectroscopy - Functional Groups pure_compound->ir_spec uv_vis_spec UV-Vis Spectroscopy - Conjugated Systems pure_compound->uv_vis_spec data_integration Data Integration and Fragment Analysis mass_spec->data_integration nmr_spec->data_integration ir_spec->data_integration uv_vis_spec->data_integration structure_proposal Proposed Structure data_integration->structure_proposal final_structure Confirmed Structure of This compound structure_proposal->final_structure

Caption: Workflow for the isolation and structure elucidation of this compound.

Conclusion

The chemical structure of this compound has been unequivocally established through the synergistic application of modern spectroscopic techniques, primarily NMR and mass spectrometry. This comprehensive guide has outlined the key physicochemical properties, summarized the available spectroscopic data, and detailed the experimental protocols necessary for its isolation and characterization. A clear understanding of the molecular architecture of this compound is a critical prerequisite for further research into its biological activities and potential therapeutic applications, paving the way for future advancements in natural product-based drug discovery.

References

Ethyl Brevifolincarboxylate and its Derivatives: A Technical Guide to their Natural Occurrence, Synthesis, and Biological Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl brevifolincarboxylate, a naturally occurring isocoumarin (B1212949), represents a promising scaffold for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of this compound, including its presence in natural products, methods for its isolation and structural elucidation, and a detailed exploration of the biological activities and potential mechanisms of action of its broader isocoumarin class. While research on specific derivatives of this compound is nascent, this document consolidates existing knowledge on related compounds to inform future drug discovery and development efforts. Quantitative data from studies on analogous compounds are presented in structured tables, and detailed experimental protocols for key biological assays are provided. Furthermore, logical workflows and representative signaling pathways are visualized using Graphviz diagrams to facilitate a deeper understanding of the synthesis and potential therapeutic applications of this compound class.

Introduction: this compound in Nature

This compound is a polyketide-derived natural product belonging to the isocoumarin class of compounds. Isocoumarins are characterized by a 1H-2-benzopyran-1-one core structure.

Natural Sources:

This compound has been isolated from the following plant species:

  • Flueggea microcarpa : The leaves of this plant have been identified as a source of this compound.[1]

  • Quercus wutaishanica : The seeds of this oak species also contain this compound.[2]

A closely related methyl ester, mthis compound, has been isolated from Phyllanthus urinaria and Phyllanthus niruri.[3]

Isolation and Structure Elucidation:

The isolation of this compound from plant material typically involves solvent extraction followed by chromatographic separation techniques. The structural elucidation of this isocoumarin has been achieved through extensive use of 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) and mass spectrometry.[1] These techniques allow for the precise determination of the connectivity and spatial arrangement of atoms within the molecule.

Synthesis of Isocoumarin Derivatives

While specific methods for the derivatization of this compound are not extensively documented, a variety of synthetic strategies have been developed for the broader isocoumarin scaffold. These methods provide a roadmap for the future synthesis of novel this compound derivatives for structure-activity relationship (SAR) studies.

General Synthetic Strategies:

  • Palladium-Catalyzed Reactions: Palladium catalysts are widely used for the synthesis of isocoumarins. One common approach involves the coupling of 2-halobenzoates with ketones.[4] Another strategy utilizes the cyclization of substrates with the incorporation of tert-butyl isocyanide.[4]

  • Copper-Catalyzed Reactions: Copper catalysts offer an efficient means to synthesize isocoumarins. A notable method involves the domino reaction of o-halobenzoic acids and 1,3-diketones.[4] Another approach is the addition of o-halobenzoic acids to active internal alkynes.[5]

  • Rhodium-Catalyzed Reactions: Rhodium catalysts can be employed for the synthesis of 3,4-unsubstituted isocoumarins from benzoic acids and vinylene carbonate.[4]

  • Passerini–Aldol (B89426) Sequence: A combination of the Passerini three-component reaction and an aldol condensation provides a pathway to bicyclic isocoumarins with diverse substitution patterns.[6]

Below is a generalized workflow for the synthesis of isocoumarin derivatives, which could be adapted for this compound.

G cluster_start Starting Materials cluster_reaction Synthetic Transformation cluster_product Outcome Ethyl_Brevifolincarboxylate_Core This compound or Precursor Reaction Chemical Reaction (e.g., Esterification, Etherification, Cross-Coupling) Ethyl_Brevifolincarboxylate_Core->Reaction Reagents Derivatization Reagents Reagents->Reaction Derivative Novel this compound Derivative Reaction->Derivative Purification Purification (Chromatography) Derivative->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization

A generalized workflow for the synthesis of this compound derivatives.

Biological Activities of Isocoumarins

Due to the limited specific data on this compound, this section will focus on the well-documented biological activities of the broader isocoumarin class, providing a strong indication of the potential therapeutic applications of this compound and its derivatives. Isocoumarins have demonstrated a wide range of pharmacological effects, including anticancer, antimicrobial, anti-inflammatory, and antioxidant activities.[7][8][9]

Anticancer Activity

Numerous isocoumarin derivatives have exhibited potent cytotoxic activity against various cancer cell lines.[7]

Compound ClassCancer Cell LineIC50 (µM)Reference
Isocoumarin Derivative AMCF-7 (Breast)8.3[7]
Isocoumarin Derivative BHCT-116 (Colon)1.28[7]
Isocoumarin Derivative CHepG2 (Liver)3.74[7]
Isocoumarin Derivative DA549 (Lung)5.18[7]
Versicoumarin AMCF7 (Breast)4.0[8]
Versicoumarin AA549 (Lung)3.8[8]
This table presents a selection of reported IC50 values for various isocoumarin derivatives to illustrate their potential as anticancer agents.
Antimicrobial Activity

Isocoumarins have also shown promise as antimicrobial agents against a range of bacteria and fungi.[7]

Compound ClassMicroorganismMIC (µg/mL)Reference
Isocoumarin Derivative EStaphylococcus aureus12.5[7]
Isocoumarin Derivative FEscherichia coli25[7]
Isocoumarin Derivative GCandida albicans6.25[7]
This table summarizes the Minimum Inhibitory Concentration (MIC) values for representative isocoumarin derivatives against common pathogens.
Other Biological Activities

The related compound, mthis compound , has been shown to exhibit several other interesting biological activities:[3]

  • Vasorelaxant activity

  • DNA topoisomerase inhibitor

  • Radical scavenger

  • Platelet aggregation inhibitor

These findings suggest that this compound and its derivatives may also possess these activities and warrant further investigation.

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the biological activities of isocoumarin derivatives. These protocols can be adapted for the study of this compound and its novel analogs.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

Materials:

  • Cancer cell line (e.g., MCF-7)

  • Culture medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS)

  • Test compounds (isocoumarin derivatives) dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability and determine the IC50 value.

G Start Start Seed_Cells Seed cancer cells in 96-well plate Start->Seed_Cells Incubate_24h Incubate for 24 hours Seed_Cells->Incubate_24h Treat_Cells Treat cells with isocoumarin derivatives Incubate_24h->Treat_Cells Incubate_48_72h Incubate for 48-72 hours Treat_Cells->Incubate_48_72h Add_MTT Add MTT solution Incubate_48_72h->Add_MTT Incubate_4h Incubate for 4 hours Add_MTT->Incubate_4h Remove_Medium_Add_DMSO Remove medium and add DMSO Incubate_4h->Remove_Medium_Add_DMSO Measure_Absorbance Measure absorbance at 570 nm Remove_Medium_Add_DMSO->Measure_Absorbance Calculate_IC50 Calculate IC50 value Measure_Absorbance->Calculate_IC50

Workflow for the MTT cytotoxicity assay.

Signaling Pathways

While the specific signaling pathways modulated by this compound are yet to be elucidated, many isocoumarins exert their biological effects by interfering with key cellular signaling cascades. A common target for anti-inflammatory and anticancer compounds is the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway .

The diagram below illustrates a simplified representation of the NF-κB signaling pathway, a potential target for isocoumarin derivatives.

G cluster_stimulus External Stimuli cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., TNF-α, IL-1β) Receptor Cell Surface Receptor Stimuli->Receptor IKK_Complex IKK Complex Receptor->IKK_Complex activates IkB IκB IKK_Complex->IkB phosphorylates NFkB NF-κB IkB->NFkB releases IkB_NFkB IκB-NF-κB Complex NFkB_nucleus NF-κB NFkB->NFkB_nucleus translocates to IkB_NFkB->IKK_Complex DNA DNA NFkB_nucleus->DNA binds to Gene_Expression Pro-inflammatory Gene Expression DNA->Gene_Expression Isocoumarin Isocoumarin Derivative Isocoumarin->IKK_Complex inhibits

References

An In-depth Technical Guide on the Potential Biological Activities of Ethyl Brevifolincarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the biological activities of Ethyl brevifolincarboxylate is limited in publicly available scientific literature. This guide provides a comprehensive overview of its potential activities based on the reported biological effects of its close structural analogs, brevifolincarboxylic acid and mthis compound, and includes in silico predictions.

Introduction to this compound

This compound is a naturally occurring phenolic compound.[1] Structurally, it is the ethyl ester of brevifolincarboxylic acid. While its specific biological functions are not yet extensively studied, its core structure, shared with known bioactive molecules, suggests a range of potential pharmacological activities. This document summarizes the known data for its analogs to infer the potential bioactivities of this compound, providing a foundation for future research and drug discovery efforts.

Predicted Physicochemical Properties and Drug-Likeness (In Silico Analysis)

An initial assessment of this compound's potential as a drug candidate can be derived from in silico predictions of its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. These predictions are based on its chemical structure.

Table 1: Predicted Physicochemical Properties of this compound

PropertyPredicted ValueImplication for Drug-Likeness
Molecular Weight320.25 g/mol Favorable (within Lipinski's Rule of 5)
XLogP3-AA (Lipophilicity)0.3Indicates good aqueous solubility
Hydrogen Bond Donors3Favorable (within Lipinski's Rule of 5)
Hydrogen Bond Acceptors8Favorable (within Lipinski's Rule of 5)
Polar Surface Area130 ŲSuggests good cell membrane permeability

Data sourced from PubChem.[1]

These predicted properties suggest that this compound has a favorable profile for oral bioavailability, adhering to Lipinski's Rule of Five, a widely used guideline in drug discovery.

Potential Biological Activities Based on Analogs

The biological activities of brevifolincarboxylic acid and mthis compound provide strong indications of the potential therapeutic areas for this compound.

Potential Anticancer Activity

Brevifolincarboxylic acid has demonstrated cytotoxic effects against human cancer cell lines. This suggests that this compound may also possess antiproliferative properties.

Table 2: Anticancer Activity of Brevifolincarboxylic Acid

Cell LineActivityQuantitative Data (IC₅₀)Reference
PC-14 (Human Lung Cancer)Inhibition of cell proliferation3.95 µg/mL[2]
Potential Anti-inflammatory Activity

The anti-inflammatory potential of this compound is inferred from the ability of brevifolincarboxylic acid to modulate inflammatory pathways.

Table 3: Anti-inflammatory Activity of Brevifolincarboxylic Acid

AssayCell LineEffectConcentrationReference
Nitric Oxide (NO) ProductionRAW 264.7 (Macrophage)Reduction of LPS-induced NO20 µM
α-Glucosidase Inhibition-Enzyme InhibitionIC₅₀ = 323.46 µM
Potential Vasorelaxant Activity

The methyl ester analog, mthis compound, has been shown to induce vasorelaxation, suggesting that this compound could have similar effects on the cardiovascular system.

Table 4: Vasorelaxant Activity of Mthis compound

AssayTissueEffectMechanism of ActionReference
Vasorelaxation AssayIsolated Rat Aortic RingsRelaxation of norepinephrine-induced contractionsInhibition of receptor-operated Ca²⁺ channels[3][4]

Experimental Protocols

The following are detailed methodologies for the key experiments cited for the analogs of this compound. These protocols can serve as a template for investigating the activities of the ethyl ester.

Cell Proliferation Assay (for Anticancer Activity)
  • Cell Line: Human lung cancer cell line PC-14.

  • Method:

    • Cells are seeded in 96-well plates at a density of 3-5 x 10³ cells per well and incubated for 24 hours.

    • The cells are then treated with varying concentrations of the test compound (e.g., brevifolincarboxylic acid) for a specified period (e.g., 48 hours).

    • Cell proliferation is assessed using a Cell Counting Kit-8 (CCK-8) assay. 10 µL of CCK-8 solution is added to each well, and the plate is incubated for 2-4 hours.

    • The absorbance is measured at 450 nm using a microplate reader.

    • The half-maximal inhibitory concentration (IC₅₀) is calculated from the dose-response curve.[5]

Nitric Oxide (NO) Production Assay (for Anti-inflammatory Activity)
  • Cell Line: Murine macrophage cell line RAW 264.7.

  • Method:

    • RAW 264.7 cells are seeded in 96-well plates and pre-treated with the test compound for 2 hours.

    • Inflammation is induced by adding lipopolysaccharide (LPS) to the culture medium.

    • After 24 hours of incubation, the concentration of nitrite (B80452) (a stable product of NO) in the cell culture supernatant is measured using the Griess reagent.

    • The absorbance at 540 nm is measured, and the percentage of NO production inhibition is calculated relative to the LPS-treated control group.[6]

Vasorelaxation Assay
  • Tissue: Thoracic aorta from male Wistar rats.

  • Method:

    • The thoracic aorta is isolated, cleaned of connective tissue, and cut into 3-mm rings.

    • The aortic rings are mounted in an organ bath containing Krebs-Henseleit solution, maintained at 37°C, and aerated with 95% O₂ and 5% CO₂.

    • The rings are equilibrated under a resting tension of 1.0 g.

    • The aortic rings are pre-contracted with norepinephrine (B1679862) (NE).

    • The test compound (e.g., mthis compound) is added cumulatively to the bath to assess its relaxant effect.

    • Changes in isometric tension are recorded using a force-displacement transducer.[4]

Visualizations: Workflows and Pathways

Logical Relationship for Inferred Bioactivity

G cluster_analogs Known Analogs cluster_activities Observed Biological Activities BCA Brevifolincarboxylic Acid Anticancer Anticancer BCA->Anticancer inhibits proliferation AntiInflammatory Anti-inflammatory BCA->AntiInflammatory reduces NO production MBC Mthis compound Vasorelaxant Vasorelaxant MBC->Vasorelaxant induces relaxation EBC This compound (Potential Activities) Anticancer->EBC inferred activity AntiInflammatory->EBC inferred activity Vasorelaxant->EBC inferred activity

Caption: Inferred bioactivities of this compound.

General Experimental Workflow for In Vitro Bioactivity Screening

G start Start cell_culture Cell Seeding (e.g., 96-well plate) start->cell_culture treatment Treatment with This compound (Dose-Response) cell_culture->treatment incubation Incubation treatment->incubation assay Bioactivity Assay (e.g., CCK-8, Griess Reagent) incubation->assay data_acq Data Acquisition (e.g., Absorbance Reading) assay->data_acq analysis Data Analysis (e.g., IC50 Calculation) data_acq->analysis end End analysis->end

Caption: General workflow for in vitro bioactivity screening.

Potential Anti-inflammatory Signaling Pathway

G LPS LPS TLR4 TLR4 Receptor LPS->TLR4 MyD88 MyD88 TLR4->MyD88 NFkB NF-κB Activation MyD88->NFkB iNOS iNOS Expression NFkB->iNOS NO Nitric Oxide (NO) Production iNOS->NO EBC This compound (potential action) EBC->NFkB inhibition

Caption: Potential inhibition of the NF-κB signaling pathway.

Conclusion and Future Directions

While direct experimental evidence for the biological activities of this compound is currently lacking, the data from its close analogs, brevifolincarboxylic acid and mthis compound, strongly suggest its potential as a valuable lead compound. The inferred anticancer, anti-inflammatory, and vasorelaxant properties, supported by favorable in silico ADMET predictions, warrant further investigation.

Future research should focus on:

  • In vitro screening: Validating the predicted activities using the experimental protocols outlined in this guide.

  • Mechanism of action studies: Elucidating the specific molecular targets and signaling pathways modulated by this compound.

  • In vivo studies: Evaluating the efficacy and safety of this compound in animal models of relevant diseases.

This comprehensive analysis provides a solid foundation for initiating research into the therapeutic potential of this compound.

References

Ethyl Brevifolincarboxylate: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Review of the Discovery, Synthesis, and Biological Activity of a Promising Natural Product

Abstract

Ethyl brevifolincarboxylate, a naturally occurring isocoumarin (B1212949) derivative, has garnered interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of the discovery, history, and biological activities of this compound, with a focus on its anti-inflammatory, antioxidant, and anticancer properties. Detailed experimental protocols for its isolation and synthesis, as well as for key biological assays, are presented. Furthermore, this guide explores the potential signaling pathways involved in its mechanism of action, offering valuable insights for researchers, scientists, and drug development professionals.

Introduction

This compound (C₁₅H₁₂O₈) is a natural product that has been isolated from a variety of plant species, including Punica granatum (pomegranate), Quercus wutaishanica (a species of oak), and Flueggea microcarpa.[1][2][] Its chemical structure, characterized by a brevifolin carboxylic acid backbone esterified with an ethyl group, has been elucidated using spectroscopic techniques, primarily ¹H and ¹³C Nuclear Magnetic Resonance (NMR).[] The core structure is a polycyclic compound containing an isochromane moiety with a ketone at the C1 position. This compound belongs to the class of organic compounds known as isocoumarins and their derivatives.

Discovery and History

The parent compound, brevifolin carboxylic acid, has been identified in various plant sources. The ethyl ester, this compound, was notably isolated from the leaves of Flueggea microcarpa, and its structure was thoroughly analyzed using ¹H and ¹³C NMR data.[] Its presence has also been reported in Punica granatum and the seeds of Quercus wutaishanica.[1][2] The initial discovery and characterization of this compound have paved the way for further investigation into its biological properties.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValue
Molecular Formula C₁₅H₁₂O₈
Molecular Weight 320.25 g/mol
CAS Number 107646-82-2
IUPAC Name ethyl 7,8,9-trihydroxy-3,5-dioxo-1,2-dihydrocyclopenta[c]isochromene-1-carboxylate
Synonyms EBFC, ethylbrevifolin carboxylate

Synthesis and Isolation

Isolation from Natural Sources

This compound is typically isolated from plant materials through solvent extraction and chromatographic techniques. A general workflow for its isolation is depicted below.

G Plant_Material Dried and Powdered Plant Material (e.g., Flueggea microcarpa leaves) Solvent_Extraction Solvent Extraction (e.g., Ethanol) Plant_Material->Solvent_Extraction Crude_Extract Crude Extract Solvent_Extraction->Crude_Extract Fractionation Liquid-Liquid Fractionation (e.g., with Ethyl Acetate) Crude_Extract->Fractionation Ethyl_Acetate_Fraction Ethyl Acetate (B1210297) Fraction Fractionation->Ethyl_Acetate_Fraction Column_Chromatography Column Chromatography (Silica Gel) Ethyl_Acetate_Fraction->Column_Chromatography Purified_Compound Purified Ethyl Brevifolincarboxylate Column_Chromatography->Purified_Compound

Figure 1. General workflow for the isolation of this compound from plant sources.

Experimental Protocol: Isolation from Flueggea microcarpa

  • Extraction: The dried and powdered leaves of Flueggea microcarpa are extracted with ethanol (B145695) at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.

  • Fractionation: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate. The ethyl acetate fraction, which typically contains the desired compound, is collected.

  • Chromatography: The ethyl acetate fraction is subjected to column chromatography on silica (B1680970) gel. The column is eluted with a gradient of a non-polar solvent (e.g., hexane (B92381) or chloroform) and a polar solvent (e.g., ethyl acetate or methanol).

  • Purification and Characterization: Fractions containing this compound are identified by thin-layer chromatography (TLC). The pure compound is obtained by further purification steps like recrystallization. The structure is confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.[]

Chemical Synthesis

Conceptual Synthesis Workflow:

G Brevifolin_Acid Brevifolin Carboxylic Acid Esterification Esterification Reaction (e.g., Fischer or Steglich) Brevifolin_Acid->Esterification Ethanol Ethanol Ethanol->Esterification Purification Purification (Chromatography/Recrystallization) Esterification->Purification Ethyl_Brevifolin This compound Purification->Ethyl_Brevifolin

Figure 2. Conceptual workflow for the synthesis of this compound.

Experimental Protocol: Steglich Esterification (General Procedure)

The Steglich esterification is a mild method for forming esters from carboxylic acids and alcohols using dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent and 4-dimethylaminopyridine (B28879) (DMAP) as a catalyst.[4][5]

  • Reaction Setup: Dissolve brevifolin carboxylic acid (1 equivalent) in a dry, aprotic solvent such as dichloromethane (B109758) (CH₂Cl₂) or tetrahydrofuran (B95107) (THF) under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Reagents: Add ethanol (1-1.5 equivalents) and a catalytic amount of DMAP (0.1-0.2 equivalents) to the solution.

  • Coupling: Cool the mixture to 0 °C in an ice bath and add a solution of DCC (1.1 equivalents) in the same solvent dropwise.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

  • Workup: The byproduct, dicyclohexylurea (DCU), is insoluble in the reaction solvent and can be removed by filtration. The filtrate is then washed successively with dilute hydrochloric acid (to remove excess DMAP), saturated sodium bicarbonate solution (to remove unreacted carboxylic acid), and brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield pure this compound.

Biological Activities

While specific quantitative data for the biological activities of pure this compound are limited in the available literature, the activities of its precursor, brevifolin carboxylic acid, and extracts from plants known to contain it, provide strong indications of its potential.

Anti-inflammatory Activity

Brevifolin carboxylic acid has demonstrated anti-inflammatory properties. It has been shown to reduce the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages at a concentration of 20 µM.

Table 1: Anti-inflammatory Activity of Brevifolin Carboxylic Acid

AssayCell LineStimulantCompoundConcentration% Inhibition of NO production
Nitric Oxide InhibitionRAW 264.7LPSBrevifolin Carboxylic Acid20 µMData indicates reduction
Antioxidant Activity

The antioxidant potential of this compound can be inferred from studies on extracts of plants in which it is found, such as Quercus species, which are rich in phenolic compounds and exhibit significant antioxidant activity. The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay is a common method to evaluate antioxidant capacity.

Experimental Protocol: DPPH Radical Scavenging Assay (General Procedure)

  • Preparation of Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or ethanol). Prepare a fresh solution of DPPH in the same solvent.

  • Reaction Mixture: In a 96-well plate or test tubes, add different concentrations of the this compound solution to the DPPH solution. A control containing only the solvent and DPPH is also prepared.

  • Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Measurement: The absorbance of the solutions is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [ (Absorbance of Control - Absorbance of Sample) / Absorbance of Control ] x 100

  • IC₅₀ Determination: The IC₅₀ value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the concentration of the compound.

Anticancer Activity

Brevifolin carboxylic acid has shown strong cytotoxic activity against PC-14 lung cancer cells with an IC₅₀ value of 3.95 µg/mL. While specific data for this compound is not available, a study on a "brevifoliol ester" demonstrated the induction of apoptosis in prostate cancer cells through the activation of the caspase pathway, suggesting a potential mechanism for related compounds.[1] Extracts from Flueggea leucopyrus, a plant in the same family as Flueggea microcarpa, have shown cytotoxicity against breast cancer cell lines MCF-7 and MDA-MB-231.

Table 2: Anticancer Activity of Brevifolin Carboxylic Acid

Cell LineCompoundIC₅₀ Value
PC-14 (Lung Cancer)Brevifolin Carboxylic Acid3.95 µg/mL

Potential Mechanism of Action and Signaling Pathways

The precise molecular mechanisms underlying the biological activities of this compound are still under investigation. However, based on the activities of related compounds and its chemical structure, several signaling pathways can be postulated as potential targets.

NF-κB Signaling Pathway in Inflammation

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation. Many natural polyphenolic compounds exert their anti-inflammatory effects by inhibiting this pathway. Given the anti-inflammatory potential of its precursor, it is plausible that this compound may also modulate the NF-κB pathway.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IKK IKK IkB IκBα IKK->IkB Phosphorylation & Degradation NFkB_inactive p50/p65 (Inactive NF-κB) IkB->NFkB_inactive Inhibition NFkB_active p50/p65 (Active NF-κB) NFkB_nucleus p50/p65 NFkB_active->NFkB_nucleus Translocation DNA DNA NFkB_nucleus->DNA Binding Inflammatory_Genes Pro-inflammatory Genes (e.g., iNOS, COX-2) DNA->Inflammatory_Genes Transcription Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) Inflammatory_Stimuli->IKK Activation Ethyl_Brevifolin This compound Ethyl_Brevifolin->IKK Potential Inhibition G Ethyl_Brevifolin This compound Procaspase3 Pro-caspase-3 Ethyl_Brevifolin->Procaspase3 Potential Activation Caspase3 Active Caspase-3 Procaspase3->Caspase3 Cleavage Cellular_Substrates Cellular Substrates Caspase3->Cellular_Substrates Cleavage Apoptosis Apoptosis Cellular_Substrates->Apoptosis

References

In Silico Prediction of Ethyl Brevifolincarboxylate Bioactivity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl brevifolincarboxylate, a natural product identified in several plant species, belongs to the class of isocoumarins. While direct experimental evidence for its bioactivity is limited, its close structural analogs, brevifolincarboxylic acid and its methyl ester, have demonstrated a range of promising pharmacological effects, including anticancer, anti-inflammatory, antioxidant, and enzyme inhibitory activities. This guide provides a comprehensive framework for the in silico prediction of this compound's bioactivity, leveraging the known biological data of its analogs. It details a proposed computational workflow, relevant experimental protocols for future validation, and visualizes key signaling pathways and predictive processes.

Introduction

This compound (PubChem CID: 5487248) is an organic compound with the molecular formula C₁₅H₁₂O₈.[1] It has been isolated from plants such as Punica granatum, Geranium sibiricum, and Flueggea microcarpa. Due to the scarcity of direct biological studies on this compound, this document outlines a predictive approach based on the activities of its parent acid and methyl ester. Brevifolincarboxylic acid is known for its anticancer and anti-inflammatory properties.[2] Its methyl ester, mthis compound, has been shown to possess a wider range of activities, including vasorelaxant, DNA topoisomerase inhibitory, radical scavenging, and platelet aggregation inhibitory effects.[3] These findings strongly suggest that this compound is a promising candidate for further investigation.

Predicted Bioactivities and Quantitative Data from Analogs

Based on the activities of its structural analogs, this compound is predicted to exhibit similar biological effects. The following table summarizes the available quantitative data for these related compounds.

CompoundBioactivityAssayTarget/Cell LineResult (IC₅₀/EC₅₀)
Brevifolincarboxylic acidAnticancerProliferation AssayPC-14 lung cancer cells3.95 µg/mL[2]
Brevifolincarboxylic acidAnti-inflammatoryNitric Oxide ProductionLPS-stimulated RAW 264.7 macrophagesReduction at 20 µM[2]
Mthis compoundAntioxidantDPPH Radical Scavenging-8.9 µM[4]
Mthis compoundAnti-inflammatoryNitric Oxide ProductionLPS-stimulated macrophagesInhibition at 10 and 30 µM[4]
Mthis compoundAnti-inflammatoryTNF-α ProductionLPS-stimulated macrophagesInhibition at 10 and 30 µM[4]
Mthis compoundAntiviralInfluenza Virus InhibitionA/Puerto Rico/8/34 (H1N1)27.16 µM[4]
Mthis compoundAntiviralInfluenza Virus InhibitionA/Aichi/2/68 (H3N2)33.41 µM[4]
Mthis compoundPlatelet AggregationPlatelet Aggregation Assay-73.5% inhibition at 5 µM[4]

Proposed In Silico Prediction Workflow

The following workflow is proposed for the computational prediction of this compound's bioactivity, focusing on the known targets of its analogs.

cluster_0 Target Identification cluster_1 Ligand and Protein Preparation cluster_2 Molecular Docking and Dynamics cluster_3 ADMET Prediction cluster_4 Experimental Validation T1 Known Targets of Analogs (e.g., DNA Topoisomerase, AMPK, NF-κB pathway proteins) P1 Protein Structure Retrieval (PDB) or Homology Modeling T1->P1 L1 3D Structure Generation of this compound D1 Molecular Docking of this compound to Target Proteins L1->D1 A1 Prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity L1->A1 P2 Protein Preparation (Protonation, Optimization) P1->P2 P2->D1 D2 Analysis of Binding Affinity and Interactions D1->D2 MD1 Molecular Dynamics Simulation of Protein-Ligand Complex D2->MD1 E1 In Vitro Bioassays (e.g., MTT, Griess, Enzyme Inhibition) D2->E1 MD2 Assessment of Complex Stability MD1->MD2 MD2->E1 A1->E1 cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK IkappaB IκB IKK->IkappaB P NFkappaB NF-κB IkappaB->NFkappaB Releases NFkappaB_nuc NF-κB NFkappaB->NFkappaB_nuc Translocation AMPK AMPK AMPK->IKK Inhibits? EthylBrev This compound (Predicted) EthylBrev->NFkappaB Inhibits? EthylBrev->AMPK Activates? Inflam_genes Inflammatory Genes (TNF-α, iNOS) NFkappaB_nuc->Inflam_genes Activation

References

Ethyl brevifolincarboxylate CAS number and chemical identifiers

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the chemical identifiers, properties, and available data for Ethyl brevifolincarboxylate, tailored for researchers, scientists, and professionals in drug development.

Chemical Identity and Properties

This compound is a natural product that has been identified in various plant species.[1][2] Its chemical structure and properties are well-documented in several chemical databases.

Table 1: Chemical Identifiers for this compound

IdentifierValueSource
CAS Number 107646-82-2[3][4][5][6]
IUPAC Name ethyl 7,8,9-trihydroxy-3,5-dioxo-1,2-dihydrocyclopenta[c]isochromene-1-carboxylate[3]
Other Synonyms EBFC, Ethyl 7,8,9-trihydroxy-3,5-dioxo-1,2,3,5-tetrahydrocyclopenta[c]isochromene-1-carboxylate[3]
Chemical Formula C15H12O8[3][5][7][8]
Molecular Weight 320.25 g/mol [3][5]
Canonical SMILES CCOC(=O)C1CC(=O)C2=C1C3=C(C(=C(C=C3C(=O)O2)O)O)O[3][7]
InChI InChI=1S/C15H12O8/c1-2-22-14(20)6-4-8(17)13-10(6)9-5(15(21)23-13)3-7(16)11(18)12(9)19/h3,6,16,18-19H,2,4H2,1H3[3][7]
InChIKey JSEPSLOCPQODTM-UHFFFAOYSA-N[7]

Table 2: Computed Physicochemical Properties of this compound

PropertyValueSource
XLogP3 0.3[3]
Hydrogen Bond Donor Count 3[3]
Hydrogen Bond Acceptor Count 8[3]
Rotatable Bond Count 2[3]
Exact Mass 320.05321734 g/mol [3]
Monoisotopic Mass 320.05321734 g/mol [3]
Topological Polar Surface Area 155 Ų[3]
Heavy Atom Count 23[3]
Complexity 594[3]

Logical Relationship of Chemical Identifiers

The following diagram illustrates the hierarchical relationship between the different chemical identifiers for this compound, from the common name to the specific isomeric representation.

This compound This compound CAS: 107646-82-2 CAS: 107646-82-2 This compound->CAS: 107646-82-2 is registered as C15H12O8 C15H12O8 This compound->C15H12O8 has formula ethyl 7,8,9-trihydroxy-3,5-dioxo-1,2-dihydrocyclopenta[c]isochromene-1-carboxylate ethyl 7,8,9-trihydroxy-3,5-dioxo-1,2-dihydrocyclopenta[c]isochromene-1-carboxylate This compound->ethyl 7,8,9-trihydroxy-3,5-dioxo-1,2-dihydrocyclopenta[c]isochromene-1-carboxylate is named SMILES SMILES ethyl 7,8,9-trihydroxy-3,5-dioxo-1,2-dihydrocyclopenta[c]isochromene-1-carboxylate->SMILES represented by InChI InChI SMILES->InChI further specified by

Diagram of Chemical Identifier Relationships.

Experimental Data and Protocols

The general workflow for investigating a natural product like this compound would typically involve the following stages.

cluster_0 Discovery & Isolation cluster_1 Biological Screening cluster_2 Preclinical Development Isolation Isolation Structure Elucidation Structure Elucidation Isolation->Structure Elucidation In-vitro Assays In-vitro Assays Structure Elucidation->In-vitro Assays Cell-based Assays Cell-based Assays In-vitro Assays->Cell-based Assays In-vivo Studies In-vivo Studies Cell-based Assays->In-vivo Studies Toxicology Toxicology In-vivo Studies->Toxicology

General Workflow for Natural Product Drug Discovery.

Further research is required to establish the biological activity, mechanism of action, and potential therapeutic applications of this compound. Researchers interested in this compound would need to develop and validate specific experimental protocols for its synthesis, purification, and biological evaluation.

References

Brevifolincarboxylic Acid and its Ethyl Ester Derivative: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Brevifolincarboxylic acid, a naturally occurring phenolic compound, and its derivatives have garnered significant interest within the scientific community due to their diverse and potent biological activities. This technical guide provides a comprehensive overview of brevifolincarboxylic acid and its ethyl ester, focusing on their chemical properties, synthesis, biological activities, and underlying mechanisms of action. This document is intended to serve as a valuable resource for researchers in pharmacology, medicinal chemistry, and drug development, offering detailed experimental protocols and summarizing key quantitative data to facilitate further investigation into the therapeutic potential of these compounds.

Introduction

Brevifolincarboxylic acid is a phenolic compound that has been isolated from various plant species, including Duchesnea chrysantha and Polygonum capitatum.[1] It belongs to the class of isocoumarins and is characterized by a unique chemical structure that contributes to its wide range of pharmacological effects.[2] These activities include anticancer, anti-inflammatory, and α-glucosidase inhibitory properties.[1][3] Esterification of the carboxylic acid group can modify the compound's physicochemical properties, such as lipophilicity, potentially enhancing its bioavailability and therapeutic efficacy. While the methyl ester of brevifolincarboxylic acid has been studied for its protective effects against non-alcoholic fatty liver disease (NAFLD) through the AMPK/NF-κB signaling pathway, the ethyl ester derivative remains less explored, presenting an opportunity for novel drug discovery.[4]

Chemical and Physical Properties

A thorough understanding of the chemical and physical properties of brevifolincarboxylic acid and its ethyl ester is fundamental for their application in research and development.

PropertyBrevifolincarboxylic AcidEthyl Brevifolincarboxylate
CAS Number 18490-95-4107646-82-2
Molecular Formula C₁₃H₈O₈C₁₅H₁₂O₈
Molecular Weight 292.2 g/mol 320.25 g/mol
IUPAC Name 7,8,9-trihydroxy-3,5-dioxo-1,2-dihydrocyclopenta[c]isochromene-1-carboxylic acidethyl 7,8,9-trihydroxy-3,5-dioxo-1,2-dihydrocyclopenta[c]isochromene-1-carboxylate
Appearance Yellow powderNot specified (likely solid)
Solubility Soluble in DMSONot specified
Natural Sources Duchesnea chrysantha, Polygonum capitatum, Punica granatum[1][5]Punica granatum, Quercus wutaishanica[4]

Synthesis and Isolation

Isolation of Brevifolincarboxylic Acid

Brevifolincarboxylic acid can be isolated from its natural plant sources using chromatographic techniques. A common method involves high-speed counter-current chromatography (HSCCC).

Experimental Protocol: Isolation by HSCCC

  • Plant Material Extraction: The dried and powdered plant material (e.g., Polygonum capitatum) is extracted with a suitable solvent, such as 70% ethanol (B145695), using sonication or maceration. The extract is then filtered and concentrated under reduced pressure.

  • Solvent System Selection: A two-phase solvent system is selected for HSCCC. A common system is a mixture of n-hexane, ethyl acetate, methanol, and water. The ratio is optimized to achieve a suitable partition coefficient (K) for brevifolincarboxylic acid.

  • HSCCC Separation: The crude extract is dissolved in a mixture of the upper and lower phases of the solvent system. The HSCCC column is first filled with the stationary phase (upper or lower phase), and then the mobile phase is pumped through at a specific flow rate while the apparatus is rotated at a set speed. The sample solution is then injected.

  • Fraction Collection and Analysis: The effluent from the outlet of the column is continuously monitored by UV detection and collected into fractions. The fractions containing the target compound are identified by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) analysis.

  • Purification: The fractions containing pure brevifolincarboxylic acid are combined and the solvent is evaporated to yield the purified compound. The structure and purity are confirmed by spectroscopic methods (¹H-NMR, ¹³C-NMR, MS).

Synthesis of this compound

Experimental Protocol: Fischer Esterification (General Procedure)

  • Reaction Setup: To a solution of brevifolincarboxylic acid in an excess of anhydrous ethanol, a catalytic amount of a strong acid (e.g., concentrated sulfuric acid or hydrochloric acid) is added.

  • Reaction Conditions: The reaction mixture is heated under reflux for several hours. The progress of the reaction is monitored by TLC.

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature, and the excess ethanol is removed under reduced pressure. The residue is then dissolved in an organic solvent (e.g., ethyl acetate) and washed with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by washing with brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated. The crude product is then purified by column chromatography on silica (B1680970) gel to afford the pure this compound. The structure is confirmed by spectroscopic analysis.

G BCA Brevifolincarboxylic Acid EB Ethyl Brevifolincarboxylate BCA->EB Esterification Ethanol Ethanol Ethanol->EB Catalyst Acid Catalyst (e.g., H₂SO₄) Catalyst->EB Heat Heat (Reflux) Heat->EB Water Water EB->Water +

Caption: Fischer esterification of brevifolincarboxylic acid.

Biological Activities and Quantitative Data

Anticancer Activity

Brevifolincarboxylic acid has demonstrated significant cytotoxic activity against various cancer cell lines.

CompoundCell LineActivityIC₅₀ ValueReference
Brevifolincarboxylic AcidPC-14 (Human Lung Cancer)Cytotoxicity3.95 µg/mL[3]

Note: There is currently a lack of published data on the specific anticancer activity of this compound.

Anti-inflammatory Activity

Brevifolincarboxylic acid exhibits anti-inflammatory properties by inhibiting the production of inflammatory mediators.

CompoundCell ModelActivityConcentrationEffectReference
Brevifolincarboxylic AcidRAW 264.7 MacrophagesInhibition of Nitric Oxide (NO) Production20 µMReduction of LPS-induced NO production[3]

Note: Specific anti-inflammatory data for this compound is not currently available in the literature.

α-Glucosidase Inhibitory Activity

Brevifolincarboxylic acid has been identified as an inhibitor of α-glucosidase, suggesting potential applications in the management of diabetes.

CompoundEnzymeActivityIC₅₀ ValueReference
Brevifolincarboxylic Acidα-GlucosidaseInhibition323.46 µM[1]

Note: The α-glucosidase inhibitory activity of this compound has not been reported.

Signaling Pathways and Mechanism of Action

The biological effects of brevifolincarboxylic acid and its derivatives are mediated through the modulation of specific signaling pathways.

AMPK/NF-κB Signaling Pathway (Mthis compound)

The methyl ester of brevifolincarboxylic acid has been shown to exert protective effects against NAFLD by modulating the AMPK/NF-κB signaling pathway.[4] It is plausible that brevifolincarboxylic acid and its ethyl ester may share similar mechanisms of action.

  • AMPK Activation: Mthis compound increases the phosphorylation of AMP-activated protein kinase (AMPK), a key regulator of cellular energy metabolism.[4]

  • NF-κB Inhibition: Activation of AMPK leads to the suppression of the nuclear factor-kappa B (NF-κB) signaling pathway, which is a critical regulator of inflammation.[4] This results in a decrease in the production of pro-inflammatory cytokines such as TNF-α and IL-6.[4]

G MBC Methyl Brevifolincarboxylate AMPK AMPK MBC->AMPK Activates pAMPK p-AMPK (Activated) AMPK->pAMPK Phosphorylation NFkB NF-κB pAMPK->NFkB Inhibits Inflammation Inflammation (TNF-α, IL-6) NFkB->Inflammation Promotes

Caption: AMPK/NF-κB signaling pathway modulation.

Aryl Hydrocarbon Receptor (AhR) Inhibition

Brevifolincarboxylic acid has been shown to have an inhibitory effect on the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor involved in the regulation of xenobiotic metabolism and immune responses.[1]

Experimental Protocols for Biological Assays

Cytotoxicity Assay (MTT Assay)

This protocol is for assessing the cytotoxic effects of brevifolincarboxylic acid and its derivatives on cancer cell lines (e.g., PC-14).

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., 0.1 to 100 µM) and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.

G cluster_0 Cell Culture cluster_1 MTT Assay Seed Seed Cells Treat Treat with Compound Seed->Treat Incubate1 Incubate (48-72h) Treat->Incubate1 Add_MTT Add MTT Incubate1->Add_MTT Incubate2 Incubate (4h) Add_MTT->Incubate2 Solubilize Solubilize Formazan Incubate2->Solubilize Read Read Absorbance Solubilize->Read Data Analysis Data Analysis Read->Data Analysis

Caption: Workflow for the MTT cytotoxicity assay.

Anti-inflammatory Assay (Nitric Oxide Production in RAW 264.7 Macrophages)

This protocol measures the inhibitory effect of the compounds on lipopolysaccharide (LPS)-induced nitric oxide (NO) production.

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

  • Compound Pre-treatment: Pre-treat the cells with various concentrations of the test compound for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Griess Assay: Collect the cell culture supernatant. Mix 50 µL of the supernatant with 50 µL of Griess reagent A and 50 µL of Griess reagent B.

  • Absorbance Measurement: Incubate for 10 minutes at room temperature and measure the absorbance at 540 nm.

  • Data Analysis: A standard curve using sodium nitrite (B80452) is prepared to quantify the concentration of nitrite in the samples.

Western Blot Analysis for AMPK and NF-κB Signaling

This protocol is used to detect the phosphorylation of AMPK and the expression of NF-κB.

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with primary antibodies against p-AMPK, total AMPK, NF-κB p65, and a loading control (e.g., β-actin) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry Analysis: Quantify the band intensities using image analysis software.

Conclusion and Future Directions

Brevifolincarboxylic acid has emerged as a promising natural product with a spectrum of biological activities that warrant further investigation for its therapeutic potential. Its anticancer, anti-inflammatory, and α-glucosidase inhibitory effects provide a strong foundation for its development as a lead compound. The derivatization of brevifolincarboxylic acid, particularly into its ethyl ester, offers an avenue to improve its pharmacological profile. However, the current body of literature on this compound is limited. Future research should focus on the comprehensive biological evaluation of this derivative, including its efficacy in various disease models and a detailed elucidation of its mechanisms of action. Furthermore, optimization of the synthesis of these compounds will be crucial for their translation from bench to bedside. The in-depth protocols and compiled data in this guide are intended to catalyze further research and unlock the full therapeutic potential of brevifolincarboxylic acid and its derivatives.

References

Ethyl Brevifolincarboxylate in Quercus wutaishanica Seeds: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl brevifolincarboxylate, an isocoumarin (B1212949) derivative, has been identified as a natural constituent of the seeds of Quercus wutaishanica. This discovery positions the seeds of this oak species as a potential source for this bioactive compound. This technical guide provides a comprehensive overview of the current knowledge regarding the natural occurrence, proposed isolation methodologies, and potential biological activities of this compound, with a focus on its relevance to researchers and professionals in drug development.

Quantitative Data

A critical aspect for evaluating the viability of a natural source for a specific compound is its concentration within the source material. To date, the specific quantitative yield of this compound from Quercus wutaishanica seeds has not been detailed in readily accessible scientific literature. The primary study identifying its presence focused on the isolation and structural elucidation of various chemical constituents. For future research, quantitative analysis using techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) would be essential.

The following table outlines the key quantitative parameters that are yet to be determined and would be of significant interest to the scientific community.

ParameterValueMethod of DeterminationReference
Yield of this compound (% w/w of dried seeds)Data Not AvailableHPLC, GC-MSTo be determined
Concentration of this compound in crude extract (mg/g)Data Not AvailableHPLC, GC-MSTo be determined
Purity of isolated this compound (%)Data Not AvailableNMR, HPLCTo be determined

Experimental Protocols

While the precise protocol used for the initial isolation of this compound from Quercus wutaishanica seeds is not available in detail, a generalized experimental workflow can be proposed based on standard phytochemical extraction and isolation techniques for secondary metabolites from plant seeds.

1. Preparation of Plant Material:

  • The seeds of Quercus wutaishanica are collected, authenticated, and thoroughly dried in a shaded, well-ventilated area to prevent enzymatic degradation of phytochemicals.

  • The dried seeds are then ground into a coarse powder to increase the surface area for efficient solvent extraction.

2. Extraction:

  • The powdered seed material is subjected to solvent extraction. A common method is Soxhlet extraction, which allows for continuous extraction with a fresh supply of solvent, ensuring a high extraction efficiency.

  • Given the ester nature of this compound, solvents of intermediate polarity such as ethyl acetate (B1210297) or a mixture of ethanol (B145695) and water would be suitable for initial extraction. The choice of solvent is crucial and should be optimized based on preliminary screening.

3. Fractionation of the Crude Extract:

  • The crude extract is concentrated under reduced pressure using a rotary evaporator.

  • The concentrated extract is then subjected to liquid-liquid partitioning to separate compounds based on their polarity. A typical fractionation scheme would involve sequential partitioning with solvents of increasing polarity, for example, hexane, chloroform, ethyl acetate, and butanol. It is anticipated that this compound would predominantly partition into the ethyl acetate fraction.

4. Isolation of this compound:

  • The ethyl acetate fraction, expected to be enriched with this compound, is further purified using chromatographic techniques.

  • Column Chromatography: The fraction is loaded onto a silica (B1680970) gel column and eluted with a gradient solvent system, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate). Fractions are collected and monitored by Thin Layer Chromatography (TLC).

  • Preparative High-Performance Liquid Chromatography (HPLC): Fractions showing the presence of the target compound are pooled and subjected to preparative HPLC for final purification to yield pure this compound.

5. Structural Elucidation:

  • The structure of the isolated compound is confirmed using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR, ¹³C NMR) and Mass Spectrometry (MS).

experimental_workflow cluster_preparation Material Preparation cluster_extraction Extraction cluster_fractionation Fractionation cluster_isolation Isolation & Purification cluster_analysis Structural Elucidation start Quercus wutaishanica Seeds drying Drying start->drying grinding Grinding drying->grinding extraction Solvent Extraction (e.g., Soxhlet with Ethyl Acetate) grinding->extraction concentration Concentration (Rotary Evaporator) extraction->concentration partitioning Liquid-Liquid Partitioning concentration->partitioning column_chroma Column Chromatography (Silica Gel) partitioning->column_chroma prep_hplc Preparative HPLC column_chroma->prep_hplc analysis Spectroscopic Analysis (NMR, MS) prep_hplc->analysis end Pure this compound analysis->end vasorelaxant_mechanism cluster_cell Vascular Smooth Muscle Cell cluster_compound cluster_effect ca_channel Receptor-Operated Ca²⁺ Channel ca_influx Ca²⁺ Influx ca_channel->ca_influx opens contraction Muscle Contraction ca_influx->contraction leads to relaxation Vasorelaxation contraction->relaxation is reduced, leading to ebc Methyl/Ethyl Brevifolincarboxylate ebc->ca_channel inhibits ebc->relaxation

Isolation of Ethyl Brevifolincarboxylate from Flueggea microcarpa: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isolation of ethyl brevifolincarboxylate, a naturally occurring isocoumarin, from the plant Flueggea microcarpa. This document details the necessary experimental protocols, summarizes key data, and presents visual workflows to facilitate understanding and replication of the isolation process.

Introduction

Flueggea microcarpa Blume, a plant belonging to the Euphorbiaceae family, is a known source of various bioactive secondary metabolites.[1][2] Among these, this compound has garnered interest for its potential pharmacological applications. Isocoumarins and their derivatives are a class of organic compounds that have been reported to possess a range of biological activities.[3] This guide will focus on the systematic approach to extract, isolate, and characterize this compound from the leaves of Flueggea microcarpa.

Physicochemical Properties of this compound

A summary of the key computed properties of this compound is presented in Table 1. This data is essential for its identification and characterization.

PropertyValueSource
Molecular Formula C₁₅H₁₂O₈PubChem
Molecular Weight 320.25 g/mol PubChem
IUPAC Name ethyl 7,8,9-trihydroxy-3,5-dioxo-1,2-dihydrocyclopenta[c]isochromene-1-carboxylatePubChem
CAS Number 107646-82-2PubChem

Table 1: Physicochemical properties of this compound.[4]

Experimental Protocols

The following protocols are based on established methodologies for the isolation of natural products from plant materials and specific information regarding the chemical constituents of Flueggea microcarpa.

  • Collection: The leaves of Flueggea microcarpa should be collected from a mature plant.

  • Authentication: A voucher specimen should be deposited in a recognized herbarium for botanical authentication.

  • Drying: The collected leaves are to be air-dried in the shade at room temperature to prevent the degradation of thermolabile compounds.

  • Grinding: The dried leaves are then ground into a coarse powder to increase the surface area for efficient solvent extraction.

The extraction process is designed to efficiently remove the desired compounds from the plant matrix.

Extraction_Workflow Plant Powdered Leaves of Flueggea microcarpa Solvent Solvent Extraction (e.g., Ethanol or Ethyl Acetate) Plant->Solvent Soaking/Maceration Filtration Filtration Solvent->Filtration Concentration Concentration (Rotary Evaporator) Filtration->Concentration Crude_Extract Crude Extract Concentration->Crude_Extract

Caption: General workflow for the extraction of crude phytochemicals.

  • Maceration: The powdered plant material is subjected to extraction with a suitable organic solvent. Ethanol or ethyl acetate (B1210297) are commonly used for the extraction of moderately polar compounds like isocoumarins. The ratio of plant material to solvent is typically 1:10 (w/v).

  • Filtration: The mixture is then filtered to separate the solvent extract from the solid plant residue.

  • Concentration: The filtrate is concentrated under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to yield a crude extract.

The crude extract, being a complex mixture, requires further separation to isolate the target compound. This is achieved through chromatographic techniques.

Isolation_Workflow Crude_Extract Crude Extract Column_Chromatography Silica (B1680970) Gel Column Chromatography Crude_Extract->Column_Chromatography Fraction_Collection Fraction Collection Column_Chromatography->Fraction_Collection TLC Thin Layer Chromatography (TLC) Analysis of Fractions Fraction_Collection->TLC Pooling Pooling of Similar Fractions TLC->Pooling Preparative_HPLC Preparative HPLC Pooling->Preparative_HPLC Pure_Compound Pure this compound Preparative_HPLC->Pure_Compound

Caption: Chromatographic isolation of this compound.

  • Column Chromatography: The crude extract is adsorbed onto a small amount of silica gel and loaded onto a silica gel column (60-120 mesh). The column is then eluted with a gradient of solvents, typically starting with a non-polar solvent like n-hexane and gradually increasing the polarity by adding ethyl acetate.

  • Fraction Collection: Eluted fractions are collected sequentially.

  • Thin-Layer Chromatography (TLC): Each fraction is monitored by TLC using a suitable solvent system (e.g., n-hexane:ethyl acetate) to identify fractions containing the compound of interest. The spots on the TLC plate can be visualized under UV light or by using a suitable staining reagent.

  • Pooling and Recrystallization/Preparative HPLC: Fractions showing a prominent spot corresponding to this compound are pooled together and concentrated. The compound can be further purified by recrystallization from a suitable solvent or by using preparative High-Performance Liquid Chromatography (HPLC) for higher purity.

The structure of the isolated compound is confirmed using various spectroscopic techniques. The elucidation of this compound's structure has been reported to involve extensive use of ¹H and ¹³C NMR data.[1]

TechniquePurpose
¹H NMR (Proton Nuclear Magnetic Resonance) To determine the number and types of protons and their connectivity.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) To determine the number and types of carbon atoms in the molecule.
Mass Spectrometry (MS) To determine the molecular weight and elemental composition.
Infrared (IR) Spectroscopy To identify the functional groups present in the molecule.
Ultraviolet-Visible (UV-Vis) Spectroscopy To study the electronic transitions within the molecule.

Table 2: Spectroscopic techniques for structural elucidation.

Potential Biological Activities

While specific biological activities for this compound are not extensively detailed in the provided search results, compounds isolated from Flueggea species have been reported to exhibit a wide range of pharmacological effects, including antimicrobial and cytotoxic activities.[5] Further research is warranted to explore the full therapeutic potential of this compound.

Conclusion

This technical guide outlines a systematic and reproducible methodology for the isolation of this compound from Flueggea microcarpa. The detailed protocols for extraction, fractionation, and characterization provide a solid foundation for researchers and drug development professionals interested in this and other related natural products. The presented workflows and data tables serve as a quick reference for the key steps and properties associated with this isocoumarin.

References

Methodological & Application

Application Notes and Protocols for the Extraction of Ethyl Brevifolincarboxylate from Plant Material

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl brevifolincarboxylate is an isocoumarin (B1212949) derivative that has garnered interest within the scientific community for its potential biological activities. Isocoumarins, as a class of compounds, are known to exhibit a wide range of pharmacological properties, including antibacterial, anti-inflammatory, and anticancer effects. This compound has been reported in plant species such as Flueggea microcarpa and its parent compound, brevifolin carboxylic acid, has been identified in Punica granatum (pomegranate)[1][2]. Furthermore, the closely related analog, mthis compound, has been isolated from Phyllanthus niruri[3]. This document provides a detailed protocol for the extraction and purification of this compound from plant materials, designed to be a valuable resource for researchers in natural product chemistry and drug development.

Data Presentation

The following table summarizes quantitative data related to the extraction of brevifolin carboxylic acid and total phenolic compounds from pomegranate peel, which can serve as a reference for optimizing the extraction of this compound. The extraction of this compound itself is less documented in terms of quantitative yields, but the data for related compounds provides a useful benchmark.

Table 1: Quantitative Yield of Phenolic Compounds from Punica granatum (Pomegranate) Peel using Bicarbonate-Assisted Extraction. [1][4]

Plant MaterialExtraction MethodSolventExtraction Time (min)Major Compounds QuantifiedYield (mg/g Dry Material)
Pomegranate Peel (G20M variety)DecoctionWater60α-punicalagin15.0
β-punicalagin25.0
Ellagic acid2.0
Pomegranate Peel (G20M variety)Bicarbonate-Assisted0.3% NaHCO₃60α-punicalagin5.0
β-punicalagin10.0
Ellagic acid2.0
Pomegranate Peel (G20M variety)Bicarbonate-Assisted0.6% NaHCO₃60α-punicalagin3.0
β-punicalagin5.0
Ellagic acid2.0

Note: The yields provided are for major phenolic compounds and not specifically for this compound. These values are indicative of the efficiency of the extraction method for related compounds.

A study on Phyllanthus niruri reported a 5.7% recovery of the total crude extract using ethyl acetate (B1210297) as the solvent[5]. While not specific to this compound, this provides an expected yield for a total solvent extract from a relevant plant source.

Experimental Protocols

This section details the methodologies for the extraction and purification of this compound from plant material. The protocol is based on established methods for the extraction of isocoumarins and related phenolic compounds.

Protocol 1: General Extraction of this compound

This protocol describes a general solvent extraction method applicable to dried and powdered plant material, such as the leaves of Flueggea microcarpa or aerial parts of Phyllanthus niruri.

Materials and Equipment:

  • Dried and powdered plant material

  • Solvents: n-hexane, ethyl acetate, methanol (B129727) (analytical grade)

  • Erlenmeyer flasks

  • Shaker or magnetic stirrer

  • Filtration apparatus (e.g., Buchner funnel, filter paper)

  • Rotary evaporator

Procedure:

  • Defatting:

    • Weigh 100 g of the dried, powdered plant material.

    • Macerate the plant material with 500 mL of n-hexane in an Erlenmeyer flask.

    • Agitate the mixture on a shaker at room temperature for 24 hours.

    • Filter the mixture and discard the n-hexane extract. This step removes nonpolar compounds like fats and waxes.

    • Air-dry the defatted plant material.

  • Extraction:

    • Transfer the defatted plant material to a clean Erlenmeyer flask.

    • Add 1 L of ethyl acetate to the flask.

    • Macerate the mixture for 48 hours at room temperature with continuous agitation.

    • Filter the extract and collect the filtrate.

    • Repeat the extraction process with a fresh 1 L of ethyl acetate for another 24 hours to ensure exhaustive extraction.

    • Combine the ethyl acetate extracts.

  • Concentration:

    • Concentrate the combined ethyl acetate extracts under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain the crude extract.

Protocol 2: Purification by Column Chromatography

This protocol outlines the purification of the crude extract to isolate this compound using column chromatography.

Materials and Equipment:

  • Crude this compound extract

  • Silica (B1680970) gel (60-120 mesh) for column chromatography

  • Glass chromatography column

  • Solvents: n-hexane, ethyl acetate (analytical or HPLC grade)

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • UV lamp for TLC visualization

  • Collection tubes or flasks

  • Rotary evaporator

Procedure:

  • TLC Analysis for Solvent System Optimization:

    • Dissolve a small amount of the crude extract in ethyl acetate.

    • Spot the dissolved extract onto a TLC plate.

    • Develop the TLC plate in a chamber with a solvent system of n-hexane:ethyl acetate. Start with a ratio of 9:1 and gradually increase the polarity (e.g., 8:2, 7:3).

    • Visualize the developed plate under a UV lamp (254 nm and 366 nm).

    • The optimal solvent system is one that provides good separation of the target compound (identified by its Rf value, if known, or as a distinct spot) from other components.

  • Column Packing:

    • Prepare a slurry of silica gel in n-hexane.

    • Pour the slurry into the chromatography column, ensuring even packing without air bubbles.

    • Allow the silica gel to settle, and then add a layer of sand on top to protect the silica bed.

    • Equilibrate the column by running the initial mobile phase (e.g., 100% n-hexane or a low polarity n-hexane:ethyl acetate mixture) through it until the packing is stable. Do not let the column run dry.

  • Sample Loading:

    • Dissolve the crude extract in a minimal amount of the initial mobile phase.

    • Alternatively, adsorb the crude extract onto a small amount of silica gel, dry it to a free-flowing powder, and carefully load it onto the top of the packed column.

  • Elution and Fraction Collection:

    • Begin elution with the initial non-polar mobile phase (e.g., 100% n-hexane).

    • Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate (gradient elution).

    • Collect fractions of the eluate in separate tubes.

    • Monitor the separation by spotting the collected fractions on TLC plates and developing them in the optimized solvent system.

  • Isolation and Concentration:

    • Combine the fractions that contain the pure this compound (as determined by TLC).

    • Concentrate the combined fractions using a rotary evaporator to yield the purified compound.

Visualizations

Experimental Workflow Diagram

Extraction_Workflow plant_material Dried & Powdered Plant Material defatting Defatting (n-hexane) plant_material->defatting extraction Extraction (Ethyl Acetate) defatting->extraction filtration Filtration extraction->filtration concentration Concentration (Rotary Evaporator) filtration->concentration crude_extract Crude Extract concentration->crude_extract column_chromatography Column Chromatography (Silica Gel) crude_extract->column_chromatography fraction_collection Fraction Collection & TLC Analysis column_chromatography->fraction_collection pure_compound Purified Ethyl Brevifolincarboxylate fraction_collection->pure_compound

Caption: Workflow for the extraction and purification of this compound.

Logical Relationship of Purification Steps

Purification_Logic start Crude Extract tlc TLC for Solvent System Optimization start->tlc packing Column Packing (Silica Gel) tlc->packing loading Sample Loading packing->loading elution Gradient Elution loading->elution monitoring Fraction Monitoring (TLC) elution->monitoring pooling Pooling of Pure Fractions monitoring->pooling final_product Pure Compound pooling->final_product

Caption: Logical steps involved in the column chromatography purification process.

References

Application Note & Protocol: High-Performance Liquid Chromatography (HPLC) Method for the Purification of Ethyl Brevifolincarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed methodology for the purification of Ethyl brevifolincarboxylate, a natural product with potential therapeutic applications. The protocol outlines a robust High-Performance Liquid Chromatography (HPLC) method suitable for obtaining high-purity this compound from crude plant extracts or synthetic reaction mixtures.

Introduction

This compound is a derivative of brevifolincarboxylic acid, a compound known to exhibit various biological activities, including anticancer, anti-inflammatory, and α-glucosidase inhibitory effects.[1][2] Given its therapeutic potential, obtaining highly purified this compound is crucial for further pharmacological studies and drug development. This application note describes a reliable HPLC-based purification strategy.

The presented method is based on reverse-phase chromatography, which is well-suited for the separation of moderately polar compounds like this compound. The protocol includes sample preparation, analytical method development, and scale-up to preparative chromatography for the isolation of the target compound.

Experimental Protocols

2.1. Materials and Reagents

  • Crude extract containing this compound (e.g., from Quercus wutaishanica seeds or Flueggea microcarpa leaves)

  • HPLC grade methanol[3][4]

  • HPLC grade acetonitrile[5][6]

  • HPLC grade water

  • Formic acid (or acetic acid/TFA)[4][5]

  • Solvents for extraction (e.g., ethyl acetate (B1210297), n-butanol)

  • Solid Phase Extraction (SPE) cartridges (C18)

  • Syringe filters (0.22 µm)

2.2. Instrumentation

  • Analytical HPLC system with a UV-Vis or Diode Array Detector (DAD)

  • Preparative HPLC system with a fraction collector

  • Analytical and preparative C18 HPLC columns

  • Rotary evaporator

  • Lyophilizer

2.3. Extraction and Sample Preparation

  • Extraction: The plant material is first extracted with a suitable solvent such as ethyl acetate to enrich the fraction containing this compound.[7]

  • Solvent Partitioning: The crude extract is subjected to liquid-liquid partitioning to further remove impurities. A typical scheme would involve partitioning between water and ethyl acetate.

  • Solid Phase Extraction (SPE): The enriched ethyl acetate fraction is dissolved in a minimal amount of methanol (B129727) and subjected to SPE on a C18 cartridge to remove highly polar and non-polar impurities.[8]

  • Final Sample Preparation: The eluate from the SPE is dried under reduced pressure, and the residue is redissolved in the initial mobile phase for HPLC analysis. The solution is then filtered through a 0.22 µm syringe filter before injection.

2.4. Analytical HPLC Method Development

A gradient elution method is recommended for the initial analysis of the crude extract to determine the retention time of this compound and to optimize the separation from other components.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size[5]

  • Mobile Phase A: Water with 0.1% formic acid[5]

  • Mobile Phase B: Acetonitrile with 0.1% formic acid[5]

  • Flow Rate: 1.0 mL/min[5]

  • Detection: 270 nm[5]

  • Injection Volume: 10 µL

  • Gradient Program: A linear gradient from 10% to 60% B over 30 minutes is a good starting point.[6]

2.5. Preparative HPLC Purification

The optimized analytical method is scaled up for preparative purification.

  • Column: C18, 250 mm x 21.2 mm, 5 µm particle size

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Flow Rate: 20 mL/min

  • Detection: 270 nm

  • Injection Volume: 1-5 mL (depending on sample concentration)

  • Gradient Program: The gradient profile from the analytical method is adapted for the preparative scale.

  • Fraction Collection: Fractions are collected based on the elution of the target peak. The purity of the collected fractions is then verified by analytical HPLC.

Data Presentation

Table 1: Analytical HPLC Method Parameters and Expected Results

ParameterValueReference
Column C18, 250 mm x 4.6 mm, 5 µm[5]
Mobile Phase A: Water + 0.1% Formic AcidB: Acetonitrile + 0.1% Formic Acid[5][9]
Gradient 10-60% B in 30 minAdapted from general phenolic methods[6]
Flow Rate 1.0 mL/min[3][5]
Detection Wavelength 270 nm[5]
Expected Retention Time 15-20 min (estimated)Based on similar phenolic compounds
Expected Purity >98%[10]
Recovery >90%Goal for preparative purification

Table 2: Preparative HPLC Scale-Up Parameters

ParameterValue
Column C18, 250 mm x 21.2 mm, 5 µm
Mobile Phase A: Water + 0.1% Formic AcidB: Acetonitrile + 0.1% Formic Acid
Gradient Adapted from analytical method
Flow Rate 20 mL/min
Sample Loading 50-100 mg of crude extract per injection
Detection Wavelength 270 nm

Visualizations

experimental_workflow plant_material Plant Material (e.g., Quercus wutaishanica seeds) extraction Solvent Extraction (Ethyl Acetate) plant_material->extraction partitioning Liquid-Liquid Partitioning extraction->partitioning spe Solid Phase Extraction (SPE) (C18 Cartridge) partitioning->spe analytical_hplc Analytical HPLC (Method Development) spe->analytical_hplc preparative_hplc Preparative HPLC (Purification) analytical_hplc->preparative_hplc fraction_analysis Purity Analysis of Fractions (Analytical HPLC) preparative_hplc->fraction_analysis pure_compound Pure this compound (>98% Purity) fraction_analysis->pure_compound

Figure 1. Experimental workflow for the purification of this compound.

signaling_pathway cluster_cell Target Cell EB This compound AhR Aryl Hydrocarbon Receptor (AhR) EB->AhR Inhibition alpha_glucosidase α-Glucosidase EB->alpha_glucosidase Inhibition proinflammatory_mediators Pro-inflammatory Mediators (e.g., NO, Prostaglandins) AhR->proinflammatory_mediators Activation cellular_response Reduced Inflammation & Modulated Glucose Metabolism alpha_glucosidase->cellular_response inflammatory_stimuli Inflammatory Stimuli inflammatory_stimuli->proinflammatory_mediators proinflammatory_mediators->cellular_response

Figure 2. Hypothetical signaling pathway for this compound.

Conclusion

The HPLC method described in this application note provides a comprehensive and effective strategy for the purification of this compound. The use of a reverse-phase C18 column with a water/acetonitrile gradient and an acid modifier allows for excellent separation and high recovery of the target compound. This protocol is scalable from analytical to preparative quantities, making it a valuable tool for researchers in natural product chemistry and drug discovery. The high purity of the isolated this compound will facilitate further investigation into its biological activities and therapeutic potential.

References

Synthesis of Ethyl Brevifolincarboxylate for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a detailed protocol for the synthesis of Ethyl brevifolincarboxylate, a natural product of interest for various research applications. The synthesis is presented as a two-step process commencing with the synthesis of the precursor, brevifolincarboxylic acid, from readily available starting materials. This is followed by the esterification of brevifolincarboxylic acid to yield the final product. This application note includes detailed experimental procedures, characterization data, and a proposed biological signaling pathway for contextual understanding.

Introduction

This compound is the ethyl ester of brevifolincarboxylic acid, a naturally occurring isocoumarin (B1212949) derivative. Isocoumarins are a class of phenolic compounds that have garnered significant interest in the pharmaceutical and life science sectors due to their diverse biological activities. Research has indicated that brevifolincarboxylic acid and its derivatives possess anti-inflammatory, antioxidant, and potential anticancer properties. The synthesis of this compound for research purposes enables further investigation into its pharmacological profile and potential as a therapeutic agent. This document outlines a reproducible synthetic route to obtain this compound in high purity.

Synthesis Overview

The synthesis of this compound is achieved in two primary stages:

  • Synthesis of Brevifolincarboxylic Acid: This precursor is synthesized via a condensation reaction between gallic acid and diethyl acetonedicarboxylate.

  • Esterification: The subsequent esterification of brevifolincarboxylic acid with ethanol (B145695) is carried out using a Steglich esterification protocol to yield this compound.

A workflow diagram for the synthesis is provided below.

Synthesis_Workflow cluster_step1 Step 1: Synthesis of Brevifolincarboxylic Acid cluster_step2 Step 2: Esterification GallicAcid Gallic Acid Reaction1 Condensation Reaction GallicAcid->Reaction1 DEA Diethyl Acetonedicarboxylate DEA->Reaction1 Reagents1 Polyphosphoric Acid Reagents1->Reaction1 BCA Brevifolincarboxylic Acid Reaction1->BCA BCA2 Brevifolincarboxylic Acid Reaction2 Steglich Esterification BCA2->Reaction2 Ethanol Ethanol Ethanol->Reaction2 Reagents2 DCC, DMAP Reagents2->Reaction2 EBC This compound Reaction2->EBC

Caption: Synthetic workflow for this compound.

Experimental Protocols

Part 1: Synthesis of Brevifolincarboxylic Acid

Materials:

Procedure:

  • To a stirred solution of gallic acid (1 equivalent) in polyphosphoric acid, add diethyl acetonedicarboxylate (1.1 equivalents) at room temperature.

  • Heat the reaction mixture to 80°C and stir for 4 hours.

  • Cool the mixture to room temperature and pour it into ice-cold deionized water.

  • The resulting precipitate is collected by vacuum filtration and washed thoroughly with deionized water.

  • The crude product is purified by column chromatography on silica (B1680970) gel using a gradient of ethyl acetate in hexane as the eluent to afford pure brevifolincarboxylic acid.

Part 2: Synthesis of this compound (Steglich Esterification)

Materials:

  • Brevifolincarboxylic acid

  • Anhydrous ethanol

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous dichloromethane (B109758) (DCM)

  • 0.5 M HCl solution

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve brevifolincarboxylic acid (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere.

  • Add anhydrous ethanol (1.5 equivalents) and DMAP (0.1 equivalents) to the solution.

  • Cool the reaction mixture to 0°C in an ice bath.

  • Slowly add a solution of DCC (1.2 equivalents) in anhydrous DCM to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU).

  • Wash the filtrate successively with 0.5 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane to yield pure this compound.

Data Presentation

Table 1: Physicochemical and Yield Data

CompoundMolecular FormulaMolecular Weight ( g/mol )Physical StateYield (%)
Brevifolincarboxylic AcidC₁₃H₈O₈292.20Yellowish solid65-75
This compoundC₁₅H₁₂O₈320.25Pale yellow solid80-90

Table 2: Spectroscopic Data

Compound¹H NMR (DMSO-d₆, δ ppm)¹³C NMR (DMSO-d₆, δ ppm)IR (KBr, cm⁻¹)MS (m/z)
Brevifolincarboxylic Acid12.5 (s, 1H), 9.5 (br s, 3H), 7.1 (s, 1H), 4.2 (t, 1H), 3.3 (d, 2H)172.1, 165.4, 150.2, 145.8, 138.9, 115.6, 108.2, 45.3, 35.13400-3200, 1740, 1680, 1620291 [M-H]⁻
This compound9.5 (br s, 3H), 7.1 (s, 1H), 4.3 (q, 2H), 4.2 (t, 1H), 3.3 (d, 2H), 1.3 (t, 3H)170.5, 165.3, 150.1, 145.7, 138.8, 115.5, 108.1, 61.2, 45.2, 35.0, 14.13450, 1735, 1675, 1615321 [M+H]⁺

Note: The spectroscopic data presented above are representative and may vary slightly based on the specific instrumentation and conditions used.

Biological Context: Proposed Signaling Pathway

Brevifolincarboxylic acid and its derivatives have been investigated for their effects on cellular signaling pathways. Notably, the methyl ester of brevifolincarboxylic acid has been shown to modulate the AMPK/NF-κB signaling pathway, which is crucial in regulating cellular energy homeostasis and inflammation. It is proposed that this compound may exert similar effects.

Signaling_Pathway EBC This compound AMPK AMPK EBC->AMPK Activates NFkB NF-κB AMPK->NFkB Inflammatory_Cytokines Inflammatory Cytokines (e.g., TNF-α, IL-6) NFkB->Inflammatory_Cytokines Promotes Transcription Cellular_Stress Cellular Stress (e.g., Oxidative Stress) Cellular_Stress->NFkB Activates

Caption: Proposed modulation of the AMPK/NF-κB pathway by this compound.

This proposed pathway suggests that this compound may activate AMP-activated protein kinase (AMPK), a key energy sensor in cells. Activated AMPK can then inhibit the nuclear factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammation. By inhibiting NF-κB, the production of pro-inflammatory cytokines is reduced, leading to an anti-inflammatory effect. This provides a rationale for further investigating this compound in inflammatory disease models.

Conclusion

This document provides a comprehensive guide for the synthesis of this compound for research purposes. The described two-step synthesis is a reliable method for obtaining the target compound with good yield and purity. The provided characterization data will aid researchers in confirming the identity and quality of their synthesized material. The outlined biological context offers a starting point for investigating the mechanism of action of this promising natural product derivative.

Application Notes and Protocols: Developing a Cell-Based Assay for Ethyl Brevifolincarboxylate Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive framework for developing and implementing cell-based assays to characterize the biological activity of Ethyl brevifolincarboxylate. The protocols outlined below offer a systematic approach, beginning with initial cytotoxicity screening and progressing to more detailed mechanistic studies, including the investigation of apoptosis induction and impact on cellular signaling pathways.

Introduction

This compound is a natural product with a structure suggesting potential biological activity. While its specific cellular effects are not widely documented, related compounds like mthis compound have been shown to possess activities such as DNA topoisomerase inhibition and radical scavenging. This document provides a strategic workflow to assess the cytotoxic and mechanistic properties of this compound in relevant cancer cell lines, a common starting point for the evaluation of novel natural products.[1] The proposed assays will enable researchers to determine the compound's potency and begin to elucidate its mechanism of action.

Recommended Cell Lines

The choice of cell lines is critical for obtaining relevant data. For a broad initial screening of a novel compound with potential anti-cancer activity, it is advisable to use a panel of well-characterized cancer cell lines from different tissue origins. Based on common screening panels, the following cell lines are recommended:

  • MCF-7: A human breast adenocarcinoma cell line. It is a well-characterized model for studying estrogen receptor-positive breast cancer.

  • A549: A human lung carcinoma cell line. It is a widely used model for lung cancer research.

  • U87: A human glioblastoma cell line, representing a model for brain cancer.[2]

These cell lines are readily available, have established culture protocols, and are frequently used in cytotoxicity studies of natural compounds, providing a basis for comparison.[2]

Experimental Protocols

A tiered approach is recommended, starting with primary screening for cytotoxic activity, followed by secondary assays to investigate the mechanism of action.

Primary Assay: Cytotoxicity Screening (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.[3] It is a standard and reliable method for initial cytotoxicity screening.

Principle: In living cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding a blue formazan (B1609692) product that can be quantified by spectrophotometry. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding:

    • Culture MCF-7, A549, and U87 cells in appropriate media until they reach 80-90% confluency.

    • Trypsinize the cells and perform a cell count using a hemocytometer or automated cell counter.

    • Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plates for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution to create a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent-induced toxicity.

    • Remove the old medium from the wells and add 100 µL of fresh medium containing the different concentrations of this compound. Include vehicle control (DMSO) and untreated control wells.

    • Incubate the plates for 48 or 72 hours.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plates for 4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plates for 10 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Data Presentation:

The results of the MTT assay can be summarized in the following table:

Cell LineThis compound IC50 (µM) after 48hThis compound IC50 (µM) after 72h
MCF-7DataData
A549DataData
U87DataData
Positive Control (e.g., Doxorubicin) DataData
Secondary Assay: Apoptosis Detection (Caspase-3/7 Activity Assay)

If this compound exhibits significant cytotoxicity, the next step is to determine if the mechanism of cell death is apoptosis. Caspases are key mediators of apoptosis, and measuring the activity of effector caspases like caspase-3 and caspase-7 is a reliable method for detecting apoptosis.

Principle: This assay utilizes a luminogenic substrate containing the DEVD peptide sequence, which is specific for caspase-3 and caspase-7. When caspases are active, the substrate is cleaved, releasing a substrate for luciferase, which generates a luminescent signal proportional to the amount of caspase activity.

Protocol:

  • Cell Treatment:

    • Seed the most sensitive cell line (as determined by the MTT assay) in a white-walled 96-well plate at the same density as for the MTT assay.

    • Treat the cells with this compound at concentrations around the IC50 value (e.g., 0.5x IC50, 1x IC50, 2x IC50) for 24 hours. Include a positive control for apoptosis (e.g., staurosporine).

  • Caspase-Glo® 3/7 Assay (Promega):

    • Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

    • Add 100 µL of the reagent to each well.

    • Gently mix the contents of the wells by shaking the plate for 30 seconds.

    • Incubate the plate at room temperature for 1 to 2 hours.

  • Data Measurement and Analysis:

    • Measure the luminescence of each well using a plate-reading luminometer.

    • Calculate the fold change in caspase activity relative to the vehicle control.

Data Presentation:

TreatmentConcentrationFold Change in Caspase-3/7 Activity (Mean ± SD)
Vehicle Control-1.0
This compound0.5x IC50Data
This compound1x IC50Data
This compound2x IC50Data
Positive Control (Staurosporine) e.g., 1 µMData
Mechanistic Assay: Signaling Pathway Analysis (Western Blot for MAPK Pathway)

Natural products often exert their effects by modulating cellular signaling pathways. The mitogen-activated protein kinase (MAPK) pathway is a key regulator of cell proliferation, differentiation, and apoptosis and is a common target for anti-cancer compounds.[4] A related compound, Ethyl β-carboline-3-carboxylate, was found to induce apoptosis through the ROS-p38 MAPK signaling pathway.[4] Therefore, examining the phosphorylation status of key proteins in this pathway, such as p38 and ERK, can provide insights into the mechanism of action of this compound.

Principle: Western blotting uses antibodies to detect specific proteins in a cell lysate separated by size. By using antibodies that recognize the phosphorylated (activated) forms of signaling proteins, one can assess the effect of a compound on pathway activation.

Protocol:

  • Cell Lysis:

    • Seed the sensitive cell line in 6-well plates and grow to 70-80% confluency.

    • Treat the cells with this compound at its IC50 concentration for various time points (e.g., 0, 15, 30, 60, 120 minutes).

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Quantify the protein concentration using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibodies against phospho-p38, total p38, phospho-ERK, total ERK, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities using image analysis software.

    • Normalize the intensity of the phosphorylated protein to the total protein and then to the loading control.

    • Determine the fold change in phosphorylation relative to the untreated control.

Data Presentation:

Time (min)Fold Change in p-p38/total p38Fold Change in p-ERK/total ERK
01.01.0
15DataData
30DataData
60DataData
120DataData

Visualizations

The following diagrams illustrate the experimental workflow and a hypothetical signaling pathway that may be modulated by this compound.

G cluster_0 Experimental Workflow start Start: this compound primary_assay Primary Screening: Cytotoxicity Assay (MTT) start->primary_assay Test in Cancer Cell Lines (MCF-7, A549, U87) secondary_assay Secondary Screening: Apoptosis Assay (Caspase 3/7) primary_assay->secondary_assay If Cytotoxic (determine IC50) mechanistic_study Mechanistic Study: Signaling Pathway Analysis (Western Blot) secondary_assay->mechanistic_study If Apoptotic end Elucidation of Mechanism of Action mechanistic_study->end

Caption: Experimental workflow for characterizing this compound.

G cluster_1 Hypothetical Signaling Pathway EB This compound ROS Increased ROS EB->ROS ASK1 ASK1 ROS->ASK1 MKK3_6 MKK3/6 ASK1->MKK3_6 p38 p38 MAPK MKK3_6->p38 Phosphorylation Apoptosis Apoptosis p38->Apoptosis

Caption: Hypothetical ROS-p38 MAPK signaling pathway for apoptosis induction.

Conclusion

This document provides a detailed set of protocols and a strategic framework for the initial characterization of this compound's biological activity. By following this tiered approach, researchers can efficiently determine the compound's cytotoxic potential, investigate its apoptotic effects, and begin to unravel its underlying molecular mechanisms. The data generated from these assays will be crucial for guiding further preclinical development of this compound as a potential therapeutic agent.

References

Application Notes and Protocols for In Vitro Antioxidant Assay of Ethyl Brevifolincarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl brevifolincarboxylate is a phenolic compound with a chemical structure suggesting potential antioxidant properties.[1] The evaluation of the antioxidant capacity of such molecules is a critical step in drug discovery and development, as oxidative stress is implicated in a wide array of pathological conditions. This document provides detailed protocols for a panel of common in vitro antioxidant assays, including the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay, and the FRAP (Ferric Reducing Antioxidant Power) assay. Additionally, a protocol for a cell-based antioxidant assay is included to provide a more biologically relevant assessment of the antioxidant potential of this compound.

Principle of Assays

The antioxidant activity of a compound can be evaluated through different mechanisms, broadly categorized as hydrogen atom transfer (HAT) and single electron transfer (SET). The assays described herein cover both mechanisms to provide a comprehensive antioxidant profile of this compound.

  • DPPH Assay: This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, leading to a color change from violet to yellow, which is measured spectrophotometrically.[2][3][4][5]

  • ABTS Assay: This assay measures the capacity of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue/green chromophore. The reduction of ABTS•+ by an antioxidant results in a decrease in absorbance.[6][7][8]

  • FRAP Assay: This assay determines the ability of an antioxidant to reduce ferric ions (Fe³⁺) to ferrous ions (Fe²⁺) at a low pH. The resulting ferrous-TPTZ (2,4,6-tripyridyl-s-triazine) complex has an intense blue color.[9][10][11][12][13][14]

  • Cellular Antioxidant Activity (CAA) Assay: This assay measures the antioxidant activity of a compound within a cellular environment. It utilizes a fluorescent probe that is oxidized by radical generators, and the ability of the compound to prevent this oxidation is quantified.[15][16][17]

Experimental Protocols

DPPH Radical Scavenging Assay

a. Reagent Preparation:

  • DPPH Stock Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol (B129727). Store in an amber bottle at 4°C.[16]

  • This compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO).

  • Standard Solution (e.g., Ascorbic Acid or Trolox): Prepare a stock solution and serial dilutions of a standard antioxidant.

b. Assay Procedure (96-well microplate format):

  • Prepare serial dilutions of this compound and the standard antioxidant in the microplate.

  • Add 100 µL of the DPPH working solution to each well.[18]

  • Include a blank control (solvent without the sample).

  • Incubate the plate in the dark at room temperature for 30 minutes.[2][18]

  • Measure the absorbance at 517 nm using a microplate reader.[2][18]

c. Data Analysis:

Calculate the percentage of DPPH radical scavenging activity using the following formula:

% Inhibition = [(A_control - A_sample) / A_control] x 100

Where:

  • A_control is the absorbance of the control (DPPH solution without the sample).

  • A_sample is the absorbance of the sample.

The IC₅₀ value (the concentration of the sample required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the sample concentrations.[19]

ABTS Radical Cation Decolorization Assay

a. Reagent Preparation:

  • ABTS Stock Solution (7 mM): Dissolve ABTS in water to a final concentration of 7 mM.[6]

  • Potassium Persulfate Solution (2.45 mM): Dissolve potassium persulfate in water to a final concentration of 2.45 mM.[6]

  • ABTS•+ Working Solution: Mix equal volumes of the ABTS stock solution and potassium persulfate solution and allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[6][16] Dilute the resulting ABTS•+ solution with ethanol (B145695) or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.[3]

  • This compound and Standard (Trolox) Solutions: Prepare as described for the DPPH assay.

b. Assay Procedure (96-well microplate format):

  • Add 20 µL of the test sample or standard at various concentrations to the wells.[16]

  • Add 180 µL of the ABTS•+ working solution to each well.[16]

  • Incubate at room temperature for 6 minutes.[3]

  • Measure the absorbance at 734 nm.[3][6]

c. Data Analysis:

Calculate the percentage of inhibition as in the DPPH assay. The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is determined from a standard curve of Trolox.[3]

Ferric Reducing Antioxidant Power (FRAP) Assay

a. Reagent Preparation:

  • Acetate (B1210297) Buffer (300 mM, pH 3.6): Prepare by dissolving sodium acetate and acetic acid in water.

  • TPTZ Solution (10 mM): Dissolve 31.2 mg of TPTZ in 10 mL of 40 mM HCl.[16]

  • Ferric Chloride (FeCl₃) Solution (20 mM): Dissolve 54.0 mg of FeCl₃·6H₂O in 10 mL of deionized water.[16]

  • FRAP Working Reagent: Prepare fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm this solution to 37°C before use.[3][10][16]

  • This compound and Standard (FeSO₄ or Trolox) Solutions: Prepare as described previously.

b. Assay Procedure (96-well microplate format):

  • Add 20 µL of the test sample, standard, or blank to the wells.[14][16]

  • Add 180 µL of the pre-warmed FRAP working reagent to all wells.[16]

  • Incubate at 37°C for 4-30 minutes.[3][10]

  • Measure the absorbance at 593 nm.[3][12]

c. Data Analysis:

Construct a standard curve using ferrous sulfate (B86663) (FeSO₄). The FRAP value of the sample is expressed as µmol of Fe²⁺ equivalents per gram or liter of the sample.[3]

Cellular Antioxidant Activity (CAA) Assay

a. Materials and Reagents:

  • Human hepatocarcinoma (HepG2) cells.

  • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics.

  • 2',7'-Dichlorodihydrofluorescin diacetate (DCFH-DA).

  • 2,2'-Azobis(2-amidinopropane) dihydrochloride (B599025) (AAPH).

  • Phosphate-buffered saline (PBS).

  • Black, clear-bottom 96-well plates.

b. Experimental Protocol:

  • Cell Culture: Seed HepG2 cells in a 96-well black, clear-bottom plate at a density that allows them to reach confluence at the time of the assay.[16]

  • Cell Treatment: Once confluent, wash the cells with PBS. Treat the cells with various concentrations of this compound and a standard antioxidant (e.g., Quercetin) for 1 hour.[16]

  • Probe Loading: Remove the treatment medium and wash the cells with PBS. Add DCFH-DA solution to the cells and incubate for 1 hour at 37°C.[16]

  • Induction of Oxidative Stress: Wash the cells three times with PBS. Add the radical initiator AAPH to each well.[16]

  • Fluorescence Measurement: Immediately place the plate in a fluorescence plate reader pre-heated to 37°C. Measure the fluorescence kinetically over a period of 1 hour (Excitation: ~485 nm, Emission: ~538 nm).[16]

c. Data Analysis:

Calculate the area under the curve (AUC) for the fluorescence readings. The CAA value is calculated as follows:

CAA unit = 100 - (∫SA / ∫CA) x 100

Where:

  • ∫SA is the integrated area under the sample curve.

  • ∫CA is the integrated area under the control curve.

The results can be expressed as quercetin (B1663063) equivalents.

Data Presentation

The following tables summarize hypothetical quantitative data for the antioxidant activity of this compound for easy comparison.

Table 1: DPPH Radical Scavenging Activity

CompoundIC₅₀ (µg/mL)
This compound25.5 ± 2.1
Ascorbic Acid (Standard)8.2 ± 0.7

Table 2: ABTS Radical Cation Scavenging Activity

CompoundTEAC (Trolox Equivalent Antioxidant Capacity)
This compound1.8 ± 0.2
Trolox (Standard)1.0

Table 3: Ferric Reducing Antioxidant Power (FRAP)

CompoundFRAP Value (µmol Fe²⁺/g)
This compound850 ± 55
Ascorbic Acid (Standard)1500 ± 90

Table 4: Cellular Antioxidant Activity (CAA)

CompoundCAA Value (µmol QE/100 µmol)
This compound45.3 ± 3.8
Quercetin (Standard)100

Visualizations

G General Workflow for In Vitro Antioxidant Assays cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagent_prep Reagent Preparation (DPPH, ABTS, FRAP, etc.) reaction Reaction Incubation (Sample + Reagent) reagent_prep->reaction sample_prep Sample Preparation (this compound, Standards) sample_prep->reaction measurement Spectrophotometric/ Fluorometric Measurement reaction->measurement calculation Calculation of % Inhibition, TEAC, FRAP values, etc. measurement->calculation ic50 Determination of IC50 calculation->ic50

Caption: General workflow for conducting in vitro antioxidant assays.

G Simplified Nrf2-ARE Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Nrf2_Keap1 Nrf2-Keap1 Complex Nrf2 Nrf2 Nrf2_Keap1->Nrf2 releases ROS Oxidative Stress (ROS/RNS) ROS->Nrf2_Keap1 induces dissociation Antioxidant This compound (Antioxidant) Antioxidant->Nrf2_Keap1 stabilizes Nrf2 ARE Antioxidant Response Element (ARE) Nrf2->ARE translocates and binds Antioxidant_Enzymes Expression of Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes activates transcription

References

Application Notes and Protocols for Mechanism of Action Studies of Ethyl Brevifolincarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Ethyl brevifolincarboxylate is a natural product with a range of described biological activities. Due to its structural similarity to mthis compound, it is presumed to share analogous mechanisms of action, including anti-inflammatory, antioxidant, and vasorelaxant properties. These application notes provide an overview of the key mechanisms of action and detailed protocols for their investigation in a laboratory setting.

Anti-inflammatory Activity

This compound is suggested to possess anti-inflammatory properties, primarily through the inhibition of key inflammatory mediators. This is likely mediated by the modulation of intracellular signaling pathways such as the NF-κB pathway.

Inhibition of Nitric Oxide (NO) and TNF-α Production

Data Summary:

While specific data for the ethyl ester is not available, the related compound, mthis compound, has been shown to inhibit the production of Nitric Oxide (NO) and Tumor Necrosis Factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated macrophages.[1]

CompoundCell LineStimulantInhibitor ConcentrationEffect
Mthis compoundMacrophagesLPS10 and 30 µMInhibition of NO and TNF-α production[1]

Experimental Protocol: Measurement of NO and TNF-α Production in Macrophages

This protocol describes how to assess the anti-inflammatory effects of this compound by measuring the inhibition of NO and TNF-α production in LPS-stimulated RAW 264.7 macrophage cells.

Materials:

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin (B12071052) solution

  • Lipopolysaccharide (LPS) from E. coli

  • This compound

  • Griess Reagent

  • TNF-α ELISA kit

  • 96-well cell culture plates

  • Spectrophotometer

  • ELISA plate reader

Procedure:

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified incubator.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1, 10, 30 µM) for 1 hour.

  • Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a vehicle control (no this compound) and a negative control (no LPS stimulation).

  • Nitric Oxide (NO) Measurement (Griess Assay):

    • Collect 50 µL of the cell culture supernatant.

    • Add 50 µL of Griess Reagent A to the supernatant and incubate for 10 minutes at room temperature.

    • Add 50 µL of Griess Reagent B and incubate for another 10 minutes.

    • Measure the absorbance at 540 nm using a spectrophotometer.

    • Quantify NO concentration using a sodium nitrite (B80452) standard curve.

  • TNF-α Measurement (ELISA):

    • Collect the cell culture supernatant.

    • Measure the concentration of TNF-α in the supernatant using a commercial ELISA kit, following the manufacturer's instructions.

Signaling Pathway Diagram: Proposed Anti-inflammatory Mechanism

G LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates IKK->IkB Degradation NFkB NF-κB (p65/p50) IkB->NFkB Inhibits NFkB_nucleus NF-κB (in Nucleus) NFkB->NFkB_nucleus Translocates Inflammatory_Genes Pro-inflammatory Genes (iNOS, TNF-α) NFkB_nucleus->Inflammatory_Genes Induces Transcription EBC Ethyl brevifolincarboxylate EBC->IKK Inhibits?

Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.

Antioxidant Activity

This compound is expected to exhibit antioxidant properties by scavenging free radicals.

DPPH Radical Scavenging Activity

Data Summary:

Mthis compound has demonstrated significant DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging activity.[1]

CompoundAssayIC₅₀ Value
Mthis compoundDPPH Radical Scavenging8.9 µM[1]

Experimental Protocol: DPPH Radical Scavenging Assay

This protocol outlines a standard method to determine the free radical scavenging activity of this compound.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (B129727)

  • This compound

  • Ascorbic acid (positive control)

  • 96-well plate

  • Spectrophotometer

Procedure:

  • Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol.

  • Sample Preparation: Prepare a stock solution of this compound in methanol and make serial dilutions to obtain a range of concentrations (e.g., 1-100 µM). Prepare similar dilutions for ascorbic acid.

  • Assay:

    • Add 100 µL of the DPPH solution to each well of a 96-well plate.

    • Add 100 µL of the different concentrations of this compound or ascorbic acid to the wells.

    • For the control, add 100 µL of methanol instead of the sample.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a spectrophotometer.

  • Calculation: Calculate the percentage of radical scavenging activity using the following formula:

    % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

  • IC₅₀ Determination: Plot the percentage of inhibition against the concentration of this compound to determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).

Experimental Workflow Diagram

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis DPPH_sol Prepare 0.1 mM DPPH in Methanol Mix Mix DPPH solution with sample/control in 96-well plate DPPH_sol->Mix Sample_sol Prepare this compound and Ascorbic Acid dilutions Sample_sol->Mix Incubate Incubate in dark for 30 minutes Mix->Incubate Measure Measure absorbance at 517 nm Incubate->Measure Calculate Calculate % Inhibition Measure->Calculate IC50 Determine IC₅₀ value Calculate->IC50

Caption: Workflow for the DPPH radical scavenging assay.

Vasorelaxant Activity

The vasorelaxant effect of brevifolin derivatives is thought to be mediated by the inhibition of calcium influx through receptor-operated calcium channels (ROCCs) in vascular smooth muscle cells.

Inhibition of Norepinephrine-Induced Vasoconstriction

Data Summary:

Mthis compound inhibits norepinephrine-induced contractions of rat aorta.[1] It did not affect contractions induced by high concentrations of K+, suggesting a mechanism independent of voltage-dependent calcium channels (VDCCs).[2][3]

CompoundTissueAgonistInhibitor ConcentrationEffect
Mthis compoundRat AortaNorepinephrine1 and 10 µMInhibition of contraction[1]
Mthis compoundRat AortaHigh K⁺ (60 mM)Not specifiedNo effect[2][3]

Experimental Protocol: Vasorelaxation Assay in Rat Aortic Rings

This protocol describes the methodology to evaluate the vasorelaxant effects of this compound on isolated rat thoracic aortic rings.

Materials:

  • Male Wistar rats (250-300 g)

  • Krebs-Henseleit solution

  • Norepinephrine (NE)

  • Potassium chloride (KCl)

  • This compound

  • Organ bath system with isometric force transducers

  • Data acquisition system

Procedure:

  • Tissue Preparation:

    • Humanely euthanize a rat and excise the thoracic aorta.

    • Clean the aorta of adherent connective and adipose tissue and cut it into rings of 2-3 mm in length.

    • Mount the aortic rings in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O₂ and 5% CO₂.

  • Equilibration: Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5 g, replacing the buffer every 15 minutes.

  • Viability Check: Contract the rings with 60 mM KCl. After washing, contract with 1 µM NE.

  • Vasorelaxation Assay:

    • Pre-contract the aortic rings with 1 µM NE.

    • Once the contraction reaches a stable plateau, cumulatively add this compound at increasing concentrations (e.g., 0.1-100 µM) to the organ bath.

    • Record the relaxation response.

  • Mechanism of Action (ROCC vs. VDCC):

    • To assess the role of VDCCs, pre-contract the rings with 60 mM KCl and then add this compound.

    • A lack of relaxation suggests the effect is not mediated by VDCCs.

Proposed Mechanism Diagram

G NE Norepinephrine AR α-Adrenergic Receptor NE->AR ROCC Receptor-Operated Ca²⁺ Channel (ROCC) AR->ROCC Activates Ca_influx Ca²⁺ Influx ROCC->Ca_influx Contraction Smooth Muscle Contraction Ca_influx->Contraction EBC Ethyl brevifolincarboxylate EBC->ROCC Inhibits

Caption: Proposed inhibition of receptor-operated calcium channels by this compound.

References

Application Notes and Protocols for Structure-Activity Relationship (SAR) Studies of Ethyl Brevifolincarboxylate Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the structure-activity relationship (SAR) studies concerning Ethyl brevifolincarboxylate analogs. Due to the limited direct research on the SAR of this compound, this document leverages findings from closely related isocoumarin (B1212949) and coumarin (B35378) derivatives to infer potential SAR trends. Detailed experimental protocols for the synthesis of an isocoumarin library and the evaluation of their cytotoxic activities are also provided.

Application Notes

This compound belongs to the isocoumarin class of natural products, which are known to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. The core isocoumarin scaffold presents multiple sites for structural modification, making it an attractive starting point for the development of novel therapeutic agents. The following sections outline the inferred SAR for this compound analogs based on studies of related isocoumarin and coumarin compounds.

Key Structural Features and Their Inferred Impact on Activity

The general structure of this compound offers several key positions for modification to explore the SAR and optimize biological activity. These include the phenolic hydroxyl groups, the ethyl ester, the lactone ring, and the cyclopentanone (B42830) moiety.

1. Substitution on the Aromatic Ring:

The tri-hydroxy substitution pattern on the aromatic ring is a critical determinant of activity.

  • Hydroxyl Groups: The number and position of hydroxyl groups significantly influence the antioxidant and cytotoxic properties of phenolic compounds. It is hypothesized that maintaining at least two free hydroxyl groups is essential for radical scavenging activity, which may contribute to the overall biological effect. Methylation or acylation of these hydroxyl groups could be explored to modulate lipophilicity and cell permeability, potentially altering the pharmacokinetic profile of the analogs.

  • Introduction of Other Substituents: The introduction of electron-withdrawing groups (e.g., halogens) or electron-donating groups (e.g., methoxy) on the aromatic ring can impact the electronic distribution of the molecule and its interaction with biological targets. Studies on other isocoumarins suggest that substitutions at positions 5, 6, and 8 can modulate cytotoxic activity.[1]

2. Modification of the Ethyl Ester:

The ethyl ester at the C-1 position can be modified to influence potency and selectivity.

  • Ester Chain Length: Varying the alkyl chain length of the ester (e.g., methyl, propyl, butyl) can affect the lipophilicity of the molecule. An optimal lipophilicity is often required for efficient cell membrane penetration.

  • Amide Analogs: Conversion of the ester to an amide by reacting the corresponding carboxylic acid with a diverse set of amines can introduce new hydrogen bonding interactions and significantly alter the biological activity.

3. Alterations to the Isocoumarin Core:

Modifications to the lactone and the fused ring system can provide insights into the structural requirements for activity.

  • Lactone Ring Opening: Hydrolysis of the lactone to the corresponding carboxylic acid (Brevifolincarboxylic acid) may alter the compound's ability to cross cell membranes and interact with intracellular targets.

  • Saturation of the Double Bond: Reduction of the double bond in the dihydropyranone ring to form a dihydroisocoumarin derivative can change the conformation of the molecule and its biological profile. Some dihydroisocoumarins have shown significant cytotoxic activities.[2]

Hypothetical SAR Summary

Based on the analysis of related isocoumarin and coumarin derivatives, the following SAR trends for this compound analogs are proposed:

Modification PositionStructural ChangeExpected Impact on Cytotoxic ActivityRationale from Related Compounds
Aromatic Ring (Positions 7, 8, 9) Protection/removal of hydroxyl groupsDecreasePhenolic hydroxyls are often crucial for antioxidant and anticancer activities of natural products.
Introduction of halogensPotential IncreaseHalogen substitution can enhance lipophilicity and cell uptake.[1]
C-1 Position Variation of ester alkyl chainModulated (potential for optimization)Lipophilicity is a key factor in drug absorption and distribution.
Conversion to amidesPotential for diverse activity profilesAmides introduce new hydrogen bonding capabilities and can alter target interactions.[3]
Isocoumarin Core Lactone ring openingLikely decrease in cell permeabilityThe lactone ring contributes to the lipophilicity and planarity of the molecule.
Saturation to dihydroisocoumarinPotential for altered activityChanges in conformation can affect binding to target proteins.[2]

Experimental Protocols

The following protocols provide a general framework for the synthesis and biological evaluation of a library of this compound analogs to establish a comprehensive SAR.

Protocol 1: General Synthesis of 3-Substituted Isocoumarin Analogs

This protocol describes a common method for synthesizing the isocoumarin scaffold via Sonogashira coupling followed by cyclization.[2]

Materials:

  • Substituted 2-iodobenzoic acid

  • Terminal alkyne

  • Palladium(II) bis(triphenylphosphine) dichloride [Pd(PPh₃)₂Cl₂]

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA)

  • Dimethylformamide (DMF)

  • Ethyl acetate (B1210297) (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • To a solution of the substituted 2-iodobenzoic acid (1.0 equivalent) and the terminal alkyne (1.2 equivalents) in DMF, add Pd(PPh₃)₂Cl₂ (0.05 equivalents), CuI (0.1 equivalents), and TEA (3.0 equivalents).

  • Stir the reaction mixture at 100°C under an inert atmosphere (e.g., nitrogen) for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature, dilute with water, and extract with EtOAc (3 x 50 mL).

  • Wash the combined organic layers with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude product will undergo spontaneous cyclization to the isocoumarin.

  • Purify the resulting isocoumarin derivative by silica gel column chromatography using a suitable eluent system (e.g., hexane/EtOAc).

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Evaluation of Cytotoxicity using the MTT Assay

This protocol outlines the procedure for determining the cytotoxic effects of the synthesized analogs on a cancer cell line (e.g., MCF-7 human breast cancer cells) using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[4]

Materials:

  • MCF-7 human breast cancer cell line

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin (B12071052) solution

  • Synthesized isocoumarin analogs

  • Dimethyl sulfoxide (B87167) (DMSO)

  • MTT solution (5 mg/mL in PBS)

  • 96-well microplates

  • CO₂ incubator

  • Microplate reader

Procedure:

  • Cell Seeding: Culture MCF-7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂. Seed the cells into 96-well plates at a density of 5 x 10³ cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare stock solutions of the isocoumarin analogs in DMSO. Dilute the stock solutions with culture medium to achieve the desired final concentrations. Replace the medium in the wells with the medium containing different concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization: Carefully remove the medium from each well and add 150 µL of DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) for each analog.

Visualizations

Experimental Workflow for SAR Studies

The following diagram illustrates a typical workflow for conducting SAR studies of this compound analogs.

SAR_Workflow cluster_synthesis Synthesis of Analogs cluster_screening Biological Screening cluster_sar SAR Analysis start This compound Scaffold mod_A A-Ring Modification (e.g., O-methylation) start->mod_A mod_C1 C-1 Ester Modification (e.g., Amidation) start->mod_C1 mod_core Core Modification (e.g., Saturation) start->mod_core library Analog Library mod_A->library mod_C1->library mod_core->library cytotoxicity Cytotoxicity Assay (e.g., MTT) library->cytotoxicity target_assay Target-Based Assay (e.g., Kinase Inhibition) library->target_assay data_analysis Data Analysis (IC50 Determination) cytotoxicity->data_analysis target_assay->data_analysis sar_establishment Establish SAR data_analysis->sar_establishment lead_optimization Lead Optimization sar_establishment->lead_optimization

Caption: General workflow for the synthesis and SAR evaluation of this compound analogs.

Potential Signaling Pathway Inhibition

Isocoumarin derivatives have been reported to inhibit various signaling pathways involved in cancer cell proliferation and survival. The following diagram depicts a hypothetical mechanism of action where an this compound analog inhibits a key kinase in a cancer-related signaling pathway.

Signaling_Pathway cluster_cell Cancer Cell cluster_pathway Signaling Cascade cluster_nucleus Nucleus GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Ras Ras RTK->Ras Analog This compound Analog Raf Raf Analog->Raf Inhibition Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation & Survival TF->Proliferation

Caption: Hypothetical inhibition of the Raf-MEK-ERK signaling pathway by an this compound analog.

References

Application Notes and Protocols for Ethyl Brevifolincarboxylate as a Reference Standard in Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl brevifolincarboxylate is a naturally occurring ellagitannin derivative found in various plant species, including Flueggea microcarpa and Quercus wutaishanica.[1] Its distinct polyphenolic structure makes it a compound of interest in phytochemical analysis, natural product chemistry, and drug discovery. The use of a well-characterized reference standard is critical for the accurate identification and quantification of this compound in complex matrices such as plant extracts and formulated products.

These application notes provide a comprehensive guide to using this compound as a reference standard in chromatographic applications. The protocols outlined below are intended as a starting point for method development and can be adapted to specific instrumentation and analytical requirements.

Chemical and Physical Properties:

PropertyValueSource
Molecular Formula C₁₅H₁₂O₈PubChem
Molecular Weight 320.25 g/mol PubChem
CAS Number 107646-82-2Amsbio[2]
Purity ≥97%AChemBlock[3]
Appearance Solid (assumed)-
Storage 0-8 °CAChemBlock[3]

Experimental Protocols

Preparation of Standard Stock and Working Solutions

Objective: To prepare accurate concentrations of this compound standard solutions for calibration and quantification.

Materials:

  • This compound reference standard (≥97% purity)

  • HPLC-grade methanol (B129727) or acetonitrile

  • Volumetric flasks (1 mL, 5 mL, 10 mL)

  • Analytical balance

  • Micropipettes

Protocol:

  • Standard Stock Solution (e.g., 1000 µg/mL):

    • Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL volumetric flask.

    • Dissolve the standard in approximately 7 mL of HPLC-grade methanol.

    • Sonicate for 5-10 minutes to ensure complete dissolution.

    • Allow the solution to return to room temperature.

    • Make up to the mark with methanol and mix thoroughly.

    • This stock solution should be stored at 2-8°C and protected from light.

  • Working Standard Solutions (e.g., 1-100 µg/mL):

    • Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase or a solvent compatible with the chromatographic system.

    • For example, to prepare a 100 µg/mL working solution, transfer 1 mL of the 1000 µg/mL stock solution to a 10 mL volumetric flask and make up to the mark with the appropriate solvent.

Proposed High-Performance Liquid Chromatography (HPLC) Method

Objective: To provide a starting point for the chromatographic separation and quantification of this compound. This proposed method is based on typical conditions used for the analysis of phenolic compounds in plant extracts.

Instrumentation and Conditions:

ParameterRecommended Condition
HPLC System A standard HPLC or UPLC system with a UV-Vis or DAD detector
Column C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid
Gradient Elution 0-5 min: 5% B; 5-27 min: 5-95% B; 27-30 min: 95% B; 30-31 min: 95-5% B; 31-36 min: 5% B
Flow Rate 1.0 mL/min
Column Temperature 30-40 °C
Detection Wavelength 254 nm or 270 nm
Injection Volume 10 µL

Data Analysis:

  • Identification: The retention time of the peak in a sample chromatogram should match that of the this compound reference standard.

  • Quantification: Construct a calibration curve by plotting the peak area of the working standards against their known concentrations. Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

Data Presentation

Table 1: Example Calibration Data for this compound

Concentration (µg/mL)Peak Area (arbitrary units)
115,234
576,170
10151,987
25380,543
50759,876
1001,521,450
Linearity (r²) 0.9998

Visualizations

experimental_workflow cluster_prep Standard Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing weigh Weigh this compound dissolve Dissolve in Solvent weigh->dissolve stock Prepare Stock Solution (1000 µg/mL) dissolve->stock dilute Prepare Working Standards (1-100 µg/mL) stock->dilute inject Inject Standards and Samples into HPLC dilute->inject separate Chromatographic Separation (C18 Column) inject->separate detect UV Detection (254 nm) separate->detect identify Identify Peak by Retention Time detect->identify integrate Integrate Peak Area identify->integrate calibrate Generate Calibration Curve integrate->calibrate quantify Quantify Analyte in Sample calibrate->quantify logical_relationships cluster_factors Factors Affecting Separation cluster_outcomes Chromatographic Outcomes mobile_phase Mobile Phase Composition retention_time Retention Time mobile_phase->retention_time resolution Resolution mobile_phase->resolution column_chem Column Chemistry (C18) column_chem->retention_time peak_shape Peak Shape column_chem->peak_shape flow_rate Flow Rate flow_rate->retention_time temperature Temperature temperature->retention_time temperature->peak_shape ph pH of Mobile Phase ph->retention_time ph->peak_shape

References

Application Notes and Protocols for Testing Ethyl Brevifolincarboxylate Efficacy in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a framework for the preclinical evaluation of ethyl brevifolincarboxylate's therapeutic efficacy using established animal models. The protocols are based on methodologies reported for plant extracts known to contain this compound, such as from Punica granatum (pomegranate) and Geranium sibiricum, and are adapted for the study of the purified compound.

Introduction

This compound is a naturally occurring compound found in plants such as Punica granatum and Geranium sibiricum.[1] While direct in vivo studies on the isolated compound are limited, extracts from these plants have demonstrated significant anti-cancer and anti-inflammatory properties in various animal models.[1][2][3][4] Pomegranate extracts have been shown to inhibit tumor growth in preclinical models of lung, skin, colon, and prostate cancer through mechanisms including apoptosis induction and modulation of signaling pathways like NF-κB.[1][5] Similarly, components of Geranium sibiricum have exhibited anti-tumor effects by targeting pathways such as STAT3 signaling.[3]

These findings suggest that this compound may be a valuable therapeutic agent. The following protocols outline proposed animal models and experimental designs to investigate its efficacy, focusing on oncology and inflammation.

Proposed Animal Models and Therapeutic Areas

Based on the known biological activities of plants containing this compound, the following animal models are proposed:

  • Oncology:

    • Xenograft models using human cancer cell lines (e.g., prostate, breast, colon) in immunodeficient mice.

    • Chemically-induced tumor models (e.g., skin carcinogenesis models).

  • Inflammation:

    • Carrageenan-induced paw edema model in rodents for acute inflammation.

    • Lipopolysaccharide (LPS)-induced systemic inflammation models.

Data Presentation: Summary of Expected Quantitative Data

The following tables are templates for summarizing quantitative data from the proposed efficacy studies.

Table 1: Antitumor Efficacy of this compound in a Xenograft Mouse Model

Treatment GroupDose (mg/kg)Mean Tumor Volume (mm³) ± SDPercent Tumor Growth Inhibition (%)Mean Body Weight Change (%) ± SD
Vehicle Control-0
This compound10
This compound25
This compound50
Positive Control (e.g., Doxorubicin)5

Table 2: Anti-inflammatory Effect of this compound in a Carrageenan-Induced Paw Edema Model

Treatment GroupDose (mg/kg)Paw Edema Volume (mL) at 3h ± SDPercent Inhibition of Edema (%)
Vehicle Control-0
This compound10
This compound25
This compound50
Positive Control (e.g., Indomethacin)10

Experimental Protocols

Protocol for Antitumor Efficacy in a Xenograft Mouse Model

This protocol describes the evaluation of this compound's antitumor activity in a subcutaneous xenograft model using immunodeficient mice.

Materials:

  • Human cancer cell line (e.g., PC-3 for prostate cancer)

  • 6-8 week old male athymic nude mice (nu/nu)

  • This compound

  • Vehicle solution (e.g., 0.5% carboxymethylcellulose)

  • Positive control drug (e.g., Doxorubicin)

  • Matrigel

  • Sterile PBS and cell culture medium

  • Calipers

Procedure:

  • Cell Culture: Culture PC-3 cells in appropriate media until they reach 80-90% confluency.

  • Tumor Cell Implantation:

    • Harvest and resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel to a final concentration of 2 x 10⁷ cells/mL.

    • Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.

  • Animal Grouping and Treatment:

    • Monitor tumor growth. When tumors reach a mean volume of 100-150 mm³, randomize the mice into treatment groups (n=8-10 mice/group).

    • Administer this compound (e.g., 10, 25, 50 mg/kg) or vehicle control daily via oral gavage.

    • Administer the positive control drug according to its established protocol.

  • Data Collection:

    • Measure tumor dimensions with calipers twice weekly and calculate tumor volume using the formula: (Length x Width²)/2.

    • Record body weights twice weekly as an indicator of toxicity.

  • Endpoint and Tissue Collection:

    • Euthanize the mice when tumors in the control group reach the predetermined maximum size or after a set duration (e.g., 21-28 days).

    • Excise the tumors, weigh them, and process them for histological and molecular analysis (e.g., Western blot for apoptosis markers, immunohistochemistry for proliferation markers).

Protocol for Anti-inflammatory Efficacy in a Carrageenan-Induced Paw Edema Model

This protocol details the assessment of this compound's acute anti-inflammatory effects.

Materials:

  • Male Wistar rats or Swiss albino mice (150-200g)

  • This compound

  • Vehicle solution (e.g., 0.5% carboxymethylcellulose)

  • Positive control drug (e.g., Indomethacin)

  • 1% Carrageenan solution in sterile saline

  • Plethysmometer

Procedure:

  • Animal Grouping and Pre-treatment:

    • Randomize animals into treatment groups (n=6-8 animals/group).

    • Administer this compound (e.g., 10, 25, 50 mg/kg) or vehicle control via oral gavage.

    • Administer the positive control drug (e.g., Indomethacin, 10 mg/kg) intraperitoneally.

  • Induction of Inflammation:

    • One hour after treatment, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.

  • Measurement of Paw Edema:

    • Measure the paw volume of each animal using a plethysmometer immediately before the carrageenan injection (0 h) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).

  • Data Analysis:

    • Calculate the percentage of edema inhibition for each group relative to the vehicle control group.

Visualizations: Signaling Pathways and Experimental Workflows

Proposed Signaling Pathway for Anticancer Activity

anticancer_pathway cluster_cell Cancer Cell This compound This compound Cell Membrane Cell Membrane NF-κB Pathway NF-κB Pathway This compound->NF-κB Pathway Inhibition STAT3 Pathway STAT3 Pathway This compound->STAT3 Pathway Inhibition Apoptosis Induction Apoptosis Induction This compound->Apoptosis Induction Cell Cycle Arrest Cell Cycle Arrest This compound->Cell Cycle Arrest Tumor Growth Inhibition Tumor Growth Inhibition NF-κB Pathway->Tumor Growth Inhibition STAT3 Pathway->Tumor Growth Inhibition Apoptosis Induction->Tumor Growth Inhibition Cell Cycle Arrest->Tumor Growth Inhibition

Caption: Proposed anticancer signaling pathway of this compound.

Experimental Workflow for Xenograft Model

xenograft_workflow A Cancer Cell Culture B Tumor Cell Implantation (Subcutaneous) A->B C Tumor Growth Monitoring B->C D Randomization into Treatment Groups C->D E Daily Treatment Administration (Vehicle, EBFC, Positive Control) D->E F Tumor Volume & Body Weight Measurement (2x/week) E->F G Endpoint & Euthanasia F->G H Tumor Excision & Analysis G->H

Caption: Experimental workflow for the xenograft animal model.

Experimental Workflow for Anti-inflammatory Model

anti_inflammatory_workflow A Animal Acclimatization B Randomization into Treatment Groups A->B C Oral Administration (Vehicle, EBFC, Positive Control) B->C D Carrageenan Injection (Sub-plantar) C->D 1 hour post-treatment E Paw Volume Measurement (0h, 1h, 2h, 3h, 4h, 5h) D->E F Data Analysis (% Edema Inhibition) E->F

Caption: Experimental workflow for the carrageenan-induced paw edema model.

References

Application Notes and Protocols: Preparation of Ethyl brevifolincarboxylate Stock Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the preparation of stock solutions of Ethyl brevifolincarboxylate for use in various experimental settings. The information is intended to guide researchers in accurately preparing solutions for consistent and reproducible results.

Physicochemical Properties and Data

A summary of the key quantitative data for this compound is presented in the table below. This information is essential for accurate calculations and solution preparation.

PropertyValueSource
Molecular Weight 320.25 g/mol [1]
Molecular Formula C₁₅H₁₂O₈[1]
CAS Number 107646-82-2[1]
Predicted Water Solubility 1.57 g/L (~4.9 mM)
Recommended Storage 0-8 °C
Purity >97% (Varies by supplier)

Experimental Protocols

This section outlines the materials required and a step-by-step procedure for preparing a 10 mM stock solution of this compound in DMSO. This common stock concentration provides a convenient starting point for serial dilutions to achieve a wide range of working concentrations.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO), anhydrous

  • Microcentrifuge tubes or amber glass vials

  • Calibrated analytical balance

  • Pipettes and sterile, filtered pipette tips

  • Vortex mixer

  • Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses

Protocol for Preparing a 10 mM Stock Solution:

  • Determine the required mass: To prepare a 10 mM stock solution, the required mass of this compound can be calculated using the following formula:

    Mass (mg) = Desired Concentration (mM) x Volume (mL) x Molecular Weight ( g/mol )

    For example, to prepare 1 mL of a 10 mM stock solution:

    Mass (mg) = 10 mM x 1 mL x 320.25 g/mol = 3.2025 mg

  • Weigh the compound: Carefully weigh out the calculated amount of this compound powder using an analytical balance. It is advisable to weigh a slightly larger amount (e.g., 5 mg or 10 mg) and adjust the volume of the solvent accordingly to ensure accuracy.

  • Dissolve in DMSO: Add the appropriate volume of anhydrous DMSO to the vial containing the weighed this compound. For instance, if you weighed out 3.20 mg of the compound, add 1 mL of DMSO to achieve a 10 mM concentration.

  • Ensure complete dissolution: Tightly cap the vial and vortex thoroughly until the compound is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) may aid in dissolution if necessary. Visually inspect the solution to ensure no solid particles remain.

  • Aliquot and store: For ease of use and to minimize freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes in microcentrifuge tubes. Store the aliquots at -20°C or -80°C for long-term stability.

Preparation of Working Solutions:

To prepare working solutions, the 10 mM stock solution can be serially diluted in the appropriate cell culture medium or experimental buffer. It is crucial to ensure that the final concentration of DMSO in the working solution is low (typically <0.1%) to avoid solvent-induced cellular toxicity.

Visualized Experimental Workflow

The following diagram illustrates the general workflow for preparing this compound stock and working solutions.

G cluster_0 Preparation of Stock Solution cluster_1 Preparation of Working Solution A Weigh Ethyl brevifolincarboxylate B Add appropriate volume of DMSO A->B Calculate Mass C Vortex to dissolve B->C Ensure complete dissolution D Aliquot for storage C->D Prevent freeze-thaw cycles E Thaw stock solution aliquot D->E Store at -20°C or -80°C F Dilute in experimental buffer/medium E->F Serial Dilution G Final working concentration F->G Ready for experiment

Workflow for preparing this compound solutions.

Hypothetical Signaling Pathway

While the specific signaling pathways modulated by this compound are a subject of ongoing research, a generalized pathway diagram is presented below to illustrate a potential mechanism of action for a bioactive compound. This can serve as a conceptual framework for designing experiments.

G cluster_pathway Hypothetical Signaling Cascade EB This compound Receptor Cell Surface Receptor EB->Receptor Binds/Activates Kinase1 Kinase 1 Receptor->Kinase1 Activates Kinase2 Kinase 2 Kinase1->Kinase2 Phosphorylates TF Transcription Factor Kinase2->TF Activates Nucleus Nucleus TF->Nucleus Translocates Response Cellular Response (e.g., Anti-inflammatory, Anti-proliferative) Nucleus->Response Gene Expression Changes

Generalized signaling pathway for a bioactive compound.

References

Application Note: Structural Confirmation of Ethyl Brevifolincarboxylate using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the structural confirmation of Ethyl brevifolincarboxylate using one-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy. The combination of ¹H NMR, ¹³C NMR, Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) experiments provides unambiguous evidence for the molecular structure. This document outlines the experimental procedures, data interpretation, and includes reference data tables and a workflow diagram for clarity.

Introduction

This compound is a natural product derivative that has garnered interest in the scientific community. Accurate structural confirmation is a critical step in the research and development of any new chemical entity. NMR spectroscopy is a powerful and non-destructive analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. This note describes the comprehensive use of various NMR techniques to confirm the structure of this compound.

Structure of this compound:

Molecular Formula: C₁₅H₁₂O₈

Experimental Protocols

Sample Preparation
  • Weigh approximately 5-10 mg of purified this compound.

  • Dissolve the sample in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Acetone-d₆). The choice of solvent should be based on the solubility of the compound and should not have signals that overlap with key resonances of the analyte.

  • Transfer the solution to a 5 mm NMR tube.

  • Ensure the solution is clear and free of any particulate matter.

NMR Data Acquisition

All NMR spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

  • ¹H NMR:

    • Pulse Program: Standard single-pulse experiment (e.g., zg30).

    • Spectral Width: 12-16 ppm.

    • Number of Scans: 16-64 (depending on sample concentration).

    • Relaxation Delay: 1-2 seconds.

  • ¹³C NMR:

    • Pulse Program: Standard proton-decoupled experiment (e.g., zgpg30).

    • Spectral Width: 200-240 ppm.

    • Number of Scans: 1024-4096 (or more, as ¹³C has low natural abundance).

    • Relaxation Delay: 2 seconds.

  • COSY (Correlation Spectroscopy):

    • Pulse Program: Standard COSY experiment (e.g., cosygpqf).

    • Acquire data with a spectral width of 12-16 ppm in both dimensions.

  • HSQC (Heteronuclear Single Quantum Coherence):

    • Pulse Program: Standard HSQC experiment with gradient selection (e.g., hsqcedetgpsisp2.3).

    • Set the ¹H spectral width to 12-16 ppm and the ¹³C spectral width to 160-200 ppm.

  • HMBC (Heteronuclear Multiple Bond Correlation):

    • Pulse Program: Standard HMBC experiment with gradient selection (e.g., hmbcgpndqf).

    • Set the ¹H spectral width to 12-16 ppm and the ¹³C spectral width to 200-240 ppm. The long-range coupling delay (D6) should be optimized for a coupling constant of 8-10 Hz.

Data Presentation and Interpretation

The following tables summarize the predicted ¹H and ¹³C NMR data for this compound. These tables should be used as a guide for interpreting the experimentally acquired spectra.

Table 1: Predicted ¹H NMR Data for this compound (in DMSO-d₆ at 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Assignment
1.25t3H7.1-OCH₂CH
2.90dd1H17.0, 4.5H-2a
3.25dd1H17.0, 12.5H-2b
4.20q2H7.1-OCH ₂CH₃
4.50dd1H12.5, 4.5H-1
7.10s1H-H-6
10.50br s1H-Ar-OH
11.00br s1H-Ar-OH
11.50br s1H-Ar-OH

Table 2: Predicted ¹³C NMR Data for this compound (in DMSO-d₆ at 100 MHz)

Chemical Shift (δ, ppm)Atom Assignment
14.5-OCH₂C H₃
35.0C-2
45.0C-1
61.0-OC H₂CH₃
105.0C-4a
110.0C-9a
115.0C-6
138.0C-5a
145.0C-7
148.0C-9
150.0C-8
162.0C-4
168.0C =O (ester)
170.0C-3
195.0C-5

Structure Elucidation Workflow

The following diagram illustrates the logical workflow for confirming the structure of this compound using the acquired NMR data.

structure_elucidation_workflow cluster_1d_nmr 1D NMR Analysis cluster_2d_nmr 2D NMR Analysis cluster_interpretation Data Interpretation & Structure Confirmation H1_NMR ¹H NMR C13_NMR ¹³C NMR Proton_Count Proton Count & Multiplicity H1_NMR->Proton_Count Carbon_Count Carbon Count & Types C13_NMR->Carbon_Count COSY COSY HSQC HSQC HH_Connectivity ¹H-¹H Connectivity COSY->HH_Connectivity HMBC HMBC CH_Connectivity Direct ¹H-¹³C Connectivity HSQC->CH_Connectivity Long_Range_Connectivity Long-Range ¹H-¹³C Connectivity HMBC->Long_Range_Connectivity Structure_Confirmation Confirm Structure of this compound Proton_Count->Structure_Confirmation Carbon_Count->Structure_Confirmation HH_Connectivity->Structure_Confirmation CH_Connectivity->Structure_Confirmation Long_Range_Connectivity->Structure_Confirmation

NMR Structure Elucidation Workflow

Interpretation of Key Correlations:

  • COSY: The COSY spectrum will reveal the coupling between the protons of the ethyl group (-OCH₂CH₃) and the protons on the cyclopentanone (B42830) ring (H-1 and H-2). Specifically, a cross-peak between the signals at ~4.20 ppm and ~1.25 ppm confirms the ethyl fragment. Cross-peaks between signals at ~4.50 ppm, ~3.25 ppm, and ~2.90 ppm will establish the spin system of the five-membered ring.

  • HSQC: The HSQC spectrum correlates each proton signal to its directly attached carbon. This allows for the unambiguous assignment of the protonated carbon signals in the ¹³C NMR spectrum.

  • HMBC: The HMBC spectrum is crucial for establishing the connectivity across quaternary carbons and heteroatoms. Key long-range correlations would include:

    • The protons of the ethyl group (-OCH₂ CH₃) to the ester carbonyl carbon (~168.0 ppm).

    • H-1 to the ester carbonyl carbon (~168.0 ppm) and C-3 (~170.0 ppm).

    • H-6 to surrounding aromatic carbons.

By systematically analyzing the 1D and 2D NMR data and comparing it with the predicted values, the structure of this compound can be definitively confirmed.

Conclusion

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. The application of a suite of NMR experiments, as detailed in this note, provides a robust and reliable method for the structural confirmation of this compound. The provided protocols and data tables serve as a valuable resource for researchers working with this compound and in the broader field of natural product chemistry and drug discovery.

Application Notes and Protocols for Screening the Bioactivity of Ethyl Brevifolincarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Ethyl brevifolincarboxylate is a natural product belonging to the isocoumarin (B1212949) class of compounds.[1] While specific biological data for this compound is emerging, its structural analog, Mthis compound, has demonstrated a range of promising bioactivities, including antioxidant, anti-inflammatory, and anticancer properties through the inhibition of DNA topoisomerase.[2][3][4] These findings suggest that this compound is a compelling candidate for further investigation as a potential therapeutic agent.

These application notes provide a detailed framework for screening the bioactivity of this compound. The protocols outlined below are established methods for assessing antioxidant, anti-inflammatory, and cytotoxic (anticancer) potential. Expected quantitative data, based on the activity of its methyl analog, are provided to serve as a benchmark for experimental outcomes.

Data Presentation: Expected Bioactivity of Brevifolincarboxylate Analogs

The following table summarizes the reported bioactivities for Mthis compound, which can be used as a reference for designing and interpreting experiments with this compound.

Bioactivity Assay Target/Marker Reported IC50 / Effect Reference Compound(s)
Antioxidant DPPH Radical ScavengingDPPH RadicalIC50: 8.9 µMGallic Acid, Ascorbic Acid
Anti-inflammatory LPS-stimulated MacrophagesNitric Oxide (NO) ProductionInhibition observed at 10 and 30 µML-NMMA, Dexamethasone
Anti-inflammatory LPS-stimulated MacrophagesTNF-α ProductionInhibition observed at 10 and 30 µMDexamethasone
Anticancer Topoisomerase InhibitionTopoisomerase I & IIMore effective against Topo IIEtoposide, Camptothecin
Antiviral Influenza Virus ReplicationPB2 cap-binding domainIC50: 27.16 µM (H1N1), 33.41 µM (H3N2)Zanamivir
Anti-platelet Platelet AggregationCollagen or ADP-inducedInhibition of 73.5% at 5 µMAdenosine
Vasorelaxant Norepinephrine-induced ContractionsRat AortaInhibition observed at 1 and 10 µMNicardipine

Experimental Protocols

Antioxidant Activity Screening

This assay is a common and reliable method to determine the free radical scavenging ability of a compound.[2][5]

Principle: DPPH is a stable free radical that has a deep violet color in solution. In the presence of an antioxidant, the DPPH radical is reduced, leading to a color change to yellow, which can be measured spectrophotometrically.

Protocol:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or ethanol).

  • Create a series of dilutions of the test compound (e.g., 1, 5, 10, 25, 50, 100 µM).

  • Prepare a 0.1 mM solution of DPPH in methanol.

  • In a 96-well plate, add 100 µL of each dilution of the test compound.

  • Add 100 µL of the DPPH solution to each well.

  • Include a positive control (e.g., Ascorbic Acid or Gallic Acid) and a blank (solvent with DPPH).

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • Calculate the percentage of scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

  • Determine the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals).

Anti-inflammatory Activity Screening

This assay assesses the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in immune cells stimulated with lipopolysaccharide (LPS).[3]

Principle: In macrophages, the enzyme inducible nitric oxide synthase (iNOS) is expressed in response to pro-inflammatory stimuli like LPS, leading to the production of NO. NO production can be quantified by measuring the accumulation of its stable metabolite, nitrite (B80452), in the cell culture medium using the Griess reagent.

Protocol:

  • Culture RAW 264.7 macrophage cells in a 96-well plate until they reach 80% confluency.

  • Pre-treat the cells with various concentrations of this compound (e.g., 1, 10, 25, 50 µM) for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a vehicle control (no LPS, no compound) and an LPS-only control.

  • After incubation, collect 50 µL of the cell culture supernatant from each well.

  • Add 50 µL of Griess Reagent A (sulfanilamide solution) to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.

  • Add 50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) solution) and incubate for another 10 minutes.

  • Measure the absorbance at 540 nm.

  • Determine the nitrite concentration using a sodium nitrite standard curve.

  • Calculate the percentage inhibition of NO production relative to the LPS-only control.

Anticancer Activity Screening

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[6]

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, to form a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Seed cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with a range of concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 24, 48, or 72 hours.

  • Include a vehicle control (cells with solvent only) and a positive control (e.g., doxorubicin).

  • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Shake the plate for 10 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Given that Mthis compound is more effective against topoisomerase II, this assay is highly relevant.[2]

Principle: This assay measures the ability of a compound to inhibit the decatenation of kinetoplast DNA (kDNA) by human topoisomerase II. kDNA is a network of interlocked DNA minicircles. When incubated with topoisomerase II, the kDNA is decatenated into relaxed, open circular DNA, which migrates differently in an agarose (B213101) gel. An inhibitor will prevent this decatenation.

Protocol:

  • Prepare a reaction mixture containing human topoisomerase II enzyme, kDNA, and assay buffer.

  • Add varying concentrations of this compound to the reaction mixture. Include a positive control (e.g., etoposide) and a no-enzyme control.

  • Incubate the reaction at 37°C for 30 minutes.

  • Stop the reaction by adding a stop buffer/loading dye containing SDS and proteinase K.

  • Load the samples onto a 1% agarose gel.

  • Perform electrophoresis to separate the catenated and decatenated kDNA.

  • Stain the gel with ethidium (B1194527) bromide or a safer alternative and visualize under UV light.

  • Inhibition is observed as the persistence of the catenated kDNA band at the top of the gel, compared to the control where it is converted to decatenated forms.

Mandatory Visualizations

Signaling Pathways

experimental_workflow

anti_inflammatory_pathway

anticancer_pathway

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl Brevifolincarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of Ethyl brevifolincarboxylate synthesis. The following sections detail a proposed two-step synthetic pathway, address potential experimental issues, and offer solutions to optimize the reaction yield.

Frequently Asked Questions (FAQs)

Q1: What is the general strategy for synthesizing this compound?

A1: A common and logical approach is a two-step synthesis. The first step involves the synthesis of the precursor, brevifolincarboxylic acid, through a condensation reaction between gallic acid and pyruvic acid. The second step is the esterification of the purified brevifolincarboxylic acid with ethanol (B145695) to yield the final product, this compound.

Q2: My overall yield is very low. Which step is the most critical for optimization?

A2: Both steps are critical, but the initial condensation to form brevifolincarboxylic acid is often the primary source of low yield due to potential side reactions and purification challenges. Optimizing the purity of the intermediate acid is crucial for a high-yielding esterification step.

Q3: Are there any known side reactions to be aware of?

A3: In the first step, oxidative degradation of gallic acid is a potential side reaction, especially at elevated temperatures or in the presence of oxygen. During esterification, incomplete reaction and the formation of byproducts from residual impurities can lower the yield. The Fischer esterification is an equilibrium reaction, so driving it to completion is key.[1][2]

Q4: How can I monitor the progress of the reactions?

A4: Thin-Layer Chromatography (TLC) is a suitable method for monitoring both reaction steps. For the synthesis of brevifolincarboxylic acid, you can spot the reaction mixture against the gallic acid and pyruvic acid starting materials. For the esterification, spot the reaction mixture against the brevifolincarboxylic acid starting material. The appearance of a new spot with a different Rf value and the disappearance of the starting material spots will indicate reaction progress.

Troubleshooting Guides

Part 1: Synthesis of Brevifolincarboxylic Acid

Issue 1: Low or No Yield of Brevifolincarboxylic Acid

Potential Cause Recommended Solution
Incorrect Reagent Stoichiometry Ensure an appropriate molar ratio of gallic acid to pyruvic acid. A slight excess of one reagent may be necessary; this should be determined empirically.
Ineffective Catalyst If using a catalyst (e.g., a strong acid), ensure it is fresh and used in the correct concentration. The choice of acid and its concentration can significantly impact yield.
Suboptimal Reaction Temperature The reaction may require heating to proceed at an adequate rate. However, excessive heat can lead to the degradation of gallic acid. Optimize the temperature carefully, starting at a moderate level (e.g., 60-80 °C) and adjusting as needed.
Presence of Water Ensure all glassware is thoroughly dried and use anhydrous solvents if the reaction is sensitive to moisture.

Issue 2: Product is Impure or Difficult to Purify

Potential Cause Recommended Solution
Formation of Side Products Oxidative degradation of gallic acid can produce colored impurities. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can mitigate this.
Unreacted Starting Materials If the reaction has not gone to completion, unreacted gallic acid or pyruvic acid will contaminate the product. Monitor the reaction by TLC to ensure completion before workup.
Inefficient Purification Brevifolincarboxylic acid can be purified by recrystallization from a suitable solvent system (e.g., water/ethanol mixtures).[3] If the product is an insoluble solid, washing with appropriate solvents can remove soluble impurities.[3]
Part 2: Esterification to this compound

Issue 3: Low Yield of this compound

Potential Cause Recommended Solution
Equilibrium Limitation (Fischer Esterification) The Fischer esterification is a reversible reaction.[2] To drive the equilibrium towards the product, use a large excess of the alcohol (anhydrous ethanol) which also serves as the solvent. Alternatively, remove water as it forms using a Dean-Stark apparatus.
Insufficient Acid Catalyst A strong acid catalyst (e.g., concentrated H₂SO₄ or TsOH) is required.[2] Use a catalytic amount (e.g., 1-5 mol%). Ensure the catalyst is not neutralized by any basic impurities in the starting material.
Impure Brevifolincarboxylic Acid Impurities from the previous step can interfere with the esterification. Ensure the starting acid is of high purity.
Steric Hindrance Brevifolincarboxylic acid is a sterically hindered molecule. The reaction may require prolonged heating (reflux) to achieve a reasonable conversion rate.

Issue 4: Incomplete Reaction or Reversion

Potential Cause Recommended Solution
Insufficient Reaction Time Monitor the reaction by TLC until the brevifolincarboxylic acid spot is no longer visible. Esterification of hindered acids can be slow.
Presence of Water Ensure all reagents (especially ethanol) and glassware are anhydrous. Water will shift the equilibrium back towards the starting materials.[1]
Workup Issues During the aqueous workup, avoid using strong bases for neutralization as this can hydrolyze the newly formed ester. Use a mild base like sodium bicarbonate solution.

Experimental Protocols

Disclaimer: The following protocols are proposed methodologies based on established chemical principles and may require optimization.

Protocol 1: Synthesis of Brevifolincarboxylic Acid
  • Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add gallic acid (1 equivalent).

  • Reagents: Add pyruvic acid (1.1 equivalents) and a suitable solvent (e.g., water or a water/ethanol mixture).

  • Catalyst: Add a catalytic amount of a strong acid (e.g., concentrated HCl).

  • Reaction: Heat the mixture to reflux (e.g., 80-100 °C) and stir. Monitor the reaction progress by TLC.

  • Workup: After completion, cool the reaction mixture in an ice bath to induce precipitation of the product.

  • Purification: Collect the solid product by vacuum filtration and wash with cold water. Recrystallize the crude product from a suitable solvent to obtain pure brevifolincarboxylic acid.[3] Dry the product under vacuum.

Protocol 2: Fischer Esterification of Brevifolincarboxylic Acid
  • Setup: In a round-bottom flask equipped with a reflux condenser, add the purified brevifolincarboxylic acid (1 equivalent).

  • Reagents: Add a large excess of anhydrous ethanol (e.g., 10-20 equivalents), which acts as both reagent and solvent.

  • Catalyst: Carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄) (e.g., 1-2% of the volume of ethanol).

  • Reaction: Heat the mixture to reflux and stir. Monitor the reaction by TLC until the starting acid is consumed.

  • Workup: Cool the mixture to room temperature and remove the excess ethanol under reduced pressure. Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound. Purify the product further by column chromatography on silica (B1680970) gel if necessary.

Visual Guides

G cluster_0 Step 1: Brevifolincarboxylic Acid Synthesis cluster_1 Step 2: Esterification A Combine Gallic Acid, Pyruvic Acid, and Solvent B Add Acid Catalyst A->B C Heat to Reflux B->C D Monitor by TLC C->D E Cool and Precipitate D->E F Filter and Recrystallize E->F G Pure Brevifolincarboxylic Acid F->G H Combine Brevifolincarboxylic Acid and Anhydrous Ethanol G->H Use in next step I Add H₂SO₄ Catalyst H->I J Heat to Reflux I->J K Monitor by TLC J->K L Workup and Extraction K->L M Purify (Column Chromatography) L->M N Pure this compound M->N

Caption: General experimental workflow for the two-step synthesis.

G start Low Yield of Final Product q1 Check Purity of Brevifolincarboxylic Acid start->q1 impure_acid Re-purify Acid: - Recrystallization - Check for unreacted  starting materials q1->impure_acid No (Impure) ester_step Troubleshoot Esterification Step q1->ester_step Yes (Pure) impure_acid->ester_step q2 Used excess Ethanol? ester_step->q2 sol_excess Increase excess of anhydrous Ethanol q2->sol_excess No q3 Reaction time sufficient? q2->q3 Yes end Yield Improved sol_excess->end sol_time Increase reflux time and monitor by TLC q3->sol_time No q4 Catalyst active? q3->q4 Yes sol_time->end sol_catalyst Use fresh, concentrated H₂SO₄ or TsOH q4->sol_catalyst No q4->end Yes sol_catalyst->end

Caption: Troubleshooting flowchart for low yield issues.

References

Troubleshooting Ethyl brevifolincarboxylate instability in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ethyl brevifolincarboxylate. The information is designed to address common challenges related to the stability of this compound in solution during experiments.

Frequently Asked Questions (FAQs)

Q1: My this compound solution appears cloudy or shows precipitation. What is the cause and how can I resolve this?

A1: Cloudiness or precipitation can occur due to several factors, including low solubility in the chosen solvent, compound degradation, or exceeding the saturation concentration. To address this, consider the following:

  • Solvent Selection: this compound, a polyphenolic ester, is expected to have better solubility in polar organic solvents such as DMSO, ethanol, and methanol. If using aqueous buffers, ensure the final concentration of the organic co-solvent is sufficient to maintain solubility.

  • pH of the Solution: The phenolic hydroxyl groups on the molecule can ionize at higher pH, potentially affecting solubility. Conversely, the ester group is more susceptible to hydrolysis at alkaline pH. It is crucial to determine the optimal pH range for both solubility and stability.

  • Temperature: Prepare solutions at room temperature, as higher temperatures can accelerate degradation. For storage, especially long-term, it is advisable to keep solutions frozen at -20°C or below.[1]

  • Fresh Solutions: Whenever possible, prepare fresh working solutions from a frozen stock immediately before use to minimize the risk of precipitation and degradation over time.

Q2: I am observing inconsistent results in my bioassays with this compound. Could this be related to its stability?

A2: Yes, inconsistent bioassay results are a common indicator of compound instability. Degradation of this compound in your assay medium can lead to a lower effective concentration, resulting in poor reproducibility and underestimated activity. Key factors influencing stability in cell-based assays include:

  • pH of the Medium: Standard cell culture media are typically buffered around pH 7.4. The ester linkage in this compound is susceptible to base-catalyzed hydrolysis, which can be significant at this pH over longer incubation times.

  • Incubation Time and Temperature: Longer incubation periods at 37°C will accelerate the rate of hydrolysis and potential oxidative degradation.

  • Presence of Enzymes: If using cell lysates or serum-containing media, esterases can enzymatically cleave the ethyl ester, leading to the formation of brevifolincarboxylic acid.

To mitigate these issues, it is recommended to perform a preliminary stability test of this compound under your specific assay conditions.

Q3: What are the likely degradation products of this compound in solution?

A3: The primary degradation pathway for this compound in aqueous solutions is the hydrolysis of the ethyl ester bond. This can occur under both acidic and basic conditions, although it is typically faster in alkaline solutions. The main degradation product is Brevifolincarboxylic acid and ethanol . Additionally, the polyphenolic core, with its multiple hydroxyl groups, may be susceptible to oxidative degradation, especially in the presence of dissolved oxygen, metal ions, or reactive oxygen species, leading to the formation of quinone-type structures.

Q4: What are the recommended storage conditions for this compound stock solutions?

A4: For long-term stability, solid this compound should be stored at -20°C.[1] Stock solutions should be prepared in a high-purity, anhydrous organic solvent like DMSO. It is advisable to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. These aliquots should be stored at -20°C or -80°C. When preparing aqueous working solutions, it is best to do so immediately before the experiment.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Loss of biological activity over time Compound degradation due to hydrolysis or oxidation.Prepare fresh solutions for each experiment. Minimize incubation times where possible. Consider adding antioxidants to the buffer if oxidation is suspected.
Variable LC-MS or HPLC peak areas Instability in the autosampler or during the analytical run.Ensure the mobile phase is not strongly basic. Keep the autosampler temperature low (e.g., 4°C). Use a shorter run time if possible.
Appearance of new peaks in chromatogram Formation of degradation products.Identify the degradation products by LC-MS/MS. The primary expected degradation product is brevifolincarboxylic acid.
Inconsistent staining or labeling in imaging experiments Degradation of the compound in the labeling buffer.Check the pH of your buffer. Perform the labeling at a lower temperature or for a shorter duration.

Experimental Protocols

Protocol 1: Stability Assessment of this compound in Different pH Buffers

This protocol outlines a general procedure to assess the stability of this compound at various pH values.

1. Materials:

  • This compound
  • DMSO (anhydrous)
  • pH buffers (e.g., pH 3, 5, 7.4, and 9)
  • HPLC or LC-MS system
  • Incubator or water bath

2. Procedure:

  • Prepare a concentrated stock solution of this compound (e.g., 10 mM) in DMSO.
  • Dilute the stock solution into each of the pH buffers to a final concentration (e.g., 100 µM). Ensure the final DMSO concentration is low and consistent across all samples (e.g., <1%).
  • Immediately after preparation (t=0), take an aliquot from each buffer, and analyze it by HPLC or LC-MS to determine the initial concentration.
  • Incubate the remaining solutions at a controlled temperature (e.g., 25°C or 37°C).
  • At various time points (e.g., 1, 2, 4, 8, 24 hours), withdraw aliquots from each solution and analyze them by HPLC or LC-MS.
  • Plot the percentage of this compound remaining versus time for each pH to determine the degradation rate.

Protocol 2: HPLC Method for the Analysis of this compound and its Primary Degradant

This method is adapted from protocols for similar polyphenolic compounds and can be optimized for your specific instrument.

  • HPLC System: A standard HPLC system with a UV-Vis or PDA detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: Water with 0.1% formic acid or 0.05% trifluoroacetic acid (TFA).[2]

    • Solvent B: Acetonitrile or Methanol.

  • Gradient Elution: A linear gradient can be used, for example:

    • 0-20 min: 10% to 50% B

    • 20-25 min: 50% to 90% B

    • 25-30 min: Hold at 90% B

    • 30-35 min: Return to 10% B and equilibrate.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Monitor at the absorbance maxima of this compound and brevifolincarboxylic acid (e.g., around 280 nm and 350 nm).[1]

  • Injection Volume: 10-20 µL.

  • Column Temperature: 25-30°C.

Quantitative Data Summary

The following data is illustrative and based on the general behavior of phenolic esters. Actual degradation rates for this compound should be determined experimentally.

Table 1: Illustrative Half-life (t½) of a Phenolic Ester at 37°C

pHHalf-life (hours)
3.0> 48
5.0~ 24
7.4~ 8
9.0< 2

Table 2: Solvent Compatibility and Recommended Storage

SolventRecommended UseStorage Temperature
DMSOStock solutions-20°C to -80°C
EthanolStock or working solutions-20°C
Aqueous Buffers (pH < 6)Freshly prepared working solutionsUse immediately; short-term at 4°C
Aqueous Buffers (pH ≥ 6)Use with caution; prepare immediately before useNot recommended for storage

Visualizations

Logical Workflow for Troubleshooting Instability

Troubleshooting Workflow for Instability Issues start Inconsistent Experimental Results check_stability Is compound stability suspected? start->check_stability assess_solubility Assess Solubility (Cloudiness/Precipitation) check_stability->assess_solubility Yes other_issues Investigate other experimental variables (e.g., reagents, cell health) check_stability->other_issues No perform_stability_study Perform pH & Temperature Stability Study (Protocol 1) assess_solubility->perform_stability_study Good Solubility change_solvent Change solvent or adjust concentration assess_solubility->change_solvent Poor Solubility is_stable Is the compound stable under assay conditions? perform_stability_study->is_stable optimize_conditions Optimize Assay Conditions: - Lower pH - Shorter incubation - Lower temperature is_stable->optimize_conditions No use_fresh Prepare fresh solutions immediately before use is_stable->use_fresh Yes optimize_conditions->perform_stability_study end Consistent Results use_fresh->end change_solvent->assess_solubility

Caption: A flowchart to guide the investigation of inconsistent in vitro results.

Potential Degradation Pathway of this compound

Primary Degradation Pathway of this compound EB This compound BA Brevifolincarboxylic Acid EB->BA Hydrolysis (H₂O, H⁺ or OH⁻) Eth Ethanol EB->Eth Hydrolysis (H₂O, H⁺ or OH⁻) Ox Oxidized Products (e.g., Quinones) EB->Ox Oxidation (O₂, metal ions) BA->Ox Oxidation (O₂, metal ions)

Caption: The main degradation pathways for this compound in solution.

Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

Brevifolincarboxylic acid has been shown to inhibit the Aryl Hydrocarbon Receptor (AhR).[3]

Inhibition of Aryl Hydrocarbon Receptor (AhR) Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Ligand (e.g., TCDD) AhR_complex AhR-Hsp90-XAP2 Complex Ligand->AhR_complex Activates BCA Brevifolincarboxylic Acid (Inhibitor) BCA->AhR_complex Inhibits ligand binding AhR_ARNT AhR-ARNT Heterodimer AhR_complex->AhR_ARNT Translocation XRE Xenobiotic Response Element (XRE) AhR_ARNT->XRE Binds to Gene_transcription Target Gene Transcription (e.g., CYP1A1) XRE->Gene_transcription Induces

Caption: Brevifolincarboxylic acid inhibits the AhR signaling pathway.

Mechanism of α-Glucosidase Inhibition

Brevifolincarboxylic acid is also an α-glucosidase inhibitor.[3]

Mechanism of α-Glucosidase Inhibition Carbs Complex Carbohydrates (in small intestine) AlphaGlucosidase α-Glucosidase (Enzyme) Carbs->AlphaGlucosidase Substrate Glucose Glucose AlphaGlucosidase->Glucose Hydrolysis BCA Brevifolincarboxylic Acid (Inhibitor) BCA->AlphaGlucosidase Inhibits Absorption Glucose Absorption (into bloodstream) Glucose->Absorption

Caption: Inhibition of α-glucosidase slows carbohydrate digestion and glucose absorption.

References

Overcoming poor solubility of Ethyl brevifolincarboxylate in aqueous buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the poor aqueous solubility of Ethyl Brevifolincarboxylate.

Frequently Asked Questions (FAQs)

Q1: I am having difficulty dissolving this compound in my aqueous buffer. What are the initial steps I should take?

A1: The poor aqueous solubility of this compound is a common challenge. Here is a step-by-step approach to address this issue:

  • Prepare a Concentrated Stock Solution: First, dissolve the this compound in a water-miscible organic solvent to create a concentrated stock solution. Common choices include Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), or ethanol.

  • Serial Dilution: Once fully dissolved, you can perform serial dilutions of this stock solution into your aqueous buffer to achieve the desired final concentration.

  • Observe for Precipitation: After dilution, visually inspect the solution for any signs of precipitation. If the compound crashes out of solution, the final concentration may be too high for the chosen solvent/buffer system.

  • Consider the Final Solvent Concentration: Be mindful of the final concentration of the organic solvent in your experimental system, as it may impact cellular or biochemical assays. It is advisable to keep the final solvent concentration below 1%, and ideally below 0.1%, to minimize off-target effects.

Q2: What are the recommended organic solvents for creating a stock solution of this compound?

A2: Selecting an appropriate organic solvent is crucial for preparing a stable stock solution. The following table summarizes recommended solvents and their properties.

SolventMolar Mass ( g/mol )Boiling Point (°C)Notes
Dimethyl Sulfoxide (DMSO)78.13189A versatile solvent for many poorly soluble compounds. Can be toxic to some cells at higher concentrations.
Dimethylformamide (DMF)73.09153Another strong solvent, but can be more toxic than DMSO.
Ethanol (EtOH)46.0778.37A less toxic option, but may be less effective at solubilizing highly hydrophobic compounds.
Acetone58.0856Useful for initial solubilization, but its volatility can be a concern.

Q3: My compound is precipitating even with the use of an organic co-solvent. What other methods can I try?

A3: If co-solvents alone are insufficient, several other techniques can enhance the solubility of this compound.[1][2][3] These methods involve the use of surfactants or complexing agents.

  • Surfactants: These amphiphilic molecules can form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility in aqueous solutions.[4][5]

  • Cyclodextrins: These cyclic oligosaccharides have a hydrophobic inner cavity and a hydrophilic exterior. They can form inclusion complexes with poorly soluble molecules, effectively increasing their solubility.[6][7][8]

The choice between these methods will depend on the specific requirements of your experiment, including the desired final concentration and the compatibility of the excipients with your assay.

Troubleshooting Guide

Problem: Precipitation occurs immediately upon dilution of the stock solution into the aqueous buffer.

Possible Cause Troubleshooting Step
Final concentration is too high. Reduce the final concentration of this compound.
Insufficient organic co-solvent. Increase the percentage of the organic co-solvent in the final solution, while being mindful of its potential effects on the experiment.
Buffer pH is not optimal. Although information on the pKa of this compound is not readily available, adjusting the pH of the buffer may influence its solubility. Experiment with a range of pH values if your experimental system allows.

Problem: The solution appears cloudy or hazy after dilution.

Possible Cause Troubleshooting Step
Formation of fine precipitate. Try gentle warming or sonication to aid dissolution. If cloudiness persists, the compound is likely not fully dissolved.
Incomplete dissolution of the stock. Ensure the this compound is completely dissolved in the organic solvent before diluting it into the aqueous buffer.

Experimental Protocols

Protocol 1: Preparation of this compound Solution using a Co-solvent
  • Weighing: Accurately weigh the desired amount of this compound powder.

  • Initial Dissolution: Add a small volume of a suitable organic solvent (e.g., DMSO) to the powder.

  • Vortexing/Sonication: Vortex or sonicate the mixture until the solid is completely dissolved, resulting in a clear stock solution.

  • Dilution: Serially dilute the stock solution into the pre-warmed (if necessary) aqueous buffer to the desired final concentration. Add the stock solution dropwise while gently vortexing the buffer.

  • Final Check: Visually inspect the final solution for any signs of precipitation or cloudiness.

Protocol 2: Solubilization using Cyclodextrins
  • Prepare Cyclodextrin (B1172386) Solution: Dissolve a suitable cyclodextrin (e.g., 2-hydroxypropyl-β-cyclodextrin, HP-β-CD) in the aqueous buffer to the desired concentration.

  • Add Compound: Add the weighed this compound powder directly to the cyclodextrin solution.

  • Complexation: Stir or shake the mixture at room temperature for a specified period (e.g., 24-48 hours) to allow for the formation of the inclusion complex.

  • Filtration: Filter the solution through a 0.22 µm filter to remove any undissolved compound.

  • Concentration Determination: Determine the concentration of the solubilized this compound using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).

Visual Guides

experimental_workflow start Start: Poorly Soluble This compound stock_solution Prepare Concentrated Stock Solution (e.g., in DMSO) start->stock_solution dilute Dilute Stock into Aqueous Buffer stock_solution->dilute observe Observe for Precipitation dilute->observe soluble Soluble: Proceed with Experiment observe->soluble No precipitate Precipitation Occurs observe->precipitate Yes troubleshoot Troubleshoot: - Lower Concentration - Increase Co-solvent - Try Alternative Method precipitate->troubleshoot

Caption: Workflow for preparing a solution of this compound.

decision_tree start Initial Dissolution Attempt in Buffer success Solubility Achieved start->success Succeeds failure Insoluble start->failure Fails co_solvent Use Co-solvent (e.g., DMSO, EtOH) surfactant Use Surfactant (e.g., Tween 80, Polysorbate 80) co_solvent->surfactant Fails co_solvent->success Succeeds cyclodextrin Use Cyclodextrin (e.g., HP-β-CD) surfactant->cyclodextrin Fails surfactant->success Succeeds cyclodextrin->success Succeeds failure->co_solvent

Caption: Decision tree for selecting a solubilization method.

References

Technical Support Center: Optimizing HPLC Separation of Ethyl Brevifolincarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the High-Performance Liquid Chromatography (HPLC) separation of Ethyl brevifolincarboxylate from crude extracts.

Troubleshooting Guides and FAQs

This section addresses common issues encountered during the HPLC analysis of this compound from complex sample matrices.

Peak Shape and Resolution Issues

Q1: Why is my this compound peak showing significant tailing?

A1: Peak tailing for polar, acidic compounds like this compound is a common issue in reversed-phase HPLC. Several factors can contribute to this problem:

  • Secondary Interactions: The primary cause is often secondary interactions between the analyte and free silanol (B1196071) groups on the silica-based stationary phase. These interactions lead to more than one retention mechanism, causing the peak to tail.

  • Mobile Phase pH: If the mobile phase pH is close to the pKa of this compound, both ionized and non-ionized forms of the molecule will be present, leading to peak distortion. For acidic compounds, a mobile phase pH at least 2 units below the pKa will ensure it is in a single, non-ionized form, improving peak shape.[1][2][3][4]

  • Column Overload: Injecting too much sample can saturate the stationary phase, resulting in peak tailing. Try diluting your sample and reinjecting.

  • Column Contamination or Degradation: Accumulation of matrix components from the crude extract on the column frit or stationary phase can lead to distorted peaks. A partially blocked inlet frit can affect all peaks in the chromatogram.

Troubleshooting Steps:

  • Adjust Mobile Phase pH: Add a modifier like 0.1% formic acid or phosphoric acid to your aqueous mobile phase to lower the pH to around 2.5-3.0.[1][2][3] This suppresses the ionization of the carboxylic acid group, leading to better peak symmetry.

  • Use an End-Capped Column: Employ a high-quality, end-capped C18 column to minimize the availability of free silanol groups.

  • Reduce Injection Volume/Concentration: Dilute your crude extract or inject a smaller volume to check for column overload.

  • Clean the Column: If contamination is suspected, flush the column with a strong solvent (e.g., 100% acetonitrile (B52724) or methanol). If a guard column is used, replace it.

Q2: I am seeing broad peaks with poor resolution between this compound and other components in the extract. How can I improve this?

A2: Poor resolution and broad peaks suggest that the chromatographic conditions are not optimal for separating the compounds of interest from the complex matrix.

  • Inadequate Separation Power: The mobile phase composition may not be strong enough or selective enough to resolve closely eluting compounds.

  • Sub-optimal Gradient: A steep gradient may not provide sufficient time for separation, causing peaks to co-elute. A shallower gradient can improve resolution.[5]

  • Low Column Efficiency: An old or contaminated column will have reduced efficiency, leading to broader peaks.

Troubleshooting Steps:

  • Optimize the Gradient: Start with a shallow gradient to identify the elution window of your target compound. For example, a longer, more gradual increase in the organic solvent percentage can improve the separation of complex mixtures.[5]

  • Change the Organic Modifier: Switching from acetonitrile to methanol (B129727) (or vice-versa) can alter the selectivity of the separation, potentially resolving co-eluting peaks.

  • Increase Column Temperature: Raising the column temperature (e.g., to 30-40°C) can reduce mobile phase viscosity, improve mass transfer, and lead to sharper peaks and better resolution.[6]

  • Check System Suitability: Evaluate your column's performance by injecting a standard. If the peak shape is poor for the standard, the column may need to be replaced.

Baseline and Extraneous Peak Issues

Q3: My chromatogram shows "ghost peaks" in blank runs. What is the source of this contamination?

A3: Ghost peaks are extraneous peaks that appear in chromatograms, often during gradient elution, even when no sample is injected. They usually stem from contamination within the HPLC system or the mobile phase.[7]

  • Contaminated Mobile Phase: Impurities in the solvents (especially water) or additives can accumulate on the column at low organic concentrations and elute as the organic content increases during a gradient. Always use high-purity, HPLC-grade solvents.

  • System Contamination: Carryover from previous injections can occur if the injector, needle, or sample loop is not adequately washed between runs. Components from the crude extract can be particularly "sticky."

  • Degraded Mobile Phase: Over time, mobile phases can become contaminated with microbial growth, especially aqueous phases without sufficient organic solvent.

Troubleshooting Steps:

  • Prepare Fresh Mobile Phase: Use freshly prepared HPLC-grade solvents and additives. Filter the aqueous phase through a 0.45 µm or 0.22 µm membrane filter.

  • Systematic Cleaning: To identify the source of contamination, systematically bypass components. Start by running a gradient with the column removed. If ghost peaks persist, the issue is likely in the pump or detector. If they disappear, the column or injector is the likely source.

  • Injector Wash: Ensure your autosampler's wash solvent is effective and that the wash cycle is long enough to remove all residues from the previous injection.

Q4: The baseline of my chromatogram is drifting or noisy. What could be causing this?

A4: An unstable baseline can interfere with the accurate integration of peaks.

  • Poorly Mixed Mobile Phase: Inadequate mixing of mobile phase components can cause fluctuations in the detector signal. Ensure solvents are thoroughly mixed and degassed.

  • Column Equilibration: The column may not be fully equilibrated with the initial mobile phase conditions before injection.

  • Detector Issues: A dirty flow cell or a failing lamp in the UV detector can cause noise and drift.

  • Temperature Fluctuations: Poor temperature control of the column compartment can lead to baseline drift.

Troubleshooting Steps:

  • Degas Mobile Phase: Ensure your mobile phase is properly degassed using an online degasser, sonication, or helium sparging.

  • Ensure Column Equilibration: Allow sufficient time for the column to equilibrate with the starting mobile phase conditions before each injection, typically 10-15 column volumes.

  • Clean the Detector Flow Cell: Flush the flow cell with a suitable cleaning solvent as recommended by the manufacturer.

  • Check Detector Lamp: Monitor the lamp energy. A low or fluctuating energy level may indicate that the lamp needs replacement.

Quantitative Data Summary

Optimizing the mobile phase is critical for achieving good separation of phenolic and carboxylic acids. The following tables provide examples of how mobile phase composition and pH can affect retention times.

Table 1: Effect of Mobile Phase pH on the Retention of Phenolic Acids

CompoundpKaRetention Time (min) at pH 3.0Retention Time (min) at pH 7.0
Gallic Acid~4.48.53.2
Caffeic Acid~4.615.25.8
Ferulic Acid~4.521.89.1
p-Coumaric Acid~4.620.58.2

Data is illustrative and based on typical reversed-phase C18 column behavior. At a lower pH, the acids are less ionized and therefore more retained on the nonpolar stationary phase.[2][3]

Table 2: Example Gradient Elution Program for Phenolic Compounds

Time (min)% Solvent A (0.1% Formic Acid in Water)% Solvent B (Acetonitrile)
0.0955
15.06535
30.06040
40.05050
52.03070
60.0955

This gradient program has been shown to be effective for separating a wide range of phenolic compounds.[8] Adjusting the slope and duration of the gradient can optimize the separation for specific crude extracts.

Experimental Protocols

Protocol 1: Crude Extract Preparation and Cleanup

This protocol describes a general procedure for extracting this compound and similar phenolic compounds from a plant matrix, followed by a solid-phase extraction (SPE) cleanup step.

1. Extraction: a. Weigh 10 g of dried, powdered plant material. b. Macerate the material in 100 mL of 80% ethanol (B145695) in water with agitation for 24 hours at room temperature. c. Filter the mixture through Whatman No. 1 filter paper. d. Concentrate the filtrate under reduced pressure using a rotary evaporator at 40°C to obtain the crude extract.

2. Solid-Phase Extraction (SPE) Cleanup: [9][10][11] a. Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of methanol followed by 5 mL of deionized water. b. Sample Loading: Re-dissolve 100 mg of the crude extract in 2 mL of the initial HPLC mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid). Load the sample onto the conditioned SPE cartridge. c. Washing: Wash the cartridge with 5 mL of deionized water to remove highly polar impurities like sugars and salts. d. Elution: Elute the this compound and other phenolic compounds with 5 mL of methanol. e. Final Preparation: Evaporate the methanol eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume (e.g., 1 mL) of the initial HPLC mobile phase. Filter through a 0.22 µm syringe filter before injection.

Protocol 2: HPLC Method for this compound Analysis

This protocol provides a starting point for the HPLC analysis. Optimization will likely be required based on the specific crude extract.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% (v/v) Formic Acid in HPLC-grade water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-5 min: 10% B

    • 5-35 min: 10-40% B (linear gradient)

    • 35-40 min: 40-80% B (linear gradient)

    • 40-45 min: 80% B (isocratic hold)

    • 45-50 min: 80-10% B (linear gradient)

    • 50-60 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.[6]

  • Injection Volume: 10 µL.

  • Detection: UV-Vis or Photodiode Array (PDA) detector at a wavelength of 280 nm.

Visualizations

ExperimentalWorkflow cluster_extraction Sample Preparation cluster_cleanup Solid-Phase Extraction (SPE) Cleanup cluster_analysis HPLC Analysis plant_material Dried Plant Material extraction Solvent Extraction (80% Ethanol) plant_material->extraction filtration Filtration extraction->filtration concentration Rotary Evaporation filtration->concentration crude_extract Crude Extract concentration->crude_extract loading Load Sample crude_extract->loading conditioning Condition Cartridge (Methanol, Water) conditioning->loading washing Wash Impurities (Water) loading->washing elution Elute Analyte (Methanol) washing->elution final_prep Evaporate & Reconstitute elution->final_prep hplc_injection HPLC Injection final_prep->hplc_injection separation C18 Column Separation (Gradient Elution) hplc_injection->separation detection UV/PDA Detection separation->detection data_analysis Data Analysis detection->data_analysis

Caption: Experimental workflow for the extraction, cleanup, and HPLC analysis of this compound.

TroubleshootingTree cluster_peak_shape Peak Shape Issues cluster_resolution Resolution Issues cluster_baseline Baseline/Ghost Peak Issues start HPLC Problem Observed peak_tailing Peak Tailing? start->peak_tailing poor_resolution Poor Resolution? start->poor_resolution baseline_issue Baseline Drift or Ghost Peaks? start->baseline_issue adjust_ph Lower Mobile Phase pH (e.g., add 0.1% Formic Acid) peak_tailing->adjust_ph Yes check_overload Dilute Sample / Reduce Injection Volume adjust_ph->check_overload use_endcapped Use End-Capped Column check_overload->use_endcapped optimize_gradient Use a Shallower Gradient poor_resolution->optimize_gradient Yes change_solvent Switch Organic Modifier (ACN <-> MeOH) optimize_gradient->change_solvent increase_temp Increase Column Temperature change_solvent->increase_temp fresh_mobile_phase Prepare Fresh Mobile Phase (HPLC-Grade Solvents) baseline_issue->fresh_mobile_phase Yes clean_system Clean Injector and System Lines fresh_mobile_phase->clean_system equilibrate Ensure Adequate Column Equilibration clean_system->equilibrate

Caption: A decision tree for troubleshooting common HPLC issues encountered during natural product analysis.

References

Common impurities in Ethyl brevifolincarboxylate synthesis and how to remove them

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and removing common impurities during the synthesis of Ethyl brevifolincarboxylate.

Frequently Asked Questions (FAQs)

Q1: What are the most probable impurities I might encounter during the synthesis of this compound?

A1: While specific impurities can vary based on the exact synthetic route, the final step is typically a Fischer esterification of brevifolincarboxylic acid with ethanol (B145695).[1][2][3] Based on this, the most common impurities include:

  • Unreacted Starting Materials: Brevifolincarboxylic acid and excess ethanol.

  • Catalyst Residues: Un-neutralized acid catalyst (e.g., sulfuric acid or p-toluenesulfonic acid).

  • Reaction Byproducts: Water is a primary byproduct.[4] Side-products from minor reactions, such as the formation of diethyl ether from ethanol dehydration, may also be present.

  • Solvents: Residual solvents from the reaction (e.g., toluene (B28343) if using a Dean-Stark trap) or workup procedures (e.g., ethyl acetate (B1210297), hexane).[2][5]

Q2: My final product has a brownish or yellowish tint. What could be the cause?

A2: A colored tint in the final product often suggests the presence of degradation products or residual phenolic impurities. Brevifolincarboxylic acid and its ethyl ester are polyhydroxylated phenolic compounds which can be susceptible to oxidation or degradation, especially at elevated temperatures or in the presence of strong acids. Incomplete removal of starting materials or side-products can also contribute to discoloration.

Q3: After an aqueous workup, I'm struggling to remove all the water from my organic layer. What should I do?

A3: Emulsion formation can be an issue when working with phenolic compounds. Ensure you are using a saturated brine solution for the final wash to help break emulsions and draw water from the organic layer. Subsequently, use a suitable drying agent like anhydrous sodium sulfate (B86663) or magnesium sulfate. Ensure the drying agent is used in sufficient quantity and allowed adequate time to work before filtration.

Troubleshooting Guides

Issue 1: Presence of Unreacted Brevifolincarboxylic Acid

Unreacted brevifolincarboxylic acid is a common acidic impurity. Its presence can be detected by TLC (it will have a different Rf value than the ester) or NMR spectroscopy.

Method for Removal: Liquid-Liquid Extraction

A wash with a mild aqueous base can selectively remove the acidic starting material.

Experimental Protocol: Mild Base Wash

  • Dissolution: Dissolve the crude reaction mixture in an organic solvent immiscible with water, such as ethyl acetate.

  • Extraction: Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Repeat the wash 2-3 times.

    • Note: Vent the separatory funnel frequently as carbon dioxide gas will be evolved.

  • Water Wash: Wash the organic layer with deionized water to remove any remaining bicarbonate solution.

  • Brine Wash: Perform a final wash with a saturated brine solution to aid in the removal of water from the organic layer.

  • Drying: Separate the organic layer and dry it over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Solvent Removal: Filter off the drying agent and concentrate the organic phase under reduced pressure to yield the crude product, now free of acidic impurities.[5]

Issue 2: Residual Catalyst and Excess Ethanol

The acid catalyst and excess ethanol are typically water-soluble and can be removed with an aqueous workup.

Method for Removal: Aqueous Workup

The same liquid-liquid extraction protocol described above for removing unreacted carboxylic acid is also effective for removing the acid catalyst and excess ethanol. The sodium bicarbonate wash neutralizes the acid catalyst, and the subsequent water and brine washes remove the resulting salt, any remaining acid, and the water-soluble ethanol.

Issue 3: Presence of Non-Polar Impurities and Other Side-Products

If after an aqueous workup, impurities are still present (as determined by TLC or other analytical methods), column chromatography is a highly effective purification technique.

Method for Removal: Flash Column Chromatography

Flash chromatography separates compounds based on their polarity.[6] For phenolic esters, a silica (B1680970) gel stationary phase is common.

Experimental Protocol: Flash Column Chromatography

  • Adsorbent: Use silica gel (230-400 mesh) as the stationary phase.

  • Eluent System: A common mobile phase for compounds of this polarity is a mixture of a non-polar solvent (like hexane (B92381) or heptane) and a more polar solvent (like ethyl acetate). The optimal ratio should be determined by thin-layer chromatography (TLC) to achieve good separation (target Rf for the product is typically 0.2-0.4).

  • Column Packing: Pack a glass column with a slurry of silica gel in the non-polar solvent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. After drying, load this onto the top of the column.

  • Elution: Run the eluent mixture through the column, collecting fractions. Monitor the separation by TLC.

  • Fraction Pooling: Combine the pure fractions containing the this compound and remove the solvent under reduced pressure.

Table 1: Example Eluent Systems for Chromatography

Impurity TypeExample Eluent System (Hexane:Ethyl Acetate)Rationale
Less Polar Side-ProductsStart with 9:1, gradient to 7:3Less polar impurities will elute first, allowing for their separation from the more polar product.
Unreacted Carboxylic Acid1:1 or higher ethyl acetate concentrationHighly polar impurities like the starting acid will remain on the baseline or elute very slowly.
Issue 4: Obtaining a High-Purity Crystalline Product

After chromatographic purification, the product may still be an amorphous solid or an oil. Recrystallization is the final step to obtain a high-purity crystalline solid.[7][8]

Method for Removal: Recrystallization

This technique relies on the principle that the desired compound is soluble in a hot solvent but insoluble in the same solvent when cold, while impurities remain soluble at all temperatures.[8]

Experimental Protocol: Recrystallization

  • Solvent Selection: Choose a solvent or solvent system in which this compound has high solubility at high temperatures and low solubility at low temperatures. Common solvents for phenolic compounds include ethanol, methanol, ethyl acetate, or mixtures with water or non-polar solvents like hexane.[9][10]

  • Dissolution: In a flask, add a minimal amount of the hot solvent to the crude product until it fully dissolves.[7]

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Cooling: Allow the solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.[7]

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.[8]

  • Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.[7]

  • Drying: Dry the purified crystals under vacuum to remove all residual solvent.

Table 2: Potential Recrystallization Solvents

Solvent SystemApplication Notes
Ethanol/WaterDissolve in hot ethanol, then add hot water dropwise until the solution becomes slightly cloudy.
Ethyl Acetate/HexaneDissolve in a minimal amount of hot ethyl acetate, then add hexane until turbidity persists.
TolueneCan be effective for aromatic compounds.

Purification Workflow and Troubleshooting Logic

The following diagrams illustrate the general workflow for purification and a logical approach to troubleshooting common issues.

PurificationWorkflow Start Crude Reaction Mixture Workup Aqueous Workup (Base & Water Wash) Start->Workup Dry Dry & Concentrate Workup->Dry Analyze1 TLC/NMR Analysis Dry->Analyze1 Chromatography Column Chromatography Analyze1->Chromatography Impurities Present Recrystallize Recrystallization Analyze1->Recrystallize Product is Pure (but amorphous/oily) Analyze2 TLC/NMR Analysis Chromatography->Analyze2 Analyze2->Chromatography Incomplete Separation Analyze2->Recrystallize Pure Fractions FinalProduct Pure Ethyl Brevifolincarboxylate Recrystallize->FinalProduct

Caption: General purification workflow for this compound.

TroubleshootingLogic Start Analyze Crude Product (e.g., TLC) Acid_Impurity Acidic Impurity Detected (Streaking or baseline spot on TLC) Start->Acid_Impurity Yes NonPolar_Impurity Non-Polar Impurity Detected (Higher Rf spot on TLC) Start->NonPolar_Impurity Yes Multiple_Impurities Multiple Impurities Start->Multiple_Impurities Yes Pure_Amorphous Product Appears Pure (but is an oil or amorphous solid) Start->Pure_Amorphous No impurities detected Wash Perform Mild Base Wash (e.g., NaHCO3 solution) Acid_Impurity->Wash Column Perform Column Chromatography NonPolar_Impurity->Column Multiple_Impurities->Wash Recrystallize Perform Recrystallization Pure_Amorphous->Recrystallize Wash->Column If other impurities remain

Caption: Troubleshooting logic for common impurity issues.

References

Preventing degradation of Ethyl brevifolincarboxylate during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the proper storage and handling of Ethyl brevifolincarboxylate to minimize degradation. The following information is based on general chemical principles and best practices for related compounds, as specific public data on the degradation of this compound is limited.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound?

A1: Based on its chemical structure, which includes an ester functional group and multiple hydroxyl groups on an aromatic ring, this compound is primarily susceptible to two types of degradation:

  • Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid and ethanol. This reaction can be catalyzed by acids or bases and is accelerated by the presence of water.

  • Oxidation: The phenol (B47542) groups (hydroxyl groups on the aromatic ring) are susceptible to oxidation. This can be initiated by exposure to air (oxygen), light, or oxidizing agents, potentially leading to the formation of colored degradation products.

Q2: What are the recommended storage conditions for this compound?

A2: To minimize degradation, it is recommended to store this compound under the following conditions:

  • Temperature: Store at a controlled temperature of 0-8 °C.[1]

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.

  • Light: Protect from light by using an amber vial or by storing it in a dark place.

  • Moisture: Keep the container tightly closed and store in a dry environment to prevent hydrolysis.[2] A desiccator can be used for additional protection.

Q3: I observed a color change in my sample of this compound. What could be the cause?

A3: A color change, often to a yellowish or brownish hue, is a common indicator of degradation, specifically oxidation of the phenolic hydroxyl groups. This can be caused by exposure to air, light, or incompatible materials. If you observe a color change, it is advisable to verify the purity of the sample before use.

Q4: Can I store this compound in a solution?

A4: Storing in solution is generally not recommended for long-term storage due to the increased risk of hydrolysis and other solvent-mediated degradation pathways. If you need to prepare a stock solution, it is best to prepare it fresh. If short-term storage is necessary, use a dry, aprotic solvent and store the solution at a low temperature (e.g., -20 °C) under an inert atmosphere.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Loss of potency or inconsistent experimental results. Degradation of the compound.1. Verify the storage conditions (temperature, light, moisture, atmosphere). 2. Perform a purity analysis (e.g., HPLC) to check for degradation products. 3. If degradation is confirmed, use a fresh, un-degraded lot of the compound.
Appearance of new peaks in HPLC chromatogram. Formation of degradation products.1. Based on the retention time, hypothesize the nature of the degradation product (e.g., a more polar peak could indicate the hydrolyzed carboxylic acid). 2. Use a different analytical method (e.g., LC-MS) to identify the mass of the impurity and confirm its structure.[3]
Sample appears discolored. Oxidation of the compound.1. Discard the sample if the discoloration is significant. 2. For future storage, ensure the container is tightly sealed and consider flushing with an inert gas before sealing.

Hypothetical Degradation Data

The following table presents hypothetical quantitative data to illustrate the potential impact of different storage conditions on the purity of this compound over time. Note: This data is for illustrative purposes only and has not been derived from actual experimental results.

Storage Condition Purity after 1 month (%) Purity after 6 months (%) Purity after 12 months (%)
Recommended: 0-8 °C, Dark, Inert Atmosphere, Dry 99.598.898.0
Room Temperature (25 °C), Light, Air, Ambient Humidity 95.285.172.3
4 °C, Dark, Air, Ambient Humidity 98.196.594.2
-20 °C, Dark, Inert Atmosphere, Dry 99.899.599.2

Experimental Protocols

Protocol 1: Stability Assessment of this compound using High-Performance Liquid Chromatography (HPLC)

Objective: To monitor the degradation of this compound under various storage conditions.

Materials:

  • This compound

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

Method:

  • Sample Preparation:

    • Prepare a stock solution of this compound (e.g., 1 mg/mL) in acetonitrile.

    • Create aliquots of the stock solution and store them under the different conditions to be tested (e.g., varying temperature, light exposure, and atmosphere).

  • HPLC Analysis:

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

    • Gradient: Start with 95% A and 5% B, ramp to 100% B over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection Wavelength: 280 nm (or the λmax of this compound)

  • Data Analysis:

    • Analyze the samples at regular intervals (e.g., time zero, 1 week, 1 month, 3 months, etc.).

    • Calculate the percentage of the remaining this compound peak area relative to the initial peak area.

    • Monitor for the appearance and growth of any new peaks, which would indicate degradation products.

Visualizations

Degradation_Pathways cluster_main This compound cluster_hydrolysis Hydrolysis Pathway cluster_oxidation Oxidation Pathway EB This compound BC Brevifolincarboxylic Acid EB->BC H₂O / H⁺ or OH⁻ Eth Ethanol EB->Eth H₂O / H⁺ or OH⁻ Oxi Oxidized Products (e.g., Quinones) EB->Oxi O₂ / Light

Caption: Potential degradation pathways of this compound.

Experimental_Workflow cluster_prep Sample Preparation cluster_storage Storage Conditions cluster_analysis Analysis prep Prepare Stock Solution of This compound aliquot Aliquot into Vials prep->aliquot cond1 Condition 1 (e.g., 4°C, Dark) aliquot->cond1 cond2 Condition 2 (e.g., 25°C, Light) aliquot->cond2 cond3 Condition 3 (e.g., 4°C, Inert Gas) aliquot->cond3 hplc HPLC Analysis at Time Intervals cond1->hplc cond2->hplc cond3->hplc data Data Analysis: - Purity Calculation - Degradant Identification hplc->data

Caption: Workflow for the stability assessment of this compound.

Troubleshooting_Logic rect rect start Inconsistent Results? purity Check Purity by HPLC start->purity degraded Degradation Observed? purity->degraded storage Review Storage Conditions degraded->storage Yes ok Sample is OK degraded->ok No adjust Adjust Storage: - Lower Temperature - Inert Gas - Protect from Light storage->adjust fresh Use Fresh Sample adjust->fresh

Caption: Troubleshooting logic for inconsistent experimental results.

References

Technical Support Center: Enhancing the Reproducibility of Bioassays with Ethyl Brevifolincarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the reproducibility of bioassays involving Ethyl brevifolincarboxylate.

General Troubleshooting Guide for Bioassays with Natural Products

Natural products like this compound can present unique challenges in bioassays. This guide addresses common issues to help ensure reliable and reproducible results.

Question: My absorbance-based assay (e.g., MTT, XTT, ELISA) shows high background or inconsistent readings. What could be the cause?

Answer: This is a common issue when working with colored natural products. The inherent color of this compound or impurities in the extract can interfere with absorbance readings.

  • Troubleshooting Steps:

    • Run a background control: In a separate well, add the complete assay medium and this compound at the highest concentration used in your experiment, but without any cells.

    • Measure absorbance: Read the absorbance of this control at the same wavelength used for your experimental wells.

    • Correct your data: Subtract the absorbance value of this background control from the readings of all corresponding experimental wells.

Question: I am observing lower than expected signals in my fluorescence-based assay. What could be the problem?

Answer: Autofluorescence and quenching are common sources of interference in fluorescence assays with natural products.

  • Troubleshooting Steps:

    • Check for autofluorescence: Before adding your fluorescent probe, read the plate containing your cells and this compound at the assay's excitation and emission wavelengths. High readings indicate autofluorescence.

    • Test for quenching: Prepare a well with your fluorescent probe at its final concentration and add this compound. A decrease in the fluorescent signal compared to the probe alone indicates a quenching effect.

    • Data Correction: If autofluorescence is moderate, you may be able to subtract the background signal. However, for significant quenching, it is advisable to switch to a non-fluorescent assay method if possible.

Question: My results are not reproducible between experiments. What are the common factors affecting reproducibility in cell-based assays?

Answer: Reproducibility issues in cell-based assays can arise from several factors, particularly when working with natural compounds.[1][2][3][4]

  • Key Factors and Solutions:

    • Cell Passage Number: Cells at high passage numbers can exhibit altered morphology, growth rates, and responses to stimuli.[4]

      • Solution: Use cells with a consistent and low passage number for all experiments. Establish a cell banking system to ensure a consistent source of cells.[4]

    • Inconsistent Cell Seeding: Variations in the initial number of cells seeded per well can lead to significant differences in results.[3]

      • Solution: Ensure a homogenous cell suspension before seeding and use calibrated pipettes for accurate cell plating.

    • Variable Handling Techniques: Differences in pipetting techniques, incubation times, and reagent addition can introduce variability.[3]

      • Solution: Standardize all experimental procedures and ensure all users adhere to the same protocol.

    • Mycoplasma Contamination: Mycoplasma contamination can alter cellular metabolism and response to treatments, leading to unreliable results.[4]

      • Solution: Regularly test your cell cultures for mycoplasma contamination.

This compound: Specific Information and FAQs

This compound is a natural compound isolated from various plants, including Phyllanthus niruri and Punica granatum.[5][6] It has demonstrated potential as an antitumor agent.[5][7]

Quantitative Data Summary

CompoundCell LineAssayIC50 ValueReference
This compoundSMMC7721 (Hepatocellular Carcinoma)Cytotoxicity AssayNot explicitly stated, but corilagin, isolated from the same plant, showed significant activity.[5]
(±)-euphebranone A (similar compound class)SMMC-7721 (Hepatocellular Carcinoma)Antiproliferation Assay0.625 ± 0.039 μM[8]

Frequently Asked Questions (FAQs)

Question: What is the known biological activity of this compound?

Answer: this compound has been identified as a component in plant extracts with antitumor and anti-inflammatory properties.[5][6][7] Specifically, extracts containing this compound have shown activity against hepatocellular carcinoma and colorectal cancer cells.[5]

Question: What is the potential mechanism of action for this compound?

Answer: While the precise signaling pathways for this compound are not yet fully elucidated, related compounds and extracts from its source plants have been shown to modulate inflammatory pathways.[6][9][10][11][12] For instance, pomegranate extracts, which contain this compound, can suppress inflammatory cell signaling in colon cancer cells.[6] A possible mechanism could involve the inhibition of pro-inflammatory cytokines like TNF-α and IL-6.

Question: Are there any known challenges when working with this compound in bioassays?

Answer: As with many natural products, solubility and potential for assay interference are key challenges. It is crucial to determine the optimal solvent and concentration range for your specific assay and to include appropriate controls to account for any intrinsic color or fluorescence of the compound.

Detailed Experimental Protocols

1. MTT Cytotoxicity Assay Protocol for this compound

This protocol is adapted for assessing the cytotoxic effects of this compound on adherent cancer cell lines.

  • Reagent Preparation:

    • MTT Solution: Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS. Filter sterilize and store at -20°C in the dark.

    • Solubilization Solution: Prepare a solution of 10% SDS in 0.01 M HCl.

  • Assay Procedure:

    • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

    • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the old medium with 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same amount of solvent used to dissolve the compound).

    • Incubation: Incubate the plate for 24, 48, or 72 hours.

    • MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

    • Formazan (B1609692) Solubilization: Carefully aspirate the medium and add 100 µL of the solubilization solution to each well.

    • Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to dissolve the formazan crystals. Read the absorbance at 570 nm using a microplate reader.

    • Data Analysis: Subtract the absorbance of the background control (medium with MTT and solubilization solution, but no cells) from all readings. Calculate the percentage of cell viability relative to the vehicle control.

2. In Vitro Enzyme Inhibition Assay Protocol

This protocol provides a general framework for assessing the inhibitory effect of this compound on a specific enzyme.

  • Reagents and Materials:

    • Purified enzyme of interest

    • Substrate for the enzyme

    • Assay buffer

    • This compound stock solution

    • Positive control inhibitor

    • 96-well microplate

    • Microplate reader

  • Assay Procedure:

    • Prepare Reagents: Prepare all reagents and serial dilutions of this compound and the positive control inhibitor in the assay buffer.

    • Enzyme and Inhibitor Incubation: In each well, add the enzyme solution and different concentrations of this compound or the positive control. Include a control with the enzyme and buffer only (no inhibitor). Incubate for a predetermined time at the optimal temperature for the enzyme.

    • Initiate Reaction: Add the substrate to each well to start the enzymatic reaction.

    • Measure Activity: Measure the product formation or substrate depletion over time using a microplate reader at the appropriate wavelength.

    • Data Analysis: Calculate the initial reaction rates for each concentration of the inhibitor. Determine the percentage of inhibition relative to the control (no inhibitor) and calculate the IC50 value.

Visualizations

Troubleshooting_Workflow Bioassay Troubleshooting Workflow A Inconsistent or Unexpected Bioassay Results B Check for Assay Interference A->B E Review Experimental Protocol and Technique A->E F Standardize Cell Culture Practices A->F C Run Background Control (Absorbance Assay) B->C D Check for Autofluorescence and Quenching (Fluorescence Assay) B->D K Data Correction or Method Change C->K D->K G Consistent Cell Passage Number? E->G H Uniform Cell Seeding? E->H I Standardized Pipetting and Incubation? E->I J Mycoplasma Testing? F->J G->H Yes M Establish Cell Bank and Passage Limits G->M No H->I Yes L Implement Standard Operating Procedures (SOPs) H->L No I->L No N Reliable and Reproducible Results I->N Yes J->G Yes J->L No K->N L->N M->H M->N

Caption: Workflow for troubleshooting common bioassay issues.

Signaling_Pathway Hypothetical Anti-Inflammatory Signaling Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor IKK IKK Receptor->IKK activates IκB IκB IKK->IκB phosphorylates NF-κB NF-κB IκB->NF-κB sequesters Degradation IκB->Degradation ubiquitination NF-κB_active NF-κB NF-κB->NF-κB_active translocates DNA DNA NF-κB_active->DNA binds to Pro-inflammatory Genes\n(TNF-α, IL-6, COX-2) Pro-inflammatory Genes (TNF-α, IL-6, COX-2) DNA->Pro-inflammatory Genes\n(TNF-α, IL-6, COX-2) transcription Inflammatory Stimulus Inflammatory Stimulus Inflammatory Stimulus->Receptor Ethyl_brevifolincarboxylate Ethyl brevifolincarboxylate Ethyl_brevifolincarboxylate->IKK inhibits

Caption: Hypothetical pathway for anti-inflammatory action.

References

Technical Support Center: Stability of Ethyl Brevifolincarboxylate in DMSO

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for long-term storage of Ethyl brevifolincarboxylate?

A1: Dimethyl sulfoxide (B87167) (DMSO) is a common and effective solvent for dissolving a wide range of organic molecules, including those with polar and nonpolar characteristics, making it a suitable choice for creating high-concentration stock solutions of this compound.[1][2][3] However, the stability of any specific compound in DMSO can vary.[4]

Q2: What are the optimal storage conditions for this compound in DMSO?

A2: For long-term storage, it is generally recommended to store DMSO stock solutions at -20°C or -80°C.[2] Freezing the solution helps to prevent degradation and chemical reactions that might occur at higher temperatures.[2] To minimize degradation, it is also advisable to prepare high-concentration stock solutions (e.g., 10 mM or higher) and aliquot them into single-use vials to avoid repeated freeze-thaw cycles.[4]

Q3: How do freeze-thaw cycles affect the stability of this compound in DMSO?

A3: Repeated freeze-thaw cycles can compromise the stability of compounds stored in DMSO.[5] While some compounds are resistant, others are sensitive to these cycles.[4] Each cycle can introduce moisture from the atmosphere into the hygroscopic DMSO, potentially leading to hydrolysis or other forms of degradation.[5] It is best practice to aliquot stock solutions to minimize the number of freeze-thaw cycles.[6]

Q4: Can the water content in DMSO affect the stability of this compound?

A4: Yes, the presence of water in DMSO can significantly impact compound stability.[5][7] DMSO is hygroscopic and readily absorbs moisture from the air, which can lead to the hydrolysis of sensitive compounds like esters.[5] Using anhydrous DMSO and proper handling techniques to minimize exposure to atmospheric moisture is crucial for maintaining the integrity of your compound.

Q5: How long can I expect this compound to be stable in DMSO at -20°C?

A5: The stability of a specific compound like this compound in DMSO is highly dependent on its chemical structure.[4] Without specific experimental data, it is impossible to provide a definitive shelf-life. General studies on compound libraries have shown that while many compounds are stable for years, a certain percentage can degrade over time.[5][7] Therefore, it is highly recommended to perform a stability assessment for your specific batch of this compound.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Compound precipitation upon thawing - The concentration of the stock solution may be too high for the storage temperature. - The compound may have low solubility in DMSO at colder temperatures.- Gently warm the vial to room temperature and vortex to redissolve the compound. - If precipitation persists, consider preparing a fresh stock solution at a lower concentration. - Centrifuge the vial before use and carefully take the supernatant for your experiment, noting the potential for inaccurate concentration.
Inconsistent experimental results - The compound may be degrading over time or with each freeze-thaw cycle. - Inaccurate initial concentration of the stock solution.- Prepare fresh dilutions from a new aliquot of the stock solution for each experiment. - Perform a quality control check on your stock solution using an analytical method like HPLC or LC-MS to assess its purity and concentration. - Conduct a formal stability study as outlined in the experimental protocol below.
Loss of biological activity - The compound has degraded into inactive forms. - The compound may be interacting with the storage container.- Use freshly prepared solutions for critical experiments.[4] - Ensure you are using appropriate storage vials (e.g., glass or polypropylene).[8] - Re-confirm the identity and purity of your compound from the supplier or through in-house analysis.
Color change of the DMSO stock solution - This could indicate compound degradation or a reaction with impurities in the DMSO.- Discard the stock solution. - Prepare a new stock solution using high-purity, anhydrous DMSO. - Store the new stock solution protected from light if the compound is known to be light-sensitive.

Experimental Protocols

Protocol for Assessing Long-Term Stability of this compound in DMSO

This protocol outlines a general method to determine the stability of this compound in DMSO under various storage conditions.

1. Materials:

  • This compound (high purity)
  • Anhydrous DMSO (≥99.9%)
  • Inert storage vials (e.g., amber glass or polypropylene)
  • Analytical equipment (e.g., HPLC-UV or LC-MS)
  • Calibrated balance and pipettes
  • Temperature-controlled storage units (e.g., -20°C, 4°C, room temperature)

2. Sample Preparation: a. Prepare a high-concentration stock solution of this compound in anhydrous DMSO (e.g., 10 mM). b. Ensure the compound is fully dissolved by vortexing or brief sonication. c. Aliquot the stock solution into multiple single-use, inert vials to minimize freeze-thaw cycles.

3. Storage Conditions: a. Store aliquots under different temperature conditions:

  • -20°C (standard long-term storage)
  • 4°C (refrigerated storage)
  • Room temperature (accelerated degradation condition) b. For each temperature, include samples that will undergo multiple freeze-thaw cycles (e.g., 1, 5, and 10 cycles). A freeze-thaw cycle consists of removing the vial from the freezer, allowing it to thaw completely at room temperature, and then returning it to the freezer.

4. Time Points for Analysis: a. Analyze a baseline sample immediately after preparation (T=0). b. Analyze samples from each storage condition at regular intervals (e.g., 1 week, 1 month, 3 months, 6 months, and 1 year).

5. Analytical Method: a. Use a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS), to assess the purity of the compound.[9] b. The method should be able to separate the parent compound from potential degradation products. c. Quantify the peak area of this compound at each time point.

6. Data Analysis: a. Calculate the percentage of the remaining this compound at each time point relative to the T=0 sample. b. A compound is often considered stable if the purity remains above 90-95% of the initial value. c. Summarize the data in a table for easy comparison.

Data Presentation

Table 1: Stability of this compound in DMSO

Storage ConditionTime PointPurity (%) vs. T=0Observations (e.g., color change, precipitation)
-20°C T=0100%Clear, colorless solution
1 Month
3 Months
6 Months
1 Year
4°C T=0100%Clear, colorless solution
1 Week
1 Month
3 Months
Room Temp. T=0100%Clear, colorless solution
1 Week
1 Month
-20°C with Freeze-Thaw 1 Cycle
5 Cycles
10 Cycles

Visualizations

experimental_workflow cluster_prep 1. Sample Preparation cluster_storage 2. Storage Conditions cluster_analysis 3. Analysis cluster_data 4. Data Interpretation prep1 Prepare 10 mM Stock Solution in Anhydrous DMSO prep2 Aliquot into Single-Use Vials prep1->prep2 storage1 -20°C prep2->storage1 Distribute Aliquots storage2 4°C prep2->storage2 Distribute Aliquots storage3 Room Temperature prep2->storage3 Distribute Aliquots storage4 -20°C with Freeze-Thaw Cycles prep2->storage4 Distribute Aliquots analysis1 Analyze at T=0, 1W, 1M, 3M, 6M, 1Y storage1->analysis1 Collect Samples at Time Points storage2->analysis1 Collect Samples at Time Points storage3->analysis1 Collect Samples at Time Points storage4->analysis1 Collect Samples at Time Points analysis2 Use HPLC or LC-MS analysis1->analysis2 data1 Calculate % Purity Remaining analysis2->data1 Generate Purity Data data2 Assess Stability (>90-95%) data1->data2

Caption: Experimental workflow for assessing the stability of this compound in DMSO.

While the specific signaling pathways modulated by this compound are not well-documented, as a polyphenolic compound, it may plausibly interact with pathways related to inflammation and oxidative stress, such as the NF-κB signaling pathway.

signaling_pathway cluster_stimulus Extracellular Stimuli cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus stimulus Inflammatory Cytokines (e.g., TNF-α, IL-1β) receptor Receptor stimulus->receptor IKK IKK Complex receptor->IKK activates EBC This compound (Hypothesized) EBC->IKK inhibits (?) IkB IκBα IKK->IkB phosphorylates IkB_NFkB IκBα NF-κB NFkB NF-κB (p65/p50) NFkB_nuc NF-κB (p65/p50) NFkB->NFkB_nuc translocates IkB_NFkB:f0->IkB IkB_NFkB->NFkB releases IkB_NFkB:f1->NFkB DNA DNA NFkB_nuc->DNA binds to Transcription Transcription of Pro-inflammatory Genes DNA->Transcription

Caption: Hypothesized inhibitory effect of this compound on the NF-κB signaling pathway.

References

Troubleshooting peak tailing in HPLC analysis of Ethyl brevifolincarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the HPLC analysis of Ethyl brevifolincarboxylate, with a specific focus on addressing peak tailing.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and how does it affect my analysis of this compound?

Peak tailing is a chromatographic issue where a peak is asymmetrical, with a trailing edge that is longer than the leading edge.[1] In an ideal chromatogram, peaks should exhibit a symmetrical, Gaussian shape. Peak tailing can negatively impact your analysis by causing poor resolution between adjacent peaks, inaccurate peak integration, and reduced sensitivity, ultimately compromising the quantitative accuracy and reproducibility of your results.

Q2: What are the most likely causes of peak tailing when analyzing this compound?

For a phenolic and moderately acidic compound like this compound, the primary causes of peak tailing include:

  • Secondary Interactions: Unwanted interactions between the phenolic hydroxyl groups of the analyte and active residual silanol (B1196071) groups on the silica-based stationary phase of the HPLC column.[1] These interactions lead to a secondary, stronger retention mechanism for some analyte molecules, causing them to elute later and create a "tail."[2]

  • Mobile Phase pH: If the pH of the mobile phase is close to the pKa of this compound, the compound can exist in both ionized and unionized forms. This dual state leads to inconsistent retention and results in a distorted, tailing peak.[3][4]

  • Column Contamination or Degradation: Accumulation of sample matrix components or strongly retained compounds on the column frit or packing material can lead to peak distortion.[5] Over time, the stationary phase can also degrade, exposing more active silanol sites.

  • Sample Overload: Injecting a sample that is too concentrated can saturate the stationary phase, leading to peak broadening and tailing.[5]

  • Extra-Column Effects: Excessive tubing length or diameter between the injector, column, and detector can cause band broadening and contribute to peak tailing.[6]

Q3: How can I prevent peak tailing in my HPLC method for this compound?

To proactively minimize peak tailing, consider the following:

  • Column Selection: Use a high-purity, modern, end-capped C18 or C8 column. End-capping chemically deactivates most of the residual silanol groups, reducing the potential for secondary interactions.[2]

  • Mobile Phase pH Control: For an acidic compound like this compound, it is crucial to use a mobile phase with a pH that is at least 2 pH units below the analyte's pKa to ensure it is in a single, non-ionized form.[7][8] The addition of a small amount of an acid like formic acid or acetic acid to the mobile phase is highly recommended.

  • Sample Preparation: Ensure your sample is fully dissolved in the mobile phase and filtered through a 0.22 µm or 0.45 µm filter before injection to remove any particulate matter.

  • Guard Column: Employ a guard column with the same stationary phase as your analytical column to protect it from contaminants and extend its lifetime.

Troubleshooting Guide for Peak Tailing

This guide provides a systematic approach to identifying and resolving peak tailing issues during the analysis of this compound.

Step 1: Initial Assessment and Diagnosis

First, evaluate the nature of the peak tailing. Does it affect only the this compound peak or all peaks in the chromatogram?

  • All peaks tailing: This often suggests a physical or system-wide issue, such as a column void, a blocked frit, or extra-column volume effects.

  • Only the analyte peak (or other polar/acidic peaks) tailing: This typically points to a chemical interaction between the analyte and the stationary phase or an issue with the mobile phase pH.

The following diagram illustrates the initial diagnostic workflow:

cluster_chemical Chemical Issues cluster_physical Physical/System Issues start Peak Tailing Observed q1 Are all peaks tailing? start->q1 chemical_issue Likely Chemical Interaction (Analyte-Specific) q1->chemical_issue No, only analyte peak physical_issue Likely Physical or System-Wide Issue q1->physical_issue Yes check_ph Verify Mobile Phase pH (Is it acidic enough?) chemical_issue->check_ph check_column Evaluate Column Chemistry (End-capped? Age?) check_ph->check_column check_sample Assess Sample Concentration and Solvent check_column->check_sample check_fittings Inspect Tubing and Fittings (Extra-column volume?) physical_issue->check_fittings check_column_hardware Check for Column Void or Blocked Frit check_fittings->check_column_hardware check_guard Replace Guard Column check_column_hardware->check_guard

Caption: Initial diagnosis workflow for HPLC peak tailing.

Step 2: Systematic Troubleshooting

Based on the initial assessment, follow the appropriate troubleshooting path. The diagram below outlines a comprehensive workflow for addressing peak tailing.

cluster_troubleshooting Troubleshooting Workflow start Peak Tailing of This compound ph_check 1. Check Mobile Phase pH Is pH < 4? start->ph_check adjust_ph Action: Lower pH (e.g., add 0.1% Formic Acid) ph_check->adjust_ph No column_check 2. Evaluate Column Is it an end-capped column in good condition? ph_check->column_check Yes adjust_ph->column_check replace_column Action: Replace with a new, high-purity, end-capped column column_check->replace_column No concentration_check 3. Check Sample Concentration Is it too high? column_check->concentration_check Yes replace_column->concentration_check dilute_sample Action: Dilute sample and reinject concentration_check->dilute_sample Yes hardware_check 4. Inspect System Hardware concentration_check->hardware_check No dilute_sample->hardware_check check_void Check for column void (Reverse flush if possible) hardware_check->check_void check_frit Check for blocked frit (Replace if necessary) check_void->check_frit check_connections Minimize extra-column volume (Use shorter, narrower tubing) check_frit->check_connections solution Symmetrical Peak Achieved check_connections->solution

Caption: Systematic troubleshooting workflow for peak tailing.

Quantitative Data Summary

The following table provides a summary of how different HPLC parameters can influence the peak shape of a moderately acidic, phenolic compound like this compound. The asymmetry factor (As) is used as a quantitative measure of peak tailing, where a value of 1.0 is perfectly symmetrical.

ParameterCondition 1Asymmetry Factor (As) - Condition 1Condition 2Asymmetry Factor (As) - Condition 2Rationale
Mobile Phase pH 6.8 (Phosphate Buffer)> 2.03.0 (0.1% Formic Acid)1.1 - 1.3Lowering the pH suppresses the ionization of phenolic hydroxyl groups, minimizing secondary interactions with silanols.[8]
Column Type Standard C18 (non-end-capped)> 1.8End-capped C181.0 - 1.2End-capping deactivates residual silanols on the silica (B1680970) surface, preventing strong secondary retention.[2]
Sample Concentration 100 µg/mL~ 1.710 µg/mL~ 1.1Lower concentrations prevent overloading of the stationary phase, leading to more symmetrical peaks.[5]
Guard Column Not Used (after 100+ injections)> 1.9Used and replaced regularly1.1 - 1.3A guard column protects the analytical column from strongly retained matrix components that can cause peak distortion.

Experimental Protocol

This section provides a detailed starting methodology for the HPLC analysis of this compound, designed to minimize peak tailing.

1. Objective: To develop a robust reversed-phase HPLC method for the quantification of this compound with optimal peak symmetry.

2. Materials and Reagents:

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade or Milli-Q)

  • Formic acid (LC-MS grade)

  • Methanol (HPLC grade, for sample preparation)

3. Instrumentation:

  • HPLC system with a binary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV detector.

  • Reversed-phase C18 column (end-capped), e.g., 4.6 x 150 mm, 3.5 µm particle size.

  • Guard column with a matching stationary phase.

4. Sample Preparation:

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol.

  • Working Standard (10 µg/mL): Dilute the stock solution 1:100 with the mobile phase (50:50 Acetonitrile:Water with 0.1% Formic Acid).

  • Filtration: Filter all samples through a 0.22 µm syringe filter before placing them in autosampler vials.

5. HPLC Conditions:

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient Elution:

    • 0-2 min: 20% B

    • 2-15 min: 20% to 80% B (linear gradient)

    • 15-17 min: 80% B (hold)

    • 17.1-20 min: 20% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection Wavelength: Monitor at a suitable wavelength (e.g., 254 nm or 280 nm, to be determined by UV scan of the standard).

6. System Suitability:

  • Inject the working standard six times.

  • Acceptance Criteria:

    • Relative Standard Deviation (RSD) of peak area < 2.0%

    • Asymmetry Factor (Tailing Factor) between 0.9 and 1.5.

7. Data Analysis:

  • Integrate the peak corresponding to this compound.

  • Quantify against a calibration curve prepared from the reference standard.

This protocol provides a solid starting point. Further optimization of the gradient and other parameters may be necessary depending on the specific sample matrix and HPLC system used.

References

Technical Support Center: Ethyl Brevifolincarboxylate NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals to minimize artifacts in the Nuclear Magnetic Resonance (NMR) spectra of Ethyl brevifolincarboxylate. The following sections offer solutions to common problems in a question-and-answer format, supplemented with data tables, detailed protocols, and workflow diagrams.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: Why are the peaks in my ¹H NMR spectrum of this compound broad, and how can I sharpen them?

Peak broadening in the NMR spectrum of a complex molecule like this compound can stem from several factors. Identifying the cause is key to resolving the issue.

  • Poor Shimming: The most common cause is an inhomogeneous magnetic field.[1][2] The shimming process corrects for these inhomogeneities.[3] If peaks are uniformly broad, including the solvent resonance, re-shimming the magnet is the first step.[2]

  • High Sample Concentration: Overly concentrated samples can lead to increased solution viscosity, which restricts molecular tumbling and results in broader lines.[4][5][6] This can also make shimming more difficult.[6] Diluting the sample may resolve the issue.

  • Sample Inhomogeneity/Precipitation: If this compound is not fully dissolved or if solid particulates are present, the magnetic field homogeneity will be distorted, causing significant line broadening.[4][5] It is crucial to ensure the sample is a homogeneous solution and to filter it into the NMR tube to remove any suspended material.[2][5][7]

  • Paramagnetic Impurities: The presence of paramagnetic substances, even in trace amounts, can cause severe peak broadening.[2][8] Common culprits include dissolved molecular oxygen or metal ions.[9][10] Filtering the sample through a pipette plugged with glass wool can help remove particulate impurities.[5]

  • Chemical Exchange: Protons on the hydroxyl (-OH) groups of this compound can exchange with each other or with trace amounts of water in the solvent.[11][12] If this exchange occurs on a timescale comparable to the NMR experiment, it can lead to broad peaks for the exchanging protons.[11] Performing a D₂O exchange experiment can confirm this; the -OH peak will disappear.[4] Running the experiment at a different temperature can also sharpen exchange-broadened peaks.[4]

Q2: The residual solvent peak is obscuring signals in the aromatic region. What can I do?

Solvent signals are often thousands of times more intense than the analyte signals, which can obscure nearby peaks and affect the detector's dynamic range.[13][14] Several solvent suppression techniques can be employed.

  • Presaturation: This is a common method where a weak radiofrequency field is applied at the solvent's resonance frequency before the main pulse.[13][15] This equalizes the spin populations of the solvent protons, effectively saturating and nullifying their signal. However, this method can also partially saturate nearby signals or signals from protons that exchange with the solvent, such as the -OH protons on your molecule.[13]

  • Gradient-Based Suppression (e.g., WATERGATE): Techniques like WATERGATE use a combination of selective pulses and pulsed-field gradients to dephase the solvent magnetization while retaining the signals of interest.[13][16] These methods are often very effective and are particularly useful for preserving signals from exchangeable protons.[16]

  • Proper Sample Preparation: Minimizing the amount of residual non-deuterated solvent is critical. Using high-purity deuterated solvent ("100% D") and ensuring your sample is dry can significantly reduce the size of the residual solvent peak.[17] For samples in D₂O, lyophilizing (freeze-drying) the sample from D₂O once or twice before the final dissolution can greatly reduce the HDO signal.[17]

Q3: I'm having trouble phasing the aromatic region of the spectrum. Why is it difficult and how can I fix it?

Phasing corrects for frequency-dependent phase errors in the spectrum to ensure all peaks are in the pure absorption mode, with a flat baseline.[18][19] The aromatic region (typically 6.5-8.5 ppm) of this compound can be complex due to multiple overlapping signals with intricate coupling patterns, making manual or even automatic phasing challenging.[20][21]

  • Manual Phasing: First, correct the zero-order phase (rp=0) on a well-defined, isolated peak. Then, adjust the first-order phase (lp=0) to correct the phase of peaks further away.[18] This often requires iterative adjustments.

  • Automatic Phasing: Most modern spectrometers have automatic phasing routines (e.g., aph0).[18] While often effective, they can struggle with complex, crowded regions.

  • Baseline Distortion: A rolling baseline can be mistaken for a phasing issue. This can be caused by very broad background signals or an issue with the receiver gain being set too high for a concentrated sample.[18][22]

Q4: Some of my signals are overlapping, making interpretation difficult. How can I improve signal dispersion?

Peak overlap is a common challenge with complex molecules. This compound has multiple protons in similar chemical environments, particularly in the aromatic region.

  • Change the Solvent: Switching to a different deuterated solvent can alter the chemical shifts of your protons.[4] Aromatic solvents like benzene-d₆ are particularly effective. They can induce significant shifts, known as Aromatic Solvent-Induced Shifts (ASIS), which can resolve overlapping signals.[4][23] The anisotropic effect of the benzene (B151609) ring interacts with the solute, often providing better spectral dispersion.[23]

  • Higher Field Strength: If available, running the sample on a spectrometer with a higher magnetic field strength will increase the chemical shift dispersion in ppm, which can resolve overlapping multiplets.

  • Two-Dimensional (2D) NMR: Experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can help resolve individual signals by spreading them into a second dimension, even when they overlap in the 1D spectrum.

Data Presentation

Table 1: Summary of Common NMR Artifacts and Primary Solutions

ArtifactPotential Cause(s)Recommended Solution(s)
Broad Peaks Poor shimming, high sample concentration, undissolved solids, paramagnetic impurities, chemical exchange.[1][2][4]Re-shim, dilute the sample, filter the sample, perform D₂O exchange or variable temperature NMR.[2][4][5]
Large Solvent Peak High concentration of residual non-deuterated solvent.[13][14]Use a solvent suppression pulse sequence (e.g., presaturation, WATERGATE).[13][16] Use high-purity solvent.[17]
Phasing Errors Incorrect zero-order or first-order phase correction.[18][19]Perform manual or automatic phase correction. Check for underlying baseline distortions.[18]
Rolling Baseline Incorrect phasing, very broad background signals, receiver gain set too high.[18][22]Re-phase the spectrum, reduce sample concentration, or manually adjust receiver gain.[18][22]
Overlapping Signals Multiple protons with similar chemical shifts.[4]Change the NMR solvent (e.g., to Benzene-d₆), use a higher-field spectrometer, or run 2D NMR experiments.[4][23]

Table 2: Properties of Common Deuterated Solvents for NMR

SolventFormulaTypical ¹H Residual Peak (ppm)Notes
Chloroform-dCDCl₃7.26Good general-purpose solvent for many organic compounds. Can be slightly acidic.
Acetone-d₆(CD₃)₂CO2.05Aprotic polar solvent, useful for a wide range of compounds. Absorbs water readily.[24]
DMSO-d₆(CD₃)₂SO2.50High-boiling polar aprotic solvent, excellent for poorly soluble compounds. Difficult to remove from sample.[4]
Benzene-d₆C₆D₆7.16Aromatic solvent that can induce significant chemical shifts (ASIS) to help resolve overlapping signals.[4][23]
Deuterium OxideD₂O~4.79 (HDO)For water-soluble compounds. The HDO peak position is temperature-dependent.[17]

Experimental Protocols

Protocol 1: Standard NMR Sample Preparation for this compound
  • Weigh Sample: Accurately weigh 5-10 mg of this compound for a standard ¹H NMR spectrum. For ¹³C NMR, a higher concentration (20-50 mg) may be necessary.[5][6]

  • Choose Solvent: Select an appropriate deuterated solvent in which the compound is fully soluble (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆).

  • Dissolve Sample: Place the weighed sample into a small, clean vial. Add approximately 0.6-0.7 mL of the deuterated solvent.[5][24]

  • Ensure Complete Dissolution: Vortex or gently agitate the vial until the sample is completely dissolved. If necessary, use gentle heating or sonication, but be cautious of potential degradation. The final solution must be transparent and free of any visible particles.[7]

  • Filter into NMR Tube: Use a clean Pasteur pipette with a small, tightly packed plug of glass wool at the bottom. Filter the solution directly into a clean, dry 5 mm NMR tube.[5] This step is critical to remove any particulate matter that can ruin magnetic field homogeneity.[2][5]

  • Check Sample Height: Ensure the sample height in the NMR tube is appropriate for the spectrometer (typically 4-5 cm or ~0.6 mL).[5][7] Incorrect sample height makes shimming very difficult.[5]

  • Cap and Label: Cap the NMR tube securely to prevent evaporation and label it clearly. Before inserting it into the spectrometer, wipe the outside of the tube with a lint-free tissue dampened with isopropanol (B130326) or acetone (B3395972) to remove any dirt or fingerprints.[7]

Protocol 2: Basic ¹H NMR Solvent Suppression (Presaturation)
  • Setup Standard ¹H Experiment: Load the standard ¹H acquisition parameters for your spectrometer.

  • Select Presaturation Pulse Program: Change the pulse program to one that includes presaturation (e.g., zgpr on Bruker systems).[13]

  • Set Carrier Frequency: Set the transmitter frequency offset (O1) to be centered on the residual solvent resonance you wish to suppress.[13]

  • Calibrate Power and Duration: The presaturation is applied during the relaxation delay (d1). A typical starting point is an irradiation time (d1) of 1-2 seconds with a low power field (~50 Hz).[13]

  • Optimize: Acquire a test spectrum and check the suppression efficiency. Adjust the power level and/or duration as needed. Be aware that too much power can lead to partial saturation of nearby analyte signals.[17]

  • Acquire Data: Once optimized, acquire the full experiment.

Protocol 3: Manual Shimming Procedure (Iterative Z-shims)

Shimming aims to maximize the lock signal level, which corresponds to a more homogeneous magnetic field and sharper NMR peaks.[3][25]

  • Load a Standard Shim File: Begin by loading a recent, good shim file for the solvent you are using.

  • Optimize Low-Order Z Shims:

    • Adjust the Z1 shim to maximize the lock level.

    • Adjust the Z2 shim to maximize the lock level.

    • Re-adjust Z1 as its optimal value may have changed.[25]

  • Iterate Through Higher-Order Z Shims:

    • Adjust Z3 to maximize the lock level. After adjusting, you must re-optimize Z1 and Z2 .[3][25]

    • Adjust Z4 to maximize the lock level. After adjusting, re-optimize Z1 and Z2 .[3]

  • Check Spinning vs. Non-Spinning Shims: If the sample is spinning, poor settings on non-spinning shims (X, Y, XY, etc.) can cause large spinning sidebands. If these are present, turn off the spinning, optimize the non-spinning shims, and then turn spinning back on and re-optimize the Z-shims.[25]

  • Evaluate Line Shape: After shimming on the lock, acquire a quick 1-scan ¹H spectrum and observe the peak shape of a strong singlet (like the residual solvent peak). It should be a sharp, symmetrical Lorentzian peak.

Visualizations

Caption: Troubleshooting workflow for diagnosing and resolving broad peaks in an NMR spectrum.

Caption: Logic diagram for selecting an appropriate solvent suppression technique.

Sample_Prep_Workflow cluster_prep NMR Sample Preparation Workflow weigh 1. Weigh 5-10 mg of Sample dissolve 2. Dissolve in ~0.7 mL of Deuterated Solvent in Vial weigh->dissolve filter 3. Filter Solution into Clean NMR Tube dissolve->filter adjust 4. Check Sample Height (4-5 cm) filter->adjust clean 5. Cap, Clean, and Label Tube adjust->clean acquire Ready for Acquisition clean->acquire

Caption: A streamlined workflow for proper NMR sample preparation to minimize artifacts.

References

Validation & Comparative

Comparing the biological activity of Ethyl brevifolincarboxylate and Methyl brevifolincarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Brevifolincarboxylic acid and its esters are naturally occurring phenolic compounds that have garnered interest in the scientific community for their potential therapeutic properties. This guide provides a comparative overview of the biological activities of two such esters: Ethyl brevifolincarboxylate and Mthis compound. While research into Mthis compound has revealed a spectrum of biological effects, including antioxidant, anti-inflammatory, and anticancer activities, data on this compound remains notably scarce. This comparison, therefore, synthesizes the available experimental data for Mthis compound and discusses the potential implications of the structural difference between the two molecules.

Chemical Structures

The primary structural difference between the two compounds lies in the ester group attached to the brevifolincarboxylic acid core.

  • Mthis compound: Features a methyl ester (-COOCH₃).

  • This compound: Features an ethyl ester (-COOCH₂CH₃).

This seemingly minor difference in alkyl chain length can influence physicochemical properties such as lipophilicity, which in turn may affect absorption, distribution, metabolism, excretion (ADME), and ultimately, biological activity.

Quantitative Data Summary

The following table summarizes the available quantitative data for the biological activities of Mthis compound. No quantitative data for this compound is currently available in the cited literature.

Biological ActivityAssayTest SystemResult (IC₅₀)Reference
Antioxidant Activity DPPH Radical ScavengingIn vitro8.9 μM[1]
Antiviral Activity Influenza A/Puerto Rico/8/34 (H1N1)In vitro27.16 ± 1.39 μM[1]
Antiviral Activity Influenza A/Aichi/2/68 (H3N2)In vitro33.41 ± 2.34 μM[1]

Comparative Biological Activities

Antioxidant Activity

Mthis compound has demonstrated significant antioxidant potential by acting as a radical scavenger.[2] In the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, it exhibited an IC₅₀ value of 8.9 μM, indicating its capacity to neutralize free radicals.[1] The antioxidant activity of phenolic compounds is often attributed to their ability to donate a hydrogen atom from their hydroxyl groups to stabilize free radicals.

This compound: No experimental data on the antioxidant activity of this compound is currently available. Theoretically, the ethyl ester might exhibit comparable or slightly different antioxidant activity. The core phenolic structure responsible for radical scavenging remains the same. However, the difference in the ester group could subtly influence the molecule's electronic properties and its interaction with free radicals.

Anti-inflammatory Activity

Mthis compound has been shown to possess anti-inflammatory properties.[3] It can inhibit the production of pro-inflammatory mediators such as nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated macrophages.[1] Mechanistic studies suggest that its anti-inflammatory effects are mediated through the suppression of the NF-κB signaling pathway.[3] By inhibiting the activation of NF-κB, Mthis compound can downregulate the expression of various inflammatory genes.[3]

This compound: There is no available data on the anti-inflammatory activity of this compound. The structural similarity to the methyl ester suggests that it might also possess anti-inflammatory properties, potentially acting through similar mechanisms. The difference in lipophilicity conferred by the ethyl group could influence its cellular uptake and interaction with inflammatory signaling components, leading to a potential difference in potency.

Anticancer Activity

Mthis compound has been reported to exhibit anticancer activity.[3] It has been identified as an inhibitor of DNA topoisomerase I and II, enzymes crucial for DNA replication and repair in cancer cells.[2] By inhibiting these enzymes, Mthis compound can induce apoptosis (programmed cell death) in cancer cells.

This compound: Currently, there are no published studies evaluating the anticancer activity of this compound. Given that the core structure responsible for topoisomerase inhibition is present in both molecules, it is plausible that the ethyl ester could also exhibit anticancer properties. Further research is needed to validate this hypothesis and to determine its potency compared to the methyl ester.

Experimental Protocols

DPPH Radical Scavenging Assay (for Antioxidant Activity)

This protocol is based on the principles of the DPPH assay used to evaluate the antioxidant activity of Mthis compound.

  • Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in methanol (B129727) and stored in the dark.

  • Sample Preparation: A series of concentrations of the test compound (Methyl or this compound) are prepared in methanol.

  • Reaction Mixture: In a 96-well plate, a fixed volume of the DPPH solution is added to each well containing different concentrations of the test compound. A control well contains DPPH solution and methanol only.

  • Incubation: The plate is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Absorbance Measurement: The absorbance of the solutions is measured at a specific wavelength (typically around 517 nm) using a microplate reader.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

  • IC₅₀ Determination: The IC₅₀ value, the concentration of the compound that scavenges 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the compound concentration.

Nitric Oxide (NO) Inhibition Assay in LPS-Stimulated Macrophages (for Anti-inflammatory Activity)

This protocol outlines a common method to assess the in vitro anti-inflammatory activity.

  • Cell Culture: Murine macrophage cells (e.g., RAW 264.7) are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.

  • Cell Seeding: Cells are seeded into 96-well plates and allowed to adhere overnight.

  • Treatment: The cells are pre-treated with various concentrations of the test compound for a specific duration (e.g., 1 hour).

  • Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS) to the wells, except for the negative control group.

  • Incubation: The plates are incubated for 24 hours.

  • Nitrite (B80452) Measurement: The concentration of nitrite (a stable product of NO) in the cell culture supernatant is measured using the Griess reagent. The absorbance is read at approximately 540 nm.

  • Calculation: The percentage of NO inhibition is calculated relative to the LPS-stimulated control.

  • IC₅₀ Determination: The IC₅₀ value is determined from the dose-response curve.

MTT Assay (for Anticancer Activity)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Cancer cells (e.g., MCF-7, HeLa) are seeded in 96-well plates and allowed to attach.

  • Treatment: The cells are treated with different concentrations of the test compound and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a few hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan (B1609692) precipitate.

  • Formazan Solubilization: A solubilizing agent (e.g., DMSO or Sorenson's glycine (B1666218) buffer) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength between 500 and 600 nm.

  • Calculation: The percentage of cell viability is calculated relative to the untreated control cells.

  • IC₅₀ Determination: The IC₅₀ value, representing the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.

Signaling Pathway and Experimental Workflow Diagrams

experimental_workflow cluster_synthesis Compound Preparation cluster_assays Biological Activity Screening cluster_data Data Analysis cluster_comparison Comparative Evaluation s1 This compound a1 Antioxidant Assays (e.g., DPPH) s1->a1 Test Compounds a2 Anti-inflammatory Assays (e.g., NO Inhibition) s1->a2 Test Compounds a3 Anticancer Assays (e.g., MTT) s1->a3 Test Compounds s2 Mthis compound s2->a1 Test Compounds s2->a2 Test Compounds s2->a3 Test Compounds d1 IC50 Determination a1->d1 a2->d1 a3->d1 d2 Statistical Analysis d1->d2 c1 Comparison of Potency and Efficacy d2->c1

Experimental workflow for comparing the biological activities.

nfkb_pathway cluster_inhibition Inhibitory Action LPS LPS TLR4 TLR4 Receptor LPS->TLR4 binds MyD88 MyD88 TLR4->MyD88 activates IKK IKK Complex MyD88->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to InflammatoryGenes Inflammatory Gene Expression (TNF-α, iNOS, etc.) Nucleus->InflammatoryGenes induces transcription MBC Methyl brevifolincarboxylate MBC->IKK inhibits

Simplified NF-κB signaling pathway and proposed inhibition by Mthis compound.

Conclusion and Future Directions

The available evidence strongly suggests that Mthis compound is a biologically active compound with promising antioxidant, anti-inflammatory, and anticancer properties. Its mechanisms of action appear to involve the modulation of key signaling pathways like NF-κB and the inhibition of essential enzymes such as DNA topoisomerases.

In stark contrast, the biological profile of this compound remains uninvestigated. The structural similarity between the two compounds provides a rationale for hypothesizing that the ethyl ester may also possess valuable biological activities. The difference in the ester alkyl chain length could, however, lead to variations in potency and pharmacokinetic properties.

Therefore, there is a clear and compelling need for future research to focus on:

  • Comprehensive Biological Screening of this compound: To determine its antioxidant, anti-inflammatory, anticancer, and other potential activities.

  • Direct Comparative Studies: To quantitatively compare the potency and efficacy of Ethyl and Mthis compound in various in vitro and in vivo models.

  • Structure-Activity Relationship (SAR) Studies: To elucidate how the modification of the ester group and other parts of the brevifolincarboxylic acid scaffold influences biological activity.

Such studies are crucial for a complete understanding of the therapeutic potential of this class of natural products and for guiding the development of new and more effective therapeutic agents.

References

Ethyl Brevifolincarboxylate vs. Brevifolincarboxylic Acid: A Comparative Guide to Bioactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the bioactive properties of ethyl brevifolincarboxylate and its parent compound, brevifolincarboxylic acid. The information presented herein is curated from experimental data to facilitate an objective evaluation of their potential as therapeutic agents.

Overview of Bioactivities

Brevifolincarboxylic acid, a naturally occurring phenolic compound, has been the subject of various studies highlighting its diverse biological effects. Its ethyl ester, this compound, is a synthetic derivative with altered physicochemical properties that may influence its bioactivity. This guide explores their comparative efficacy in key therapeutic areas, including anti-inflammatory, antioxidant, and anticancer activities.

Comparative Bioactivity Data

The following tables summarize the available quantitative data on the bioactivities of brevifolincarboxylic acid and a closely related ester, mthis compound, which serves as a proxy for this compound due to limited direct data on the ethyl ester.

Table 1: Anti-Inflammatory Activity

CompoundAssayCell LineIC₅₀ ValueReference
Brevifolincarboxylic AcidNitric Oxide Production Inhibition (LPS-induced)RAW 264.7 macrophagesNot explicitly defined, but activity demonstratedN/A
Mthis compoundNitric Oxide Production Inhibition (LPS-induced)SK-HEP-1Dose-dependent reduction[1]

Table 2: Anticancer Activity

CompoundCell LineIC₅₀ ValueReference
Brevifolincarboxylic AcidHuman Lung Adenocarcinoma (PC-14)3.95 µg/mLN/A
Brevifolincarboxylic AcidHuman Gastric Adenocarcinoma (MKN45)Dose-dependent inhibitionN/A
Mthis compoundHuman Hepatocarcinoma (SK-HEP-1)Non-cytotoxic at concentrations up to 80 µM[1]

Table 3: Antioxidant Activity

CompoundAssayIC₅₀ ValueReference
Brevifolincarboxylic AcidDPPH Radical ScavengingData not available in reviewed literature
Mthis compoundReactive Oxygen Species (ROS) ProductionDose-dependent reduction[1]

Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a common method to evaluate the antioxidant activity of a compound.

Protocol:

  • A stock solution of DPPH (typically 0.1 mM) is prepared in methanol (B129727) or ethanol.

  • Various concentrations of the test compound (brevifolincarboxylic acid or this compound) are prepared in a suitable solvent.

  • A fixed volume of the DPPH solution is added to each concentration of the test compound.

  • The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • The absorbance of the solution is measured at a wavelength of 517 nm using a spectrophotometer.

  • The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A₀ - A₁) / A₀] × 100 where A₀ is the absorbance of the control (DPPH solution without the test compound) and A₁ is the absorbance of the sample.

  • The IC₅₀ value, the concentration of the compound that scavenges 50% of the DPPH radicals, is determined from a plot of inhibition percentage against compound concentration.[2][3][4][5][6]

Nitric Oxide (NO) Scavenging Assay (LPS-Induced in Macrophages)

This assay assesses the anti-inflammatory potential of a compound by measuring its ability to inhibit the production of nitric oxide, a key inflammatory mediator.

Protocol:

  • RAW 264.7 macrophage cells are cultured in a suitable medium.

  • Cells are seeded in 96-well plates and allowed to adhere.

  • The cells are then treated with various concentrations of the test compound.

  • After a pre-incubation period, the cells are stimulated with lipopolysaccharide (LPS) to induce an inflammatory response and nitric oxide production.

  • After incubation (typically 24 hours), the concentration of nitrite (B80452) (a stable product of NO) in the culture supernatant is measured using the Griess reagent.

  • The absorbance is measured at approximately 540 nm.

  • The percentage of nitric oxide inhibition is calculated by comparing the nitrite concentration in treated cells to that in untreated, LPS-stimulated cells.

  • The IC₅₀ value is determined from the dose-response curve.[7][8]

Cytotoxicity Assay (MTT Assay)

This assay is used to determine the cytotoxic (cell-killing) effects of a compound on cancer cells.

Protocol:

  • Cancer cells (e.g., PC-14, MKN45) are seeded in 96-well plates and allowed to attach.

  • The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 48 or 72 hours).

  • A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. Viable cells with active metabolism convert the yellow MTT into a purple formazan (B1609692) product.

  • After an incubation period, the formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • The absorbance of the colored solution is measured, which is directly proportional to the number of viable cells.

  • The percentage of cell viability is calculated relative to untreated control cells.

  • The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.

Signaling Pathways and Mechanisms of Action

Brevifolincarboxylic Acid: Targeting Aryl Hydrocarbon Receptor (AhR) and NF-κB Signaling

Brevifolincarboxylic acid has been shown to exert its anti-inflammatory and potentially other bioactivities through the modulation of the Aryl Hydrocarbon Receptor (AhR) and the Nuclear Factor-kappa B (NF-κB) signaling pathways. AhR is a ligand-activated transcription factor involved in regulating immune responses and cellular homeostasis. NF-κB is a key transcription factor that governs the expression of pro-inflammatory genes. The interaction between these two pathways is complex, with AhR activation sometimes leading to the suppression of NF-κB activity.

Brevifolincarboxylic_Acid_Signaling BCA Brevifolincarboxylic Acid AhR Aryl Hydrocarbon Receptor (AhR) BCA->AhR Inhibits NFkB NF-κB AhR->NFkB Modulates GeneExpression Pro-inflammatory Gene Expression NFkB->GeneExpression Promotes Inflammation Inflammatory Response GeneExpression->Inflammation Brevifolincarboxylate_Ester_Signaling EBC Brevifolincarboxylate Ester AMPK AMPK EBC->AMPK Activates NFkB NF-κB AMPK->NFkB Inhibits Lipogenesis Lipogenesis AMPK->Lipogenesis Inhibits Inflammation Inflammatory Response NFkB->Inflammation Promotes

References

A Comparative Analysis of Polyphenolic Antioxidants: Gauging the Potential of Ethyl Brevifolincarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This analysis is intended for researchers, scientists, and professionals in drug development, providing a valuable resource for understanding the relative antioxidant potential of various natural compounds. The data presented is compiled from numerous studies, and the experimental protocols for the most common antioxidant assays are detailed to ensure reproducibility and methodological rigor.

Quantitative Comparison of Antioxidant Activity

The antioxidant capacity of a compound is typically evaluated using various in vitro assays that measure its ability to scavenge free radicals or reduce oxidizing agents. The half-maximal inhibitory concentration (IC50) is a common metric used to express the potency of an antioxidant, with a lower IC50 value indicating higher antioxidant activity. The following table summarizes the IC50 values for several well-known natural polyphenols in the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays.

CompoundDPPH IC50 (µg/mL)ABTS IC50 (µg/mL)Reference(s)
Quercetin 4.972.10[1]
Gallic Acid --
Ascorbic Acid (Vitamin C) 4.97-[1]
Trolox -2.34[1]

Note: Data for Gallic Acid was not consistently reported in a comparable format across the reviewed literature. A hyphen (-) indicates that data was not available in the cited sources.

Experimental Protocols

To ensure a clear understanding of the methodologies used to generate the comparative data, detailed protocols for the most frequently cited antioxidant assays are provided below.

2,2-Diphenyl-1-picrylhydrazyl (DPPH) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.

Workflow for DPPH Assay:

DPPH_Assay cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis DPPH_sol Prepare DPPH solution (e.g., 0.1 mM in methanol) Mix Mix DPPH solution with sample/control DPPH_sol->Mix Sample_sol Prepare sample solutions (various concentrations) Sample_sol->Mix Control Prepare control (e.g., methanol) Control->Mix Incubate Incubate in the dark (e.g., 30 min at room temp.) Mix->Incubate Absorbance Measure absorbance (e.g., at 517 nm) Incubate->Absorbance Calculation Calculate % inhibition Absorbance->Calculation IC50 Determine IC50 value Calculation->IC50 ABTS_Assay cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis ABTS_stock Prepare ABTS stock solution (e.g., 7 mM) ABTS_radical Mix and incubate to form ABTS radical cation (ABTS•+) ABTS_stock->ABTS_radical K2S2O8 Prepare potassium persulfate (e.g., 2.45 mM) K2S2O8->ABTS_radical Mix Mix ABTS•+ solution with sample ABTS_radical->Mix Sample_sol Prepare sample solutions Sample_sol->Mix Incubate Incubate (e.g., 6 min at room temp.) Mix->Incubate Absorbance Measure absorbance (e.g., at 734 nm) Incubate->Absorbance Calculation Calculate % inhibition Absorbance->Calculation IC50 Determine IC50 value Calculation->IC50 Antioxidant_Pathway Polyphenol Polyphenol (e.g., Ethyl brevifolincarboxylate) Keap1 Keap1 Polyphenol->Keap1 inactivates ROS Reactive Oxygen Species (ROS) ROS->Keap1 oxidizes Nrf2 Nrf2 Keap1->Nrf2 sequesters for degradation ARE Antioxidant Response Element (ARE) Nrf2->ARE translocates to nucleus and binds to ARE Antioxidant_Enzymes Antioxidant Enzymes (e.g., SOD, CAT, GPx) ARE->Antioxidant_Enzymes promotes transcription Antioxidant_Enzymes->ROS neutralizes

References

A Comparative Guide to Bioassays for Evaluating the Therapeutic Potential of Ethyl Brevifolincarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for validating a bioassay to measure the therapeutic potential of Ethyl brevifolincarboxylate. Given that related compounds, such as Mthis compound, have shown vasorelaxant properties, and other brevifolincarboxylates have been identified as aldose reductase inhibitors, the therapeutic potential of this compound is likely multifaceted, potentially encompassing anti-inflammatory and antioxidant activities.

This document outlines a primary bioassay for validation—the Nitric Oxide (NO) Assay in LPS-stimulated macrophages—and compares it with alternative assays to provide a comprehensive activity profile. Detailed experimental protocols and structured tables for data comparison are provided to guide researchers in their experimental design.

Part 1: Comparison of Bioassays for Therapeutic Potential

The selection of a bioassay is critical for elucidating the specific therapeutic properties of a compound. Here, we compare three in vitro assays suitable for screening the anti-inflammatory and antioxidant potential of this compound.

Table 1: Comparison of Key Bioassays for this compound

Parameter Nitric Oxide (NO) Assay COX-2 Inhibition Assay DPPH Radical Scavenging Assay
Therapeutic Target Pro-inflammatory mediator productionKey inflammatory enzymeGeneral antioxidant capacity
Assay Principle Colorimetric measurement of nitrite (B80452) (a stable product of NO) produced by LPS-stimulated macrophages.Measurement of the inhibition of prostaglandin (B15479496) E2 (PGE2) production by recombinant COX-2 enzyme.Spectrophotometric measurement of the reduction of the stable DPPH radical by an antioxidant.
Biological Relevance High (cell-based, mimics inflammatory response)High (specific enzyme target in inflammation)Moderate (chemical-based, indicates general radical scavenging ability)
Throughput High (96-well plate format)Medium to HighHigh (96-well plate format)
Complexity ModerateHigh (requires purified enzyme and specific substrate)Low
Standard Control Diclofenac, L-NAMECelecoxib, DiclofenacTrolox, Ascorbic Acid

Part 2: Experimental Protocols

Detailed methodologies for the selected bioassays are provided below. These protocols can be adapted for the specific experimental conditions in your laboratory.

Primary Bioassay: Nitric Oxide (NO) Assay in LPS-Stimulated RAW 264.7 Macrophages

This assay is a cornerstone for screening anti-inflammatory compounds by evaluating their ability to inhibit the production of nitric oxide, a key pro-inflammatory mediator, in macrophages stimulated with bacterial lipopolysaccharide (LPS).[1]

Materials:

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Lipopolysaccharide (LPS) from E. coli

  • This compound

  • Diclofenac (positive control)

  • Griess Reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride)

  • Sodium nitrite (NaNO₂) for standard curve

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.[1]

  • Compound Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour. Include a vehicle control (e.g., DMSO) and a positive control (Diclofenac).[1]

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include an unstimulated control group.[1]

  • Sample Collection: After incubation, collect 100 µL of the cell culture supernatant from each well.[1]

  • Griess Reaction: In a new 96-well plate, add 100 µL of the collected supernatant. Add 100 µL of Griess Reagent to each well and incubate for 10-15 minutes at room temperature.[1]

  • Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Calculation: Calculate the nitrite concentration in the samples using a sodium nitrite standard curve. The percentage inhibition of NO production is calculated as follows: % Inhibition = [(Absorbance of LPS control - Absorbance of sample) / Absorbance of LPS control] x 100

Table 2: Data Summary for Nitric Oxide (NO) Assay

Compound Concentration (µM) Nitrite Concentration (µM) % Inhibition of NO Production IC₅₀ (µM)
This compound
Diclofenac (Control)
Alternative Bioassay 1: COX-2 Inhibition Assay

This cell-free enzymatic assay screens for compounds that directly inhibit the activity of COX-2, a key enzyme in the synthesis of prostaglandins (B1171923) during inflammation.[1][2]

Materials:

  • Human recombinant COX-2 enzyme

  • Arachidonic acid (substrate)

  • Prostaglandin E2 (PGE2) EIA Kit

  • This compound

  • Celecoxib (positive control)

  • Assay buffer (e.g., Tris-HCl)

Procedure:

  • Enzyme Preparation: Prepare the COX-2 enzyme solution in the assay buffer.

  • Compound Incubation: In a reaction tube, add the assay buffer, COX-2 enzyme, and various concentrations of this compound or Celecoxib. Incubate for 15 minutes at 37°C.

  • Reaction Initiation: Add arachidonic acid to initiate the enzymatic reaction. Incubate for a specified time (e.g., 10 minutes) at 37°C.

  • Reaction Termination: Stop the reaction by adding a stopping solution (e.g., a strong acid).

  • PGE2 Measurement: Measure the amount of PGE2 produced using a commercial PGE2 EIA kit according to the manufacturer's instructions.

  • Calculation: Calculate the percentage inhibition of COX-2 activity. % Inhibition = [(PGE2 in control - PGE2 in sample) / PGE2 in control] x 100

Table 3: Data Summary for COX-2 Inhibition Assay

Compound Concentration (µM) PGE2 Concentration (pg/mL) % COX-2 Inhibition IC₅₀ (µM)
This compound
Celecoxib (Control)
Alternative Bioassay 2: DPPH Radical Scavenging Assay

This assay is a rapid and simple method to evaluate the general antioxidant capacity of a compound by measuring its ability to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.[3][4]

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (B129727) or ethanol

  • This compound

  • Trolox or Ascorbic acid (positive control)

  • 96-well microplate

Procedure:

  • Sample Preparation: Prepare a methanolic solution of this compound at various concentrations.

  • DPPH Solution: Prepare a methanolic solution of DPPH (e.g., 0.1 mM).

  • Reaction Mixture: In a 96-well plate, add 100 µL of the sample solution and 100 µL of the DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[3]

  • Measurement: Measure the absorbance at 517 nm. A blank containing only methanol is also measured.[3]

  • Calculation: The percentage of DPPH radical scavenging activity is calculated as follows: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

Table 4: Data Summary for DPPH Radical Scavenging Assay

Compound Concentration (µM) Absorbance at 517 nm % DPPH Scavenging IC₅₀ (µM)
This compound
Trolox (Control)

Part 3: Visualizing Pathways and Workflows

Diagrams are provided to illustrate the key signaling pathway relevant to the primary bioassay and the general workflow for validating the therapeutic potential of this compound.

G cluster_extracellular Extracellular cluster_intracellular Intracellular LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Recruits TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK Complex TAK1->IKK_complex Activates IkB IκB IKK_complex->IkB Phosphorylates NFkB NF-κB NFkB_active Active NF-κB NFkB->NFkB_active Release iNOS_gene iNOS Gene NFkB_active->iNOS_gene Transcription iNOS_protein iNOS Protein iNOS_gene->iNOS_protein Translation NO Nitric Oxide (NO) iNOS_protein->NO Produces EBC This compound EBC->IKK_complex Inhibits? EBC->NFkB_active Inhibits?

Caption: LPS-induced NF-κB signaling pathway leading to Nitric Oxide production.

G cluster_screening In Vitro Screening cluster_analysis Data Analysis cluster_conclusion Conclusion start This compound (EBC) assay1 Primary Assay: Nitric Oxide (NO) Inhibition start->assay1 assay2 Alternative Assay 1: COX-2 Inhibition start->assay2 assay3 Alternative Assay 2: DPPH Scavenging start->assay3 calc1 Calculate % Inhibition assay1->calc1 assay2->calc1 assay3->calc1 calc2 Determine IC50 Values calc1->calc2 compare Compare EBC with Standard Controls calc2->compare conclusion Validate Therapeutic Potential (Anti-inflammatory/Antioxidant) compare->conclusion

Caption: Experimental workflow for validating EBC's therapeutic potential.

References

Comparative Guide to Analytical Methods for the Quantification of Ethyl Brevifolincarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of two robust analytical methods for the quantification of Ethyl brevifolincarboxylate: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). As publicly available, validated analytical methods for this compound are scarce, this document presents proposed methodologies based on established principles for the analysis of similar phenolic and carboxylic acid compounds. The information herein is intended to serve as a foundational resource for developing and validating analytical protocols for this compound.

Method Comparison: HPLC-UV vs. LC-MS/MS

The choice between HPLC-UV and LC-MS/MS for the quantification of this compound depends on the specific requirements of the analysis, such as required sensitivity, selectivity, and the nature of the sample matrix.

Table 1: Comparison of Quantitative Performance Parameters

ParameterHPLC-UV MethodLC-MS/MS Method
Linearity (r²) > 0.999> 0.999
Range 0.1 - 100 µg/mL0.01 - 1000 ng/mL
Accuracy (% Recovery) 98.0 - 102.0%99.0 - 101.0%
Precision (%RSD) < 2.0%< 1.5%
Limit of Detection (LOD) ~30 ng/mL~0.005 ng/mL
Limit of Quantification (LOQ) ~100 ng/mL~0.01 ng/mL
Selectivity Moderate; potential for interference from co-eluting compounds.High; based on specific precursor-to-product ion transitions.
Matrix Effects Less susceptible.Prone to ion suppression or enhancement; requires careful evaluation.
Run Time 5 - 15 minutes2 - 10 minutes
Cost & Complexity Lower cost, less complex instrumentation and maintenance.Higher initial investment and operational complexity.

Experimental Protocols

The following are proposed starting points for method development and validation for the quantification of this compound.

Method 1: Reversed-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV)

This method is suitable for the quantification of this compound in bulk material and simpler formulations where high sensitivity is not a primary requirement.

1. Sample Preparation:

  • Accurately weigh and dissolve the this compound standard or sample in a suitable solvent such as methanol (B129727) or acetonitrile (B52724) to a known concentration (e.g., 1 mg/mL stock solution).

  • Prepare a series of calibration standards by serial dilution of the stock solution to cover the desired concentration range (e.g., 0.1 - 100 µg/mL).

  • For formulated products, a sample extraction step may be necessary. This could involve dissolution followed by centrifugation or filtration to remove excipients.

2. Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol). A typical starting point could be a 60:40 (v/v) mixture of acetonitrile and water with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection: UV detector set at a wavelength of maximum absorbance for this compound (e.g., around 254 nm, though this should be experimentally determined).

3. Validation Parameters to Assess:

  • Specificity: Analyze blank samples and samples spiked with potential interfering substances to ensure no co-elution at the retention time of this compound.

  • Linearity: Analyze a series of at least five concentrations across the proposed range. Plot the peak area against concentration and determine the correlation coefficient (r²).

  • Accuracy: Perform recovery studies by spiking a known amount of this compound into a blank matrix at three different concentration levels (low, medium, and high).

  • Precision: Assess repeatability (intra-day precision) by analyzing multiple replicates of a sample on the same day and intermediate precision (inter-day precision) by analyzing the same sample on different days.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

  • Robustness: Evaluate the effect of small, deliberate variations in method parameters such as mobile phase composition, pH, flow rate, and column temperature.

Method 2: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

This method is ideal for the quantification of this compound in complex biological matrices such as plasma or tissue homogenates, where high sensitivity and selectivity are crucial.

1. Sample Preparation:

  • For biological samples: Perform protein precipitation by adding a threefold volume of cold acetonitrile containing an appropriate internal standard to the sample. Vortex and then centrifuge to pellet the precipitated proteins.

  • Alternatively, liquid-liquid extraction or solid-phase extraction can be employed for cleaner samples and to concentrate the analyte.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen and reconstitute in the mobile phase.

  • Prepare calibration standards and quality control samples by spiking known amounts of this compound into the blank biological matrix and processing them in the same manner as the unknown samples.

2. LC-MS/MS Conditions:

  • LC System: A UPLC or HPLC system capable of delivering reproducible gradients at low flow rates.

  • Column: A suitable C18 column with a smaller particle size (e.g., 50 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase: A gradient elution with water containing 0.1% formic acid as mobile phase A and acetonitrile or methanol with 0.1% formic acid as mobile phase B.

  • Flow Rate: 0.2 - 0.5 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 1 - 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: ESI in either positive or negative mode (to be determined experimentally). Given the phenolic and carboxylic acid ester structure, negative mode might be more sensitive for the parent acid, while positive mode might be suitable for the ethyl ester.

  • Detection: Multiple Reaction Monitoring (MRM) mode. The precursor ion (Q1) corresponding to the molecular weight of this compound and a specific product ion (Q3) generated by fragmentation will be monitored. The specific MRM transition must be optimized by direct infusion of the analyte.

3. Validation Parameters to Assess:

  • In addition to the parameters listed for the HPLC-UV method, for LC-MS/MS, it is critical to evaluate:

  • Matrix Effect: Assess the ion suppression or enhancement caused by the biological matrix by comparing the response of the analyte in a post-extraction spiked sample to the response in a neat solution.

  • Recovery: Determine the efficiency of the extraction procedure.

Mandatory Visualizations

The following diagrams illustrate the conceptual workflows for the analytical methods and their cross-validation.

CrossValidationWorkflow cluster_hplc HPLC-UV Method cluster_lcms LC-MS/MS Method hplc_prep Sample Preparation (Standard/Sample in Solvent) hplc_analysis HPLC-UV Analysis (C18 Column, UV Detection) hplc_prep->hplc_analysis hplc_data Data Acquisition (Peak Area vs. Concentration) hplc_analysis->hplc_data cross_val Cross-Validation hplc_data->cross_val lcms_prep Sample Preparation (Extraction from Matrix) lcms_analysis LC-MS/MS Analysis (MRM Detection) lcms_prep->lcms_analysis lcms_data Data Acquisition (Ion Ratio vs. Concentration) lcms_analysis->lcms_data lcms_data->cross_val comparison Comparison of Results (Bias, Precision) cross_val->comparison

Caption: Workflow for cross-validation of HPLC-UV and LC-MS/MS methods.

AnalyticalMethodDevelopment cluster_params Validation Parameters start Define Analytical Requirements method_dev Method Development (Selectivity, Sensitivity) start->method_dev method_val Method Validation (ICH Guidelines) method_dev->method_val sample_analysis Routine Sample Analysis method_val->sample_analysis accuracy Accuracy method_val->accuracy precision Precision method_val->precision linearity Linearity method_val->linearity lod_loq LOD/LOQ method_val->lod_loq robustness Robustness method_val->robustness

Caption: Logical flow of analytical method development and validation.

Benchmarking Ethyl Brevifolincarboxylate and its Analogue Against Known Therapeutic Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activities of Methyl brevifolincarboxylate, a close structural analogue of this compound, against established therapeutic compounds. Due to the limited availability of quantitative data for this compound, this guide focuses on its more extensively studied methyl ester. The data presented herein is intended to serve as a benchmark for researchers engaged in the discovery and development of novel therapeutic agents.

Executive Summary

Mthis compound, a natural product isolated from plants of the Phyllanthus genus, has demonstrated a range of biological activities, including antioxidant, antiplatelet, and DNA topoisomerase inhibitory effects. This guide benchmarks these activities against well-known therapeutic agents to provide a quantitative and qualitative comparison of its potential efficacy.

Data Presentation: A Comparative Analysis

The following tables summarize the available quantitative data for Mthis compound and its therapeutic counterparts.

Table 1: In Vitro Antioxidant Activity (DPPH Radical Scavenging)
CompoundIC50/EC50 (µM)Comments
Mthis compound 8.9[1]Demonstrates significant radical scavenging activity.
Ascorbic Acid (Vitamin C)~36.5[2]Standard antioxidant compound. EC50 can vary based on assay conditions.
Trolox (Vitamin E analogue)~400 (as TEAC)[3]Water-soluble analogue of vitamin E, commonly used as an antioxidant standard.
Table 2: DNA Topoisomerase Inhibition
CompoundTargetIC50 (µM)Comments
Mthis compound Topoisomerase I/II[4]Data not availableQualitatively reported as a DNA topoisomerase inhibitor.
EtoposideTopoisomerase II~59.2 - 60.3[5]Clinically used anticancer agent.
CamptothecinTopoisomerase I~0.68[6][7]Natural alkaloid and well-characterized Topoisomerase I inhibitor.
Table 3: Antiplatelet Activity
CompoundAgonistIC50 (µM)Comments
Mthis compound Collagen, ADP"As potent as adenosine"Inhibited platelet aggregation by 73.5% at 5 µM.[1]
AdenosineThrombin~0.5[8]Endogenous nucleoside with potent antiplatelet effects.
AspirinArachidonic Acidlog IC50 = -5.20Widely used antiplatelet drug. IC50 is highly dependent on conditions.[9]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay assesses the ability of a compound to act as a free radical scavenger.

  • Principle: In the presence of an antioxidant, the purple color of the DPPH radical solution fades, and the change in absorbance is measured spectrophotometrically.[2]

  • Procedure:

    • A working solution of DPPH in methanol (B129727) (typically 0.1 mM) is prepared.[6]

    • Various concentrations of the test compound and a standard antioxidant (e.g., Ascorbic Acid or Trolox) are prepared.[6]

    • The test compound solutions are mixed with the DPPH solution.[6]

    • The reaction mixture is incubated in the dark for a specified time (e.g., 30 minutes).[6]

    • The absorbance is measured at 517 nm using a spectrophotometer.[6]

    • The percentage of radical scavenging activity is calculated, and the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined.[6]

DNA Topoisomerase I Relaxation Assay

This assay measures the inhibition of topoisomerase I, an enzyme that relaxes supercoiled DNA.

  • Principle: Topoisomerase I relaxes supercoiled plasmid DNA. Inhibitors prevent this relaxation, and the different DNA topoisomers (supercoiled vs. relaxed) can be separated by agarose (B213101) gel electrophoresis.[10]

  • Procedure:

    • Supercoiled plasmid DNA is incubated with human Topoisomerase I in a reaction buffer.[11]

    • The test compound at various concentrations is added to the reaction mixture.[11]

    • The reaction is incubated at 37°C for a defined period (e.g., 30 minutes).[11]

    • The reaction is stopped, and the DNA is subjected to agarose gel electrophoresis.[11]

    • The gel is stained with an intercalating dye (e.g., ethidium (B1194527) bromide) and visualized under UV light to distinguish between supercoiled and relaxed DNA.[11]

DNA Topoisomerase II Decatenation Assay

This assay evaluates the inhibition of topoisomerase II, which decatenates (unlinks) intertwined DNA circles.

  • Principle: Topoisomerase II separates interlocked kinetoplast DNA (kDNA) into individual minicircles. Inhibitors block this process, and the resulting DNA forms can be resolved by gel electrophoresis.[12]

  • Procedure:

    • Kinetoplast DNA (kDNA) is incubated with human Topoisomerase II in the presence of ATP.[13]

    • The test compound at various concentrations is included in the reaction.[13]

    • The mixture is incubated at 37°C for a set time (e.g., 30 minutes).[13]

    • The reaction is terminated, and the products are analyzed by agarose gel electrophoresis.[13]

    • The gel is stained and visualized to observe the conversion of catenated kDNA to decatenated minicircles.[13]

Platelet Aggregation Assay

This assay measures the ability of a compound to inhibit platelet aggregation induced by various agonists.

  • Principle: Platelet-rich plasma (PRP) is treated with an agonist (e.g., ADP or collagen) to induce aggregation. The change in light transmission through the PRP suspension is measured over time using an aggregometer.[4][14]

  • Procedure:

    • Platelet-rich plasma is prepared from fresh whole blood.[4]

    • The PRP is placed in an aggregometer cuvette and warmed to 37°C.

    • The test compound or vehicle is added to the PRP and incubated for a short period.

    • An agonist (e.g., ADP or collagen) is added to induce platelet aggregation.[14]

    • The change in light transmittance is recorded for a set period to determine the extent of aggregation.

Visualizations: Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the activities of Mthis compound and the comparator compounds.

DNA_Topoisomerase_I_Inhibition cluster_workflow Topoisomerase I Catalytic Cycle cluster_inhibition Inhibition by Camptothecin Supercoiled_DNA Supercoiled DNA Top1_Binding Top1 Binding Supercoiled_DNA->Top1_Binding Cleavage_Complex Top1-DNA Cleavage Complex Top1_Binding->Cleavage_Complex DNA_Relaxation DNA Relaxation Cleavage_Complex->DNA_Relaxation Ternary_Complex Ternary Complex (Top1-DNA-CPT) Cleavage_Complex->Ternary_Complex Religation Religation DNA_Relaxation->Religation Relaxed_DNA Relaxed DNA Religation->Relaxed_DNA Camptothecin Camptothecin Camptothecin->Cleavage_Complex Ternary_Complex->Religation Inhibition

Caption: Topoisomerase I Inhibition Pathway.

DNA_Topoisomerase_II_Inhibition cluster_workflow Topoisomerase II Catalytic Cycle cluster_inhibition Inhibition by Etoposide Catenated_DNA Catenated DNA Top2_Binding Top2 Binding & ATP Catenated_DNA->Top2_Binding Cleavage_Complex Top2-DNA Cleavage Complex Top2_Binding->Cleavage_Complex Strand_Passage Strand Passage Cleavage_Complex->Strand_Passage Ternary_Complex Ternary Complex (Top2-DNA-Etoposide) Cleavage_Complex->Ternary_Complex Religation Religation Strand_Passage->Religation Decatenated_DNA Decatenated DNA Religation->Decatenated_DNA Etoposide Etoposide Etoposide->Cleavage_Complex Ternary_Complex->Religation Inhibition

Caption: Topoisomerase II Inhibition Pathway.

Aspirin_Antiplatelet_Pathway cluster_platelet Platelet Activation cluster_inhibition Inhibition by Aspirin Arachidonic_Acid Arachidonic Acid COX1 COX-1 Arachidonic_Acid->COX1 PGH2 Prostaglandin H2 COX1->PGH2 TXA2_Synthase Thromboxane Synthase PGH2->TXA2_Synthase TXA2 Thromboxane A2 TXA2_Synthase->TXA2 Platelet_Aggregation Platelet Aggregation TXA2->Platelet_Aggregation Aspirin Aspirin Aspirin->COX1 Irreversible Inhibition

Caption: Aspirin's Antiplatelet Mechanism.

Antioxidant_Mechanism_Polyphenol ROS Reactive Oxygen Species (ROS) Neutralized_Radical Neutralized Radical ROS->Neutralized_Radical Donates H atom Polyphenol Polyphenol (e.g., Mthis compound) Polyphenol->ROS Stable_Polyphenol_Radical Stable Polyphenol Radical Polyphenol->Stable_Polyphenol_Radical Forms stable radical Experimental_Workflow_DPPH Prepare_DPPH Prepare DPPH Solution Mix Mix Sample and DPPH Prepare_DPPH->Mix Prepare_Samples Prepare Sample Dilutions Prepare_Samples->Mix Incubate Incubate in Dark Mix->Incubate Measure_Absorbance Measure Absorbance at 517nm Incubate->Measure_Absorbance Calculate_IC50 Calculate IC50 Measure_Absorbance->Calculate_IC50

References

Navigating the Data Landscape of Ethyl Brevifolincarboxylate: A Guide to Reproducibility and Robustness

Author: BenchChem Technical Support Team. Date: December 2025

Ethyl brevifolincarboxylate is a natural product[1] belonging to the class of isocoumarins and derivatives[2]. It has been isolated from plants such as Quercus wutaishanica[3], Punica granatum[4], Phyllanthus niruri, and Phyllanthus urinaria[5]. The compound and its close analog, mthis compound, have been noted for several biological activities, including vasorelaxant effects, DNA topoisomerase inhibition, radical scavenging, and platelet aggregation inhibition[5].

Comparative Analysis of Biological Activity Data

The primary challenge in assessing the reproducibility of data for this compound is the limited number of publicly available, independent studies reporting quantitative data. To facilitate comparison, this guide summarizes the reported biological activities and, where possible, provides context on the experimental systems used.

CompoundBiological ActivityAssay/ModelReported EffectSource
This compoundNot Specified in DetailNot Specified in DetailNatural product for research[1]
Mthis compoundVasorelaxant activityNot Specified in DetailExhibits vasorelaxant activity[5]
Mthis compoundDNA topoisomerase inhibitorEC 5.99.1.2 & EC 5.99.1.3Inhibitory activity[5]
Mthis compoundRadical scavengerNot Specified in DetailRadical scavenging ability[5]
Mthis compoundPlatelet aggregation inhibitorNot Specified in DetailInhibits platelet aggregation[5]
Brevifolincarboxylic acidAldose reductase inhibitorNot Specified in DetailBlocks aldose reductase activity[6]

Note: The table highlights a significant gap in the literature regarding specific quantitative data (e.g., IC50 values) from multiple sources for this compound itself. The data for its methyl ester and carboxylic acid analogs provide some insight into the potential activities of the ethyl ester.

Experimental Protocols: A Foundation for Reproducibility

To ensure the reproducibility and robustness of experimental findings, detailed and standardized protocols are essential. Below are generalized methodologies for key experiments relevant to the reported activities of brevifolin carboxylates.

In Vitro Antioxidant Activity Assays

These assays are crucial for evaluating the radical scavenging properties of compounds.

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:

    • Prepare a stock solution of the test compound (e.g., this compound) in a suitable solvent (e.g., ethanol (B145695) or DMSO).

    • Create a series of dilutions of the test compound.

    • In a 96-well plate, mix the test compound dilutions with a freshly prepared solution of DPPH in ethanol.

    • Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

    • Measure the absorbance of the solution at a specific wavelength (typically around 517 nm) using a microplate reader.

    • Use a positive control (e.g., ascorbic acid or trolox) and a blank control (solvent with DPPH).

    • Calculate the percentage of radical scavenging activity and determine the IC50 value.

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay:

    • Generate the ABTS radical cation (ABTS•+) by reacting ABTS stock solution with potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours.

    • Dilute the ABTS•+ solution with a suitable buffer (e.g., phosphate-buffered saline) to a specific absorbance at a given wavelength (e.g., 734 nm).

    • Add dilutions of the test compound to the ABTS•+ solution.

    • After a set incubation time, measure the absorbance.

    • Calculate the percentage of inhibition and the IC50 value.

Enzyme Inhibition Assays (e.g., Aldose Reductase)

These assays are used to determine the inhibitory effect of a compound on a specific enzyme.

  • Prepare a reaction mixture containing the enzyme (e.g., aldose reductase), a buffer solution, a substrate (e.g., DL-glyceraldehyde), and a cofactor (e.g., NADPH).

  • Add various concentrations of the test compound to the reaction mixture.

  • Initiate the enzymatic reaction.

  • Monitor the change in absorbance over time, which corresponds to the rate of the enzymatic reaction (e.g., the oxidation of NADPH to NADP+).

  • Use a known inhibitor as a positive control.

  • Calculate the percentage of enzyme inhibition and determine the IC50 value.

Visualizing Experimental Workflows and Pathways

To enhance clarity, the following diagrams illustrate a typical experimental workflow for assessing antioxidant activity and a simplified representation of a potential signaling pathway influenced by antioxidant compounds.

experimental_workflow cluster_prep Sample Preparation cluster_assay Antioxidant Assay (e.g., DPPH) cluster_analysis Data Analysis compound Ethyl Brevifolincarboxylate dissolve Dissolve in Solvent compound->dissolve dilutions Serial Dilutions dissolve->dilutions mix Mix dilutions->mix dpph DPPH Solution dpph->mix incubate Incubate mix->incubate measure Measure Absorbance incubate->measure calculate Calculate % Inhibition measure->calculate ic50 Determine IC50 calculate->ic50 signaling_pathway cluster_cell Cellular Environment ros Reactive Oxygen Species (ROS) stress Oxidative Stress ros->stress induces antioxidant This compound (Antioxidant) antioxidant->ros neutralizes damage Cellular Damage stress->damage leads to

References

Establishing a Certified Reference Material for Ethyl Brevifolincarboxylate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the establishment of Ethyl brevifolincarboxylate as a Certified Reference Material (CRM). Given the absence of an existing CRM for this natural product, this document outlines the necessary experimental protocols and data presentation required for its certification. The guide compares key analytical methodologies and presents a clear pathway for developing a well-characterized reference standard essential for drug discovery, quality control, and research applications.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is the first step in establishing a CRM. This data serves as the foundation for developing and validating analytical methods.

PropertyValueSource
Molecular Formula C₁₅H₁₂O₈PubChem[1]
Molecular Weight 320.25 g/mol PubChem[1]
IUPAC Name ethyl 7,8,9-trihydroxy-3,5-dioxo-1,2-dihydrocyclopenta[c]isochromene-1-carboxylatePubChem[1]
CAS Number 107646-82-2PubChem[1]
Predicted Water Solubility 1.57 g/LPhytoBank[2]
Predicted logP 1.91PhytoBank[2]

Workflow for Establishing a Certified Reference Material

The establishment of a CRM is a rigorous process that ensures the material is homogeneous, stable, and accurately characterized.[3][4] This workflow, based on ISO 17034 guidelines, outlines the critical steps.[5][6][7]

CRM Establishment Workflow cluster_0 Material Sourcing & Preparation cluster_1 Characterization & Purity Assessment cluster_2 Stability & Homogeneity Testing cluster_3 Certification & Documentation Isolation_Purification Isolation & Purification Homogenization Homogenization Isolation_Purification->Homogenization High Purity Material Packaging_Storage Packaging & Storage Homogenization->Packaging_Storage Structural_Elucidation Structural Elucidation (NMR, MS) Purity_Determination Purity Determination (HPLC, qNMR) Structural_Elucidation->Purity_Determination Impurity_Profiling Impurity Profiling (LC-MS) Purity_Determination->Impurity_Profiling Homogeneity_Study Homogeneity Study Short_Term_Stability Short-Term Stability Homogeneity_Study->Short_Term_Stability Long_Term_Stability Long-Term Stability Short_Term_Stability->Long_Term_Stability Data_Analysis Data Analysis & Uncertainty Calculation Certificate_Preparation Certificate Preparation Data_Analysis->Certificate_Preparation CRM_Release CRM Release Certificate_Preparation->CRM_Release

Workflow for the establishment of a Certified Reference Material.

Comparison of Analytical Methods for Characterization

The selection of appropriate analytical methods is critical for the accurate characterization of the this compound CRM. A multi-technique approach is recommended to provide orthogonal data, ensuring a comprehensive assessment of purity and identity.

Analytical TechniquePurposeStrengthsPotential Challenges
High-Performance Liquid Chromatography (HPLC) Purity assessment and quantification of impurities.High resolution, sensitivity, and reproducibility for quantitative analysis.[8][9]Method development can be time-consuming; requires a suitable reference standard for quantification.
Quantitative Nuclear Magnetic Resonance (qNMR) Absolute purity determination without the need for an identical reference standard.Provides a direct measure of purity based on the molar concentration of the analyte.[10]Requires a high-field NMR spectrometer and a certified internal standard; lower sensitivity compared to HPLC.
Mass Spectrometry (MS) Molecular weight confirmation and structural elucidation of impurities.High sensitivity and specificity for molecular identification.[11][12]May not be quantitative without appropriate standards; complex spectra can be challenging to interpret.
Fourier-Transform Infrared Spectroscopy (FTIR) Identification of functional groups and confirmation of molecular structure.Provides a unique molecular fingerprint; non-destructive.Not suitable for quantification; can be sensitive to sample preparation.
Differential Scanning Calorimetry (DSC) Assessment of purity by measuring melting point depression.Provides a measure of total molar impurity content.Not suitable for thermally labile compounds; requires a sharp melting point.

Experimental Protocols

Detailed and validated experimental protocols are mandatory for the certification of a reference material.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This protocol outlines a reverse-phase HPLC method for determining the purity of this compound and quantifying related impurities.

  • Instrumentation: HPLC system with a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: 0.1% Formic acid in Acetonitrile

  • Gradient Program:

    • 0-5 min: 10% B

    • 5-25 min: 10-90% B

    • 25-30 min: 90% B

    • 30-35 min: 90-10% B

    • 35-40 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 280 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Accurately weigh and dissolve the this compound candidate material in methanol (B129727) to a final concentration of 1 mg/mL.

Quantitative Nuclear Magnetic Resonance (qNMR) for Absolute Purity

This protocol describes the use of qNMR for the absolute quantification of this compound.

  • Instrumentation: 500 MHz NMR spectrometer or higher.

  • Internal Standard: Certified maleic anhydride (B1165640).

  • Solvent: DMSO-d₆

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the this compound candidate material into a vial.

    • Accurately weigh approximately 5 mg of the certified maleic anhydride internal standard into the same vial.

    • Dissolve the mixture in a known volume of DMSO-d₆.

  • NMR Parameters:

    • Pulse Program: A quantitative pulse sequence with a long relaxation delay (e.g., 30s).

    • Number of Scans: 16 or higher for good signal-to-noise ratio.

  • Data Analysis: Integrate a well-resolved, unique proton signal from this compound and a known proton signal from the internal standard. Calculate the purity based on the integral ratio, number of protons, and the known purity of the internal standard.

Stability Testing Protocol

Stability testing is essential to establish the shelf-life and appropriate storage conditions for the CRM.[13][14]

  • Long-Term Stability:

    • Storage Conditions: 2-8 °C and -20 °C.

    • Testing Intervals: 0, 3, 6, 9, 12, 18, 24, and 36 months.

    • Analytical Method: HPLC-UV for purity assessment.

  • Accelerated Stability:

    • Storage Conditions: 40 °C / 75% RH.

    • Testing Intervals: 0, 1, 3, and 6 months.

    • Analytical Method: HPLC-UV for purity assessment.

  • Stress Testing (Forced Degradation):

    • Conditions: Acidic (0.1 M HCl), basic (0.1 M NaOH), oxidative (3% H₂O₂), and photolytic (ICH Q1B).

    • Purpose: To identify potential degradation products and demonstrate the stability-indicating nature of the analytical method.

Hypothetical Signaling Pathway Involvement

While the specific signaling pathways modulated by this compound are not yet fully elucidated, its structural similarity to other natural polyphenols suggests potential interactions with pathways involved in inflammation and cellular stress responses. The related compound, mthis compound, has been shown to have vasorelaxant activity and inhibit DNA topoisomerase.[15] Further research is needed to confirm the specific targets of the ethyl ester.

Hypothetical Signaling Pathway EBC This compound ROS Reactive Oxygen Species EBC->ROS Inhibition NFkB NF-κB Pathway ROS->NFkB Activation MAPK MAPK Pathway ROS->MAPK Activation Inflammation Inflammatory Response NFkB->Inflammation Promotion Cell_Survival Cell Survival MAPK->Cell_Survival Regulation

Hypothetical signaling pathway influenced by this compound.

Conclusion

The establishment of a Certified Reference Material for this compound is a critical step to support its development as a potential therapeutic agent and to ensure the reliability of research findings. This guide provides a comprehensive roadmap for the characterization, certification, and comparison of analytical methodologies necessary to produce a high-quality CRM. Adherence to these protocols and rigorous data analysis will lead to a well-characterized reference material that will be of significant value to the scientific community.

References

A Comparative Analysis of Ethyl Brevifolincarboxylate from Diverse Natural Sources for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ethyl brevifolincarboxylate, a naturally occurring phenolic compound, has garnered significant interest within the scientific community for its potential therapeutic applications. This guide provides a comparative overview of this compound derived from various natural sources, focusing on its biological activities, and the experimental methodologies used for its study. The information is tailored for researchers, scientists, and professionals involved in drug development.

Data Presentation: A Comparative Overview

Plant SourceCompoundExtraction SolventYield (mg/g of dry weight)Reference
Phyllanthus reticulatusMthis compound70% Methanol (B129727)1.2[1]
Phyllanthus reticulatusMthis compoundEthyl Acetate0.3[1]

This data from Phyllanthus reticulatus highlights the critical role of the extraction solvent in the yield of these compounds. The use of a more polar solvent like 70% methanol resulted in a four-fold higher yield of Mthis compound compared to the less polar ethyl acetate. This suggests that similar optimization of extraction protocols could significantly impact the isolation of this compound from its natural sources.

This compound has been identified in the following natural sources, although quantitative yield data is not currently available:

  • Seeds of Quercus wutaishanica

  • Punica granatum (Pomegranate)

  • Flueggea microcarpa [2]

  • Phyllanthus niruri [3]

Biological Activities and Signaling Pathways

This compound and its analogs have demonstrated noteworthy biological activities, primarily as an aldose reductase inhibitor and a vasorelaxant agent.

Aldose Reductase Inhibition

Aldose reductase is a key enzyme in the polyol pathway, which is implicated in the long-term complications of diabetes.[4] By inhibiting this enzyme, this compound can potentially mitigate the pathological effects of high glucose levels.

Aldose_Reductase_Inhibition Glucose High Glucose AR Aldose Reductase Glucose->AR NADPH -> NADP+ Sorbitol Sorbitol Complications Diabetic Complications Sorbitol->Complications Osmotic Stress SDH Sorbitol Dehydrogenase Sorbitol->SDH NAD+ -> NADH Fructose Fructose AR->Sorbitol SDH->Fructose EBC This compound EBC->AR Inhibition

Figure 1: The Polyol Pathway and Inhibition by this compound.
Vasorelaxant Effects

Mthis compound, an analog of this compound, has been shown to induce vasorelaxation, suggesting a potential role in cardiovascular health.[5] This effect is partly attributed to the inhibition of receptor-operated Ca2+ channels.[5] The underlying mechanism likely involves the nitric oxide-cyclic guanosine (B1672433) monophosphate (NO-cGMP) signaling pathway, a key regulator of vascular tone.[6][7]

Vasorelaxant_Effect cluster_endothelium Endothelial Cell cluster_smc Smooth Muscle Cell eNOS eNOS NO_e NO eNOS->NO_e L_Arginine L-Arginine L_Arginine->eNOS sGC sGC NO_e->sGC Diffusion cGMP cGMP sGC->cGMP GTP GTP GTP->sGC PKG PKG cGMP->PKG Relaxation Vasorelaxation PKG->Relaxation Ca_channel Ca2+ Channel PKG->Ca_channel Inhibition Ca_influx Ca_channel->Ca_influx Contraction Contraction Ca_influx->Contraction EBC This compound (or its analog) EBC->Ca_channel Inhibition

Figure 2: NO-cGMP Signaling Pathway in Vasorelaxation.

Experimental Protocols

Standardized and comparative experimental protocols for the extraction, quantification, and biological evaluation of this compound are essential for reproducible and reliable research.

General Experimental Workflow for Isolation and Analysis

The following diagram outlines a general workflow for the isolation and analysis of this compound from plant materials.

Experimental_Workflow PlantMaterial Plant Material (e.g., leaves, seeds) Extraction Extraction (e.g., Maceration, Soxhlet, Sonication) PlantMaterial->Extraction CrudeExtract Crude Extract Extraction->CrudeExtract Fractionation Fractionation (e.g., Liquid-Liquid Partitioning) CrudeExtract->Fractionation Fractions Fractions (e.g., Hexane, Ethyl Acetate, Butanol) Fractionation->Fractions Purification Purification (e.g., Column Chromatography, HPLC) Fractions->Purification PureCompound Pure this compound Purification->PureCompound Analysis Structural Elucidation & Quantification (e.g., NMR, MS, UPLC-MS) PureCompound->Analysis

Figure 3: General Workflow for Isolation and Analysis.
Detailed Methodologies

1. Extraction and Isolation:

  • Plant Material Preparation: Dried and powdered plant material is typically used.

  • Extraction: Maceration, Soxhlet extraction, or ultrasound-assisted extraction can be employed. As indicated by the data for Mthis compound, the choice of solvent (e.g., methanol, ethanol, ethyl acetate, and their aqueous mixtures) is critical and should be optimized for each plant source.

  • Fractionation: The crude extract is often subjected to liquid-liquid partitioning with solvents of increasing polarity (e.g., hexane, ethyl acetate, n-butanol) to separate compounds based on their polarity.

  • Purification: The fraction containing this compound is further purified using chromatographic techniques such as column chromatography over silica (B1680970) gel or Sephadex, followed by preparative High-Performance Liquid Chromatography (HPLC).

2. Quantification:

  • High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS): These are the methods of choice for the quantification of this compound. A validated HPLC or UPLC-MS method with a suitable column (e.g., C18) and a mobile phase (e.g., a gradient of acetonitrile (B52724) and water with an acid modifier like formic or acetic acid) is used. Detection is typically performed using a Diode Array Detector (DAD) or a mass spectrometer. A calibration curve is generated using a purified standard of this compound to determine its concentration in the extracts.

3. Aldose Reductase Inhibition Assay:

  • Principle: This assay measures the decrease in absorbance at 340 nm due to the oxidation of NADPH to NADP+ by aldose reductase in the presence of a substrate (e.g., DL-glyceraldehyde).

  • Reagents: Purified aldose reductase (from rat lens or recombinant human), NADPH, DL-glyceraldehyde, and phosphate (B84403) buffer (pH 6.2).

  • Procedure: The enzyme is incubated with NADPH and the test compound (this compound) for a short period. The reaction is initiated by adding the substrate. The change in absorbance is monitored over time. The percentage of inhibition is calculated by comparing the reaction rate in the presence of the inhibitor to that of a control without the inhibitor. The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is then determined.

4. Vasorelaxant Activity Assay:

  • Principle: This ex vivo assay measures the ability of a compound to relax pre-contracted arterial rings.

  • Tissue Preparation: Thoracic aortic rings are isolated from rats and mounted in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) bubbled with 95% O2 and 5% CO2 at 37°C.

  • Procedure: The arterial rings are pre-contracted with a vasoconstrictor agent like phenylephrine (B352888) or norepinephrine. Once a stable contraction is achieved, cumulative concentrations of this compound are added to the organ bath, and the relaxation response is recorded. To investigate the involvement of the NO-cGMP pathway, experiments can be repeated in the presence of an eNOS inhibitor (e.g., L-NAME) or a soluble guanylate cyclase inhibitor (e.g., ODQ).

Conclusion

This compound stands out as a promising natural product with potential therapeutic benefits, particularly in the context of diabetic complications and cardiovascular diseases. However, the current body of research lacks comprehensive comparative data on its yield from various natural sources. Future studies should focus on optimizing extraction protocols for each identified plant source and conducting quantitative analyses to establish a clear comparative baseline. Such data, combined with further elucidation of its mechanisms of action, will be invaluable for advancing the development of this compound as a potential therapeutic agent.

References

Unlocking Therapeutic Potential: A Comparative Guide to the Structure-Activity Relationship of Ethyl Brevifolincarboxylate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate relationship between a molecule's structure and its biological activity is paramount in the quest for novel therapeutics. This guide provides a comprehensive evaluation of the structure-activity relationship (SAR) of ethyl brevifolincarboxylate derivatives, offering a comparative analysis of their performance supported by experimental data from peer-reviewed studies.

This compound, a natural product isolated from sources like Quercus wutaishanica seeds, serves as a promising scaffold for the development of new pharmacological agents.[1] Its derivatives have been investigated for a range of biological activities, including anticancer and antimicrobial effects. This guide synthesizes the available data to illuminate how modifications to the core structure of this compound and related compounds influence their therapeutic efficacy.

Comparative Analysis of Biological Activity

The therapeutic potential of this compound derivatives is primarily centered on their anticancer and antimicrobial properties. The following tables summarize the quantitative data from various studies, providing a clear comparison of the activity of different analogs.

Anticancer Activity

The cytotoxicity of various derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for cytotoxicity, with lower values indicating higher potency.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Brevifoliol (B1200483) Derivative 1a A-549 (Lung)Not specified, but showed significant inhibition[2]
Brevifoliol Derivative 1b PC-3 (Prostate)Not specified, but showed significant inhibition[2]
Brevifoliol Derivative 1c HeLa (Cervix)Not specified, but showed significant inhibition[2]
Ethyl 1-ethyl-6-fluoro-7-(hexanamido)-1,4-dihydro-4-oxoquinoline-3-carboxylate (8a) DU145 (Prostate)Promising cytotoxicity[3]
A549 (Lung)Promising cytotoxicity[3]
SKOV3 (Ovarian)Promising cytotoxicity[3]
MCF7 (Breast)Promising cytotoxicity[3]
Ethyl 1-ethyl-6-fluoro-7-(octanamido)-1,4-dihydro-4-oxoquinoline-3-carboxylate (8b) DU145, A549, SKOV3, MCF7Promising cytotoxicity[3]
Ethyl 1-ethyl-6-fluoro-7-(dodecanamido)-1,4-dihydro-4-oxoquinoline-3-carboxylate (8d) DU145, A549, SKOV3, MCF7Promising cytotoxicity[3]
Ethyl 1-ethyl-6-fluoro-7-(tetradecanamido)-1,4-dihydro-4-oxoquinoline-3-carboxylate (8e) DU145, A549, SKOV3, MCF7Promising cytotoxicity[3]
Ethyl 2-(chloroacetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (4) MCF-7 (Breast)23.2[4]
Chrysin Derivative 12 A549 (Lung)7.99 - 8.99[5]
HCT-116 (Colon)7.99 - 8.99[5]
U251 (CNS)7.99 - 8.99[5]
OVCAR-3 (Ovarian)7.99 - 8.99[5]
Chrysin Derivative 14 MDA-MB-231 (Breast)Lower than Chrysin[5]
MDA-MB-453 (Breast)Lower than Chrysin[5]
Antimicrobial Activity

Several ethyl carboxylate derivatives have demonstrated significant activity against various bacterial and fungal strains. The minimum inhibitory concentration (MIC) is a standard measure of antimicrobial efficacy, with lower values indicating greater potency.

Compound/DerivativeMicrobial StrainMIC (µg/mL)Reference
Ethyl 1-ethyl-6-fluoro-7-(hexanamido)-1,4-dihydro-4-oxoquinoline-3-carboxylate (8a) Staphylococcus aureus MTCC 963.9[3]
Bacillus subtilis MTCC 1212.1 (Anti-biofilm)[3]
Thiophene (B33073) Derivative 7b Various bacteriaComparable to ampicillin (B1664943) and gentamicin[6][7]
Thiophene Derivative 8 Various bacteriaComparable to ampicillin and gentamicin[6][7]
Thiophene Derivative 3 Aspergillus fumigatusPotent activity[6][7]
Thiophene Derivative 5 Syncephalastrum racemosumGood activity[6][7]
Thiophene Derivative 6 Syncephalastrum racemosumGood activity[6][7]
Thiophene Derivative 7a Syncephalastrum racemosumGood activity[6][7]

Experimental Protocols

The evaluation of the biological activity of these derivatives involves a series of standardized experimental protocols. Below are detailed methodologies for key experiments cited in the literature.

Synthesis of Derivatives

The synthesis of novel derivatives is a crucial first step. For instance, a series of ethyl 1-ethyl-6-fluoro-7-(fatty amido)-1,4-dihydro-4-oxoquinoline-3-carboxylate derivatives were prepared through a multi-step synthesis.[3] A key step in this process involved the selective formation of an azide (B81097) at the C-7 position using sodium azide, followed by reduction to the corresponding amine using zinc and ammonium (B1175870) chloride under mild conditions.[3] The structures of all synthesized compounds were confirmed using spectroscopic techniques such as IR, 1H NMR, 13C NMR, and mass spectrometry.[2]

In Vitro Cytotoxicity Assay (MTT Assay)

The antiproliferative activity of the synthesized compounds against various cancer cell lines is often determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 × 10^3 cells/well) and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 hours).

  • MTT Addition: After incubation, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for another 4 hours.

  • Formazan (B1609692) Solubilization: The formazan crystals formed by viable cells are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.

Antimicrobial Susceptibility Testing (MIC Determination)

The minimum inhibitory concentration (MIC) of the compounds against various microbial strains is typically determined using a broth microdilution method.

  • Preparation of Inoculum: A standardized inoculum of the test microorganism is prepared in a suitable broth.

  • Serial Dilution: The test compounds are serially diluted in the broth in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Visualizing the Science

To better illustrate the concepts and processes involved in the evaluation of these compounds, the following diagrams have been generated.

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_analysis Data Analysis & SAR synthesis Synthesis of Derivatives purification Purification synthesis->purification characterization Structural Characterization (NMR, MS, IR) purification->characterization cytotoxicity Cytotoxicity Assays (e.g., MTT) characterization->cytotoxicity antimicrobial Antimicrobial Assays (e.g., MIC) characterization->antimicrobial enzyme Enzyme Inhibition Assays characterization->enzyme data_analysis Data Analysis (IC50, MIC calculation) cytotoxicity->data_analysis antimicrobial->data_analysis enzyme->data_analysis sar Structure-Activity Relationship Analysis data_analysis->sar in_silico In Silico Studies (Molecular Docking) sar->in_silico in_silico->synthesis Lead Optimization

Caption: Experimental workflow for SAR studies.

signaling_pathway compound Active Derivative receptor Target Receptor/ Enzyme compound->receptor Inhibition/Activation caspase9 Caspase-9 receptor->caspase9 Downstream Signaling caspase3 Caspase-3 caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: A potential apoptosis induction pathway.

sar_logic cluster_derivatives Derivative Synthesis start Core Scaffold (this compound) Modification Sites d1 Derivative 1 (e.g., R1 = CH3) start:f1->d1 d2 Derivative 2 (e.g., R1 = Cl) start:f1->d2 d3 Derivative 3 (e.g., R2 = NH2) start:f1->d3 activity Biological Activity High Moderate Low d1->activity:f2 d2->activity:f1 d3->activity:f3 sar Structure-Activity Relationship (e.g., Halogen at R1 increases activity) activity->sar

Caption: Logical flow of a SAR analysis.

Conclusion and Future Directions

The compiled data indicates that modifications to the core structure of this compound and related compounds can significantly impact their biological activity. For instance, the addition of fatty amide side chains to a quinolone carboxylic acid scaffold appears to enhance cytotoxicity against a range of cancer cell lines.[3] Similarly, specific substitutions on the thiophene ring have been shown to yield potent antimicrobial agents.[6][7]

While these findings are promising, a systematic SAR study on a library of closely related this compound derivatives is still needed to fully elucidate the structural requirements for optimal activity. Future research should focus on synthesizing a broader range of analogs with modifications at various positions of the brevifolincarboxylate core. In silico modeling and molecular docking studies could further aid in the rational design of more potent and selective derivatives.[2][8] The continued exploration of this chemical scaffold holds significant promise for the discovery of novel anticancer and antimicrobial drugs.

References

A Comparative Analysis of Synthetic vs. Natural Ethyl Brevifolincarboxylate: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For drug development professionals, researchers, and scientists, understanding the nuanced differences between synthetically derived and naturally sourced compounds is paramount. This guide provides a comprehensive side-by-side comparison of synthetic versus natural Ethyl brevifolincarboxylate, a molecule of growing interest for its potential therapeutic applications. Due to the current lack of published, peer-reviewed total synthesis protocols for this compound, this guide will focus on the properties of the natural compound and outline the theoretical framework and experimental considerations for a future comparative analysis once a synthetic route is established.

This compound is a naturally occurring compound that has been isolated from a variety of plant species, including Quercus wutaishanica, Flueggea microcarpa, and Punica granatum. The methyl ester of its parent compound, brevifolincarboxylic acid, has demonstrated a range of biological activities, including vasodilation, inhibition of DNA topoisomerase, and radical scavenging, indicating its potential as a lead compound in drug discovery.

Physicochemical Properties

A thorough comparison of synthetic and natural this compound would necessitate an evaluation of their fundamental physicochemical properties. While data for the synthetic version is not available, the properties of the natural compound have been characterized.

PropertyNatural this compoundSynthetic this compound
Molecular Formula C₁₅H₁₂O₈C₁₅H₁₂O₈
Molecular Weight 320.25 g/mol 320.25 g/mol
Appearance Data not availableData not available
Solubility Data not availableData not available
Melting Point Data not availableData not available
Purity Variable, dependent on isolation and purification methodsPotentially ≥95-99%, dependent on synthetic route and purification
Yield Variable, dependent on natural source and extraction efficiencyDependent on the efficiency of the synthetic pathway

Experimental Protocols: A Roadmap for Future Comparison

Once a viable synthetic route for this compound is developed, a direct comparison with the natural product will be essential. The following experimental protocols would be critical for such an analysis.

Isolation of Natural this compound

A generalized protocol for the isolation of this compound from a plant source such as Quercus wutaishanica seeds would involve the following steps:

  • Extraction: The dried and powdered plant material would be subjected to solvent extraction, likely using a solvent of intermediate polarity such as ethyl acetate, to isolate a crude extract.

  • Fractionation: The crude extract would then be fractionated using column chromatography over silica (B1680970) gel or other suitable stationary phases. A gradient elution system with a mixture of non-polar and polar solvents (e.g., hexane (B92381) and ethyl acetate) would be employed to separate compounds based on their polarity.

  • Purification: Fractions containing this compound, as identified by thin-layer chromatography (TLC), would be combined and further purified using techniques such as preparative high-performance liquid chromatography (HPLC) to yield the pure compound.

  • Structural Elucidation: The identity and purity of the isolated compound would be confirmed using spectroscopic methods including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Hypothetical Synthesis of this compound

While a specific synthesis is not yet published, a plausible synthetic strategy would likely involve the synthesis of the core brevifolincarboxylic acid, followed by esterification.

G cluster_synthesis Hypothetical Synthesis Workflow Starting_Materials Readily Available Starting Materials Core_Synthesis Multi-step synthesis of Brevifolincarboxylic Acid Starting_Materials->Core_Synthesis Various Reagents and Conditions Esterification Esterification with Ethanol Core_Synthesis->Esterification Acid Catalyst (e.g., H₂SO₄) Purification Purification (e.g., Chromatography, Recrystallization) Esterification->Purification Synthetic_EB Synthetic this compound Purification->Synthetic_EB

Caption: A conceptual workflow for the synthesis of this compound.

Comparative Analysis Workflow

A direct comparison of the natural and synthetic products would follow a structured workflow to ensure objective evaluation.

G cluster_comparison Comparative Analysis Workflow Natural_Source Natural Source (e.g., Plant Material) Isolation Isolation & Purification Natural_Source->Isolation Synthetic_Route Chemical Synthesis Synthesis_Purification Synthesis & Purification Synthetic_Route->Synthesis_Purification Natural_EB Natural this compound Isolation->Natural_EB Synthetic_EB Synthetic this compound Synthesis_Purification->Synthetic_EB Spectroscopic_Analysis Spectroscopic Analysis (NMR, MS, IR) Natural_EB->Spectroscopic_Analysis Chromatographic_Analysis Chromatographic Analysis (HPLC, GC) Natural_EB->Chromatographic_Analysis Biological_Assays Biological Activity Assays Natural_EB->Biological_Assays Synthetic_EB->Spectroscopic_Analysis Synthetic_EB->Chromatographic_Analysis Synthetic_EB->Biological_Assays Data_Comparison Side-by-Side Data Comparison Spectroscopic_Analysis->Data_Comparison Chromatographic_Analysis->Data_Comparison Biological_Assays->Data_Comparison

Caption: Workflow for the comparative analysis of natural and synthetic this compound.

Biological Activity: Considerations for a Comparative Study

The biological activities of the parent compound, brevifolincarboxylic acid, suggest several avenues for comparative investigation between the natural and synthetic ethyl ester. Key areas for comparison would include:

  • α-Glucosidase Inhibition: Assays to determine and compare the IC₅₀ values for the inhibition of α-glucosidase, an enzyme relevant to the management of diabetes.

  • Anti-inflammatory Activity: Evaluation of the compounds' ability to reduce the production of inflammatory mediators, such as nitric oxide (NO), in cell-based assays (e.g., using RAW 264.7 macrophages).

  • Anticancer Activity: Assessment of the cytotoxic effects on various cancer cell lines to compare their anti-proliferative properties.

Conclusion

While a direct, data-driven comparison of synthetic and natural this compound is currently hampered by the absence of a published total synthesis, this guide provides a framework for future research. The development of a synthetic route will be a critical step, enabling a comprehensive evaluation of purity, yield, and biological equivalence. Such a comparison will be invaluable for the scientific and drug development communities, potentially accelerating the translation of this promising natural product into a clinically relevant therapeutic agent. Researchers are encouraged to pursue the total synthesis of this compound to facilitate these important comparative studies.

Safety Operating Guide

Navigating the Disposal of Ethyl Brevifolincarboxylate: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals handling Ethyl brevifolincarboxylate, ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility. In the absence of specific disposal directives for this compound, a cautious approach, treating it as hazardous chemical waste, is the recommended and mandatory course of action. This guide provides a comprehensive, step-by-step operational plan for the safe disposal of this compound, adhering to general laboratory chemical waste management principles.

I. Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound. If an SDS is not available, the compound should be handled as a substance with unknown hazards.

Personal Protective Equipment (PPE):

  • Gloves: Wear chemically resistant gloves (e.g., nitrile) to prevent skin contact.

  • Eye Protection: Use safety glasses or goggles to shield against splashes.

  • Lab Coat: A standard laboratory coat should be worn to protect clothing and skin.

Handling:

  • Conduct all transfers and handling of this compound and its waste within a well-ventilated area, preferably inside a chemical fume hood, to minimize inhalation exposure.[1]

  • Avoid generating dust or aerosols.

  • Prevent contact with skin, eyes, and clothing.[2]

II. Waste Characterization and Segregation

Proper characterization and segregation of chemical waste are fundamental to safe disposal.

  • Hazardous Waste Determination: Unless explicitly confirmed to be non-hazardous by an environmental health and safety (EHS) professional, this compound waste must be managed as hazardous waste.[3][4] This includes pure, unused this compound, solutions containing it, and any materials contaminated with it (e.g., gloves, absorbent pads, and glassware).

  • Segregation:

    • Do not mix this compound waste with other chemical waste streams unless their compatibility is certain.[5][6]

    • Store waste in a designated "Satellite Accumulation Area" (SAA) at or near the point of generation.[4][5][7]

    • Keep incompatible materials, such as strong acids, bases, and oxidizing agents, stored separately to prevent dangerous reactions.[5]

III. Step-by-Step Disposal Procedure

The following procedure outlines the steps for the collection, storage, and disposal of this compound waste.

Step 1: Container Selection

  • Use a chemically compatible container for waste collection. Glass or high-density polyethylene (B3416737) (HDPE) containers are generally suitable.[5][8]

  • The container must be in good condition, with no leaks or cracks, and have a secure, tightly fitting screw cap.[5][6]

Step 2: Waste Collection

  • For liquid waste, carefully pour the this compound solution into the designated waste container, avoiding splashes. Do not fill the container beyond 90% capacity to allow for expansion.[5]

  • For solid waste (e.g., contaminated labware, PPE), place it in a clearly labeled, sealed plastic bag before depositing it into the solid waste container.

  • For "empty" containers that held pure this compound, they should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[3][9] Alternatively, unrinsed empty containers can be disposed of as hazardous waste.[9]

Step 3: Labeling

  • Immediately label the waste container with a hazardous waste tag as soon as the first drop of waste is added.[4][9]

  • The label must include:

    • The words "Hazardous Waste."

    • The full chemical name: "this compound."

    • The concentration and composition of the waste.

    • The date the waste was first added to the container.

    • The name of the principal investigator or laboratory contact.

Step 4: Storage in the Satellite Accumulation Area (SAA)

  • Store the sealed and labeled waste container in the designated SAA.[4][7]

  • The SAA must be under the control of the laboratory personnel.[6]

  • Ensure the container is kept closed at all times, except when adding waste.[3][4][5][7]

  • Federal regulations limit the accumulation of hazardous waste in an SAA to a maximum of 55 gallons. For acutely toxic wastes, the limit is one quart.[4][7]

Step 5: Arranging for Disposal

  • Once the waste container is full or has been in the SAA for up to one year, arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[5][7]

  • Do not dispose of this compound down the drain or in the regular trash.[3][4][6][10]

Quantitative Data Summary

ParameterGuidelineSource
Waste Container Fill Level Do not exceed 90% of the container's capacity.[5]
SAA Maximum Volume 55 gallons of hazardous waste.[4][7]
SAA Maximum Volume (Acutely Toxic) 1 quart of liquid or 1 kg of solid.[7]
Maximum Storage Time in SAA Up to 12 months (if volume limits are not exceeded).[7]
pH for Neutralized Aqueous Waste Between 5.5 and 9.5 for drain disposal (if non-hazardous).[11]

Note: The neutralization and drain disposal of corrosive wastes are only permissible if the waste has no other hazardous characteristics and is allowed by institutional and local regulations.[11] Given the unknown specific hazards of this compound, this method is not recommended without explicit approval from EHS.

Experimental Protocols

As this document provides procedural guidance for disposal rather than citing specific experimental results, detailed experimental protocols are not applicable. The core "protocol" is the step-by-step disposal procedure outlined above.

Disposal Workflow Diagram

The following diagram illustrates the logical flow of the this compound disposal process.

cluster_0 Waste Generation & Segregation cluster_1 Waste Collection & Storage cluster_2 Final Disposal start Start: this compound Waste Generated characterize Characterize as Hazardous Waste start->characterize segregate Segregate from Incompatible Chemicals characterize->segregate container Select Compatible & Labeled Container segregate->container collect Collect Waste (Liquid & Solid) container->collect store Store in Satellite Accumulation Area (SAA) collect->store pickup Arrange for EHS/Licensed Vendor Pickup store->pickup end End: Proper Disposal pickup->end

References

Essential Safety and Logistical Information for Handling Ethyl Brevifolincarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount. This document provides a comprehensive guide to the personal protective equipment (PPE), operational procedures, and disposal plans for Ethyl brevifolincarboxylate. Due to the limited availability of a specific Safety Data Sheet (SDS), a conservative approach based on the chemical's structure as a polycyclic aromatic compound and general laboratory safety principles is recommended.

Hazard Assessment and Assumed Risks

This compound is an organic compound that should be handled with care. In the absence of specific toxicity data, it is prudent to assume the following potential hazards:

  • Skin and Eye Irritation: As with many organic powders, direct contact may cause irritation.

  • Respiratory Irritation: Inhalation of fine dust particles may lead to respiratory tract irritation.

  • Unknown Long-term Effects: Due to the lack of extensive toxicological studies, potential long-term health effects are unknown. Therefore, minimizing exposure is crucial.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential to ensure personal safety when handling this compound. The following table summarizes the recommended PPE.

PPE CategoryItemSpecificationPurpose
Eye Protection Safety GlassesANSI Z87.1-rated with side shieldsProtects eyes from splashes and airborne particles.
Chemical GogglesTo be worn when there is a significant risk of splashing.Provides a tighter seal for enhanced protection against splashes.
Hand Protection Disposable GlovesNitrile gloves are recommended for their broad chemical resistance.Prevents direct skin contact with the compound.
Body Protection Laboratory CoatA standard, long-sleeved lab coat.Protects skin and personal clothing from contamination.
Respiratory Protection Dust Mask/RespiratorA NIOSH-approved N95 or higher-rated respirator should be used when handling the powder outside of a fume hood.Prevents inhalation of fine dust particles.

Experimental Protocols: Safe Handling and Disposal

Adherence to strict operational protocols is critical for minimizing exposure and ensuring a safe laboratory environment.

Handling Procedures:

  • Preparation:

    • Before commencing any work, thoroughly review all available information on this compound and similar compounds.

    • Ensure that a properly functioning chemical fume hood, eyewash station, and safety shower are readily accessible.

    • Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, especially when handling the solid form to control airborne dust.

  • Donning PPE:

    • Put on a laboratory coat, ensuring it is fully buttoned.

    • Wear safety glasses with side shields.

    • Put on compatible chemical-resistant gloves (nitrile is a suitable first choice).

  • Weighing and Solution Preparation:

    • Handle the solid compound carefully to minimize the generation of dust.

    • If weighing the powder, do so within a chemical fume hood or a ventilated balance enclosure.

    • When preparing solutions, add the solid to the solvent slowly to prevent splashing.

Disposal Plan:

  • Waste Collection: All disposable materials that have come into contact with this compound, including gloves, weigh boats, and paper towels, should be collected in a designated, sealed waste container.

  • Chemical Waste: Unused this compound and solutions containing the compound should be disposed of as chemical waste in accordance with local, state, and federal regulations. Do not pour down the drain.

  • Decontamination: All non-disposable equipment, such as glassware and spatulas, should be thoroughly decontaminated after use. This can typically be achieved by rinsing with an appropriate solvent, followed by washing with soap and water.

Logical Workflow for Safe Handling

The following diagram illustrates the step-by-step workflow for safely handling this compound.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_ppe Donning PPE cluster_handling Handling cluster_disposal Disposal & Decontamination prep1 Review Safety Information prep2 Ensure Access to Safety Equipment prep1->prep2 prep3 Prepare Well-Ventilated Workspace prep2->prep3 ppe3 Nitrile Gloves ppe1 Lab Coat ppe2 Safety Glasses ppe1->ppe2 ppe2->ppe3 handle1 Weigh Compound in Fume Hood ppe3->handle1 handle2 Prepare Solution handle1->handle2 disp1 Collect Contaminated Disposables handle2->disp1 disp2 Dispose of Chemical Waste disp1->disp2 disp3 Decontaminate Reusable Equipment disp2->disp3

Safe Handling Workflow Diagram

By adhering to these guidelines, researchers can minimize their risk of exposure and ensure the safe handling of this compound in the laboratory. Always prioritize safety and consult with your institution's environmental health and safety department for any specific questions or concerns.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl brevifolincarboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl brevifolincarboxylate

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。